2-(2-Aminopyridin-3-yl)acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminopyridin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-7-5(4-6(10)11)2-1-3-9-7/h1-3H,4H2,(H2,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOPEJHJRPVVDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201307332 | |
| Record name | 2-Amino-3-pyridineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201307332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101860-97-3 | |
| Record name | 2-Amino-3-pyridineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101860-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-3-pyridineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201307332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Aminopyridin-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Aminopyridin-3-yl)acetic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural scaffold, featuring both a pyridine ring and an acetic acid moiety, presents a versatile platform for the synthesis of novel therapeutic agents. The aminopyridine component is a well-established pharmacophore found in numerous biologically active molecules, while the acetic acid group provides a handle for further chemical modification and can influence the compound's pharmacokinetic profile. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, guiding formulation, predicting biological behavior, and ensuring the development of robust analytical methods.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed to be a practical resource for scientists, offering not only a compilation of available data but also detailed experimental protocols and the scientific rationale behind these methodologies. Where experimental data is not publicly available, this guide provides predicted values based on established computational models, offering a valuable starting point for experimental design.
Molecular Structure and Core Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. The structure of this compound, presented below, is key to understanding its properties.
Chemical Structure:
A summary of the core physicochemical properties of this compound is provided in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models due to the limited availability of published experimental data.
| Property | Value | Source/Method |
| Molecular Formula | C₇H₈N₂O₂ | - |
| Molecular Weight | 152.15 g/mol | [1][2][3][4][5][6] |
| Melting Point | 219-221.5 °C (decomposition) | [7][8] |
| Boiling Point | 379.2 ± 27.0 °C | Predicted[7] |
| pKa | Predicted values: ~4.5 (carboxylic acid), ~6.5 (pyridinium ion) | Computational Prediction |
| LogP | Predicted value: ~0.5 | Computational Prediction |
| Aqueous Solubility | Predicted to be sparingly soluble | - |
Experimental Determination of Physicochemical Properties: Methodologies and Rationale
This section details the experimental protocols for determining the key physicochemical properties of this compound. The methodologies are presented with an emphasis on the underlying scientific principles, providing a deeper understanding of the experimental choices.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow. Impurities tend to depress and broaden the melting range.
Experimental Protocol: Capillary Melting Point Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (1-2 °C/min) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range.
Causality Behind Experimental Choices:
-
Fine Powder: Using a finely powdered sample ensures uniform heat distribution.
-
Controlled Heating Rate: A slow heating rate is crucial for allowing the system to remain in thermal equilibrium, leading to an accurate determination of the melting range.
Diagram of Melting Point Determination Workflow:
Caption: Workflow for Melting Point Determination.
Solubility Determination
Solubility is a crucial parameter, especially in drug development, as it directly impacts bioavailability. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.
Experimental Protocol: Shake-Flask Method
-
System Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solution becomes saturated.
-
Constant Temperature and Agitation: Maintains equilibrium and ensures a homogenous mixture.
-
Filtration/Centrifugation: Crucial for removing all undissolved particles, which would otherwise lead to an overestimation of solubility.
Diagram of Solubility Determination Workflow:
Caption: Workflow for Shake-Flask Solubility Determination.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule like this compound with both an acidic (carboxylic acid) and a basic (amino and pyridine nitrogen) functional group, determining the pKa values is essential for predicting its ionization state at different pH values, which in turn affects its solubility, permeability, and receptor binding.
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.
Causality Behind Experimental Choices:
-
Strong Acid/Base Titrant: Ensures a sharp and well-defined equivalence point.
-
Calibrated pH Meter: Essential for accurate pH measurements, which directly determine the pKa values.
Diagram of pKa Determination Logic:
Caption: Logical Flow of pKa Determination by Titration.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the acetic acid side chain, and the amine protons.
-
¹³C NMR: Provides information about the different types of carbon atoms in the molecule. Signals for the carboxylic acid carbon, the aromatic carbons of the pyridine ring, and the methylene carbon would be expected.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For this compound, characteristic IR absorption bands would be expected for:
-
O-H stretch of the carboxylic acid (broad band around 3000 cm⁻¹)
-
N-H stretch of the primary amine (two bands around 3300-3500 cm⁻¹)
-
C=O stretch of the carboxylic acid (strong band around 1700-1725 cm⁻¹)
-
C=C and C=N stretches of the pyridine ring (in the 1400-1600 cm⁻¹ region)
The NIST Chemistry WebBook provides an IR spectrum for 2-aminopyridine which can be used as a reference for the pyridine ring vibrations.[11]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
For this compound, the molecular ion peak [M]⁺ would be expected at m/z 152. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and other characteristic fragments. The NIST Chemistry WebBook has a mass spectrum for 2-aminopyridine that can offer some context for the fragmentation of the pyridine ring.[2]
Lipophilicity: Partition Coefficient (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a nonpolar solvent (like octanol) over a polar solvent (like water). It is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties.
Computational Prediction of LogP:
Due to the lack of experimental LogP data for this compound, computational methods are employed for its prediction. These methods, often based on Quantitative Structure-Property Relationship (QSPR) models, use the chemical structure to estimate the LogP value.[12][13][14][15][16] Various algorithms exist, and they typically provide a good approximation for initial assessments. For this compound, a predicted LogP of approximately 0.5 suggests that it is relatively hydrophilic.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of this compound. By combining available experimental data with predictive modeling and established analytical protocols, this document serves as a comprehensive resource for researchers. A thorough understanding and experimental determination of these properties are fundamental for advancing the study and application of this promising molecule in the fields of medicinal chemistry and drug development.
References
- 1. 2-Aminopyridine(504-29-0) 13C NMR spectrum [chemicalbook.com]
- 2. 2-Aminopyridine [webbook.nist.gov]
- 3. This compound | 101860-97-3 [sigmaaldrich.com]
- 4. 2-Amino-2-(pyridin-3-yl)acetic acid | C7H8N2O2 | CID 5057699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aablocks.com [aablocks.com]
- 6. chemscene.com [chemscene.com]
- 7. Page loading... [wap.guidechem.com]
- 8. chemwhat.com [chemwhat.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. 2-Aminopyridine [webbook.nist.gov]
- 12. Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 16. QSPR/QSAR models for prediction of the physicochemical properties and biological activity of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Aqueous and Organic Solubility of 2-(2-Aminopyridin-3-yl)acetic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Aminopyridin-3-yl)acetic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its solubility characteristics is fundamental for its application in drug discovery, process chemistry, and formulation development. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and presents a detailed, field-proven protocol for determining its solubility in various solvent systems. Furthermore, it delves into the key molecular factors influencing its solubility, offering a predictive framework for formulation and experimental design.
Introduction: The Significance of Solubility Data
The therapeutic efficacy and manufacturability of any active pharmaceutical ingredient (API) are intrinsically linked to its solubility. For a molecule like this compound, which incorporates both acidic (carboxylic acid) and basic (aminopyridine) functionalities, solubility behavior can be complex and highly dependent on the surrounding chemical environment. Accurate solubility data is paramount for:
-
Drug Discovery: Enabling the design of relevant in vitro assays and facilitating the transition to in vivo studies.
-
Process Chemistry: Guiding the selection of appropriate solvents for synthesis, purification, and crystallization, thereby optimizing yield and purity.
-
Formulation Development: Providing the foundational knowledge for developing stable and bioavailable dosage forms, from simple solutions to complex amorphous solid dispersions.
While specific, publicly available solubility data for this compound is limited, this guide synthesizes its known properties and established analytical methodologies to empower researchers to generate high-quality, reliable data.
Physicochemical Profile of this compound
A compound's solubility is governed by its intrinsic physicochemical properties. The table below summarizes the key known characteristics of this compound, which collectively suggest a molecule with polar characteristics and the potential for complex solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | [1][2][3] |
| Molecular Weight | 152.15 g/mol | [2][3][4] |
| Physical Form | Solid | [1] |
| Melting Point | 219-221.5 °C (decomposition) | [2] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Rotatable Bonds | 2 | [4] |
| Computed logP (XLogP3) | 0 | [4] |
The presence of both hydrogen bond donors (the amino and carboxylic acid groups) and acceptors (the pyridine nitrogen, amino nitrogen, and carboxyl oxygens) indicates a strong potential for interaction with polar solvents.[4] The low calculated logP value of 0 suggests that the molecule does not have a strong preference for a lipophilic or hydrophilic environment, hinting at the possibility of moderate solubility in a range of solvents.[4]
Experimental Protocol for Solubility Determination
The following protocol describes the equilibrium shake-flask method, a gold-standard technique for accurately determining thermodynamic solubility. This method is designed to be self-validating by ensuring that a true equilibrium is reached and that the solid form of the compound remains consistent throughout the experiment.
Materials and Equipment
-
Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1 N HCl, Ethanol, Methanol, Acetonitrile, DMSO)
-
Analytical balance
-
Scintillation vials or glass tubes with screw caps
-
Thermostatically controlled shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[5][6]
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in a suitable solvent (e.g., DMSO or Methanol) to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL). The choice of analytical technique will dictate the required concentration range. LC-MS/MS offers superior sensitivity for trace-level analysis compared to HPLC-UV.[5]
-
-
Sample Preparation (Shake-Flask Method):
-
Add an excess amount of solid this compound to a vial. "Excess" is critical; a visible amount of solid must remain at the end of the experiment to ensure saturation. A starting point of ~10 mg per 1 mL of solvent is typically sufficient.
-
Add a precise volume of the desired test solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
-
Equilibration:
-
Agitate the samples for a predetermined period. Causality Explanation: The goal is to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. For many compounds, 24 hours is sufficient, but for poorly soluble or slowly dissolving compounds, 48 to 72 hours may be necessary. It is best practice to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is no longer increasing, thereby validating that equilibrium has been achieved.
-
-
Sample Processing:
-
After equilibration, allow the vials to rest, letting the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. Causality Explanation: This step is crucial to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility. The filter material should be chosen carefully to minimize drug adsorption.
-
Dilute the filtered sample with a known volume of the initial mobile phase or a suitable solvent to bring its concentration within the range of the calibration curve.
-
-
Quantification:
-
Analyze the calibration standards and the diluted samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS). Chromatographic methods are preferred as they separate the analyte from any potential impurities or degradants, ensuring accurate quantification.[6][7][8]
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration for the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.
-
Experimental Workflow Diagram
Caption: Workflow for determining thermodynamic solubility via the shake-flask method.
Factors Influencing the Solubility of this compound
The unique zwitterionic potential of this molecule makes its solubility highly sensitive to several factors.
Effect of pH
The molecule possesses a basic 2-aminopyridine group (pKa of the conjugate acid is ~6-7) and a carboxylic acid group (pKa ~4-5). This means its net charge is highly pH-dependent:
-
Low pH (e.g., pH < 2): The amino group will be protonated (cationic), and the carboxylic acid will be neutral. The molecule will exist as a cation, likely forming salts with counter-ions and exhibiting high aqueous solubility.
-
Mid-range pH (e.g., pH 5-6): The molecule can exist as a zwitterion, with a protonated amino group and a deprotonated carboxylate group. Zwitterions can have low solubility if their intramolecular interactions are strong (forming a stable crystal lattice).
-
High pH (e.g., pH > 8): The amino group will be neutral, and the carboxylic acid will be deprotonated (anionic). The molecule will exist as an anion, forming salts with cations and exhibiting high aqueous solubility.
The lowest solubility is expected near the isoelectric point (pI), where the net charge is zero.
Solvent Polarity
Based on its structure, the molecule is polar. It will exhibit higher solubility in polar protic solvents (like water, ethanol, methanol) that can engage in hydrogen bonding with both the amino and carboxylic acid groups. Solubility in non-polar solvents (like hexane or toluene) is expected to be very low.
Use of Co-solvents and Additives
For applications requiring higher concentrations in organic solvents, such as for spray-dried dispersions, the use of additives can be highly effective. The addition of a small amount of a volatile acid, like acetic acid, can protonate the basic aminopyridine nitrogen.[9] This in-situ salt formation can dramatically disrupt the crystal lattice energy and increase solubility in organic solvents like methanol or ethanol.[9]
Diagram of Influencing Factors
References
A Technical Guide to the Spectroscopic Characterization of 2-(2-Aminopyridin-3-yl)acetic Acid
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-(2-aminopyridin-3-yl)acetic acid (CAS No. 101860-97-3).[1][2][3][4][5][6] Designed for researchers, scientists, and professionals in drug development, this document delves into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not just presenting the data, but on explaining the underlying principles and experimental considerations that lead to the structural elucidation of this important heterocyclic compound.
Introduction: The Significance of this compound
This compound is a heterocyclic compound featuring a pyridine ring substituted with both an amino group and an acetic acid moiety. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. The amino-pyridine core is a well-established pharmacophore found in numerous biologically active molecules, while the acetic acid side chain provides a handle for further chemical modifications, such as amide bond formation. Accurate and unambiguous structural confirmation is paramount in any research and development endeavor, and a multi-technique spectroscopic approach is the gold standard for achieving this. This guide will walk through the expected data from mass spectrometry, IR spectroscopy, and both ¹H and ¹³C NMR spectroscopy to provide a complete analytical picture of the molecule.
Below is the chemical structure of this compound, with atoms numbered for the purpose of spectroscopic assignment in the subsequent sections.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. For a molecule like this compound, electron ionization (EI) would be a common method for analysis.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.
-
Ionization: The sample is vaporized by heating, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.
-
Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.
Expected Mass Spectrum Data
The molecular formula of this compound is C₇H₈N₂O₂.[1][2][3][4][5] The nominal molecular weight is 152 g/mol .[3][4][5][7]
| m/z (amu) | Proposed Ion | Formula | Notes |
| 152 | [M]⁺• | [C₇H₈N₂O₂]⁺• | Molecular Ion |
| 107 | [M - COOH]⁺ | [C₆H₇N₂]⁺ | Loss of the carboxylic acid group (a common fragmentation for carboxylic acids). |
| 93 | [C₅H₅N₂]⁺ | Further fragmentation, potentially loss of the methylene group. |
digraph "MS_Fragmentation" { graph [rankdir="LR", splines=true]; node [shape="box", style="rounded", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];M [label="[C₇H₈N₂O₂]⁺•\nm/z = 152"]; Frag1 [label="[C₆H₇N₂]⁺\nm/z = 107"]; Frag2 [label="[C₅H₅N₂]⁺\nm/z = 93"];
M -> Frag1 [label="- COOH"]; Frag1 -> Frag2 [label="- CH₂"]; }
Caption: Proposed EI-MS fragmentation pathway for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a non-destructive technique that probes the vibrational modes of molecules. It is particularly useful for identifying the presence of specific functional groups.
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg), which is transparent to IR radiation.
-
Pellet Formation: The mixture is pressed under high pressure in a die to form a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Interpretation of the IR Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The interpretation below is based on established correlation tables and data from related 2-aminopyridine derivatives.[8][9][10]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Comments |
| 3450 - 3300 | N-H asymmetric & symmetric stretching | Primary Amine (-NH₂) | Typically appears as a doublet. For 2-aminopyridine, these bands are reported in this region.[9] |
| 3300 - 2500 | O-H stretching | Carboxylic Acid (-COOH) | A very broad band due to hydrogen bonding, often overlapping with C-H stretches. |
| ~1710 | C=O stretching | Carboxylic Acid (-COOH) | A strong, sharp absorption characteristic of the carbonyl group. |
| ~1630 | N-H scissoring (bending) | Primary Amine (-NH₂) | Confirms the presence of the amino group.[9] |
| 1600 - 1450 | C=C and C=N stretching | Pyridine Ring | A series of bands indicating the aromatic nature of the pyridine ring. |
| 1320 - 1210 | C-N stretching | Aryl Amine | Corresponds to the bond between the pyridine ring and the amino group.[9] |
| ~900 | O-H out-of-plane bending | Carboxylic Acid (-COOH) | A broad band characteristic of the dimeric form of carboxylic acids. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: The compound (~5-10 mg for ¹H, ~20-50 mg for ¹³C) is dissolved in a deuterated solvent, such as DMSO-d₆. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).
-
Data Acquisition: The sample is placed in the NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to a series of singlets, one for each unique carbon atom.
Predicted ¹H NMR Spectrum (in DMSO-d₆)
Disclaimer: The following data is predicted and may vary from an experimental spectrum.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8 - 7.9 | Doublet of doublets | 1H | H6 | Downfield due to proximity to the electronegative ring nitrogen. |
| ~7.2 - 7.3 | Doublet of doublets | 1H | H4 | Shifted downfield relative to H5 due to deshielding from the adjacent C3 with the acetic acid group. |
| ~6.5 - 6.6 | Doublet of doublets | 1H | H5 | The most upfield of the pyridine protons, influenced by the electron-donating amino group. |
| ~5.5 - 6.0 | Broad singlet | 2H | -NH₂ | The chemical shift of amine protons can vary and they often appear as a broad signal. |
| ~3.5 | Singlet | 2H | -CH₂- | Methylene protons adjacent to the aromatic ring and the carbonyl group. |
| ~12.0 - 12.5 | Broad singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded and its signal is typically very broad. |
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
Disclaimer: The following data is predicted and may vary from an experimental spectrum.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~173 | C=O | Carbonyl carbon of the carboxylic acid, highly deshielded. |
| ~158 | C2 | Carbon attached to two nitrogen atoms (ring and amino), significantly deshielded. |
| ~148 | C6 | Deshielded due to proximity to the ring nitrogen. |
| ~137 | C4 | Aromatic CH carbon. |
| ~118 | C3 | Shielded due to the electron-donating effect of the adjacent amino group, but deshielded by the substituent. |
| ~112 | C5 | Aromatic CH carbon, shielded by the ortho-amino group. |
| ~35 | -CH₂- | Aliphatic methylene carbon. |
Conclusion
The combination of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a powerful and comprehensive toolkit for the structural verification of this compound. MS confirms the molecular weight and provides insights into fragmentation patterns. IR spectroscopy identifies the key functional groups: the primary amine, the carboxylic acid, and the pyridine ring. Finally, ¹H and ¹³C NMR spectroscopy elucidates the precise connectivity of the atoms, confirming the substitution pattern on the pyridine ring and the presence of the acetic acid side chain. This collective body of data provides the necessary evidence for the unambiguous confirmation of the molecule's structure, a critical step in any scientific endeavor utilizing this compound.
References
- 1. Page loading... [guidechem.com]
- 2. chemwhat.com [chemwhat.com]
- 3. calpaclab.com [calpaclab.com]
- 4. chemscene.com [chemscene.com]
- 5. aablocks.com [aablocks.com]
- 6. 2abiotech.net [2abiotech.net]
- 7. 2-Amino-2-(pyridin-3-yl)acetic acid | C7H8N2O2 | CID 5057699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tsijournals.com [tsijournals.com]
- 10. chimia.ch [chimia.ch]
An In-depth Technical Guide to the Stability and Storage of 2-(2-Aminopyridin-3-yl)acetic acid
Prepared by: Senior Application Scientist, Chemical Development Division
Executive Summary
This guide provides a comprehensive technical overview of the stability profile and optimal storage conditions for 2-(2-Aminopyridin-3-yl)acetic acid (CAS No. 101860-97-3). As a crucial building block in pharmaceutical research and development, understanding its chemical liabilities is paramount to ensuring material integrity, experimental reproducibility, and the quality of downstream products. This document synthesizes data from material safety data sheets, analogous compound studies, and established chemical principles to provide actionable insights for researchers, scientists, and drug development professionals. We will explore the key environmental factors influencing its stability—temperature, light, and atmosphere—and delineate potential degradation pathways. Furthermore, this guide presents standardized protocols for handling, storage, and experimental stability assessment, designed to be both informative and immediately applicable in a laboratory setting.
Physicochemical Profile
A foundational understanding of a molecule's properties is essential before assessing its stability. This compound is a heterocyclic compound featuring an aminopyridine core with a carboxymethyl substituent.
A Senior Application Scientist's Technical Guide to Sourcing and Utilizing 2-(2-Aminopyridin-3-yl)acetic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(2-Aminopyridin-3-yl)acetic acid is a pivotal, yet often overlooked, heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern—an amino group ortho to the ring nitrogen and a vicinal acetic acid moiety—renders it a versatile synthon for constructing complex molecular architectures. This guide provides an in-depth analysis of its commercial landscape, quality control requirements, and strategic applications, particularly its emerging role as a key component in the synthesis of targeted protein degraders. We will move beyond a simple supplier list to offer field-proven insights into qualifying and implementing this reagent, ensuring both efficiency and reproducibility in demanding drug discovery workflows.
Introduction to this compound
Core Chemical Identity
This compound is a substituted pyridine derivative whose structural features are critical to its synthetic utility. The primary amino group (at C2) and the acetic acid side chain (at C3) provide two orthogonal points for chemical modification, enabling its incorporation into larger molecules through amide bond formation, cyclization reactions, or other functional group transformations.
| Property | Value | Source |
| CAS Number | 101860-97-3 | [1][2][3][4][5][6] |
| Molecular Formula | C₇H₈N₂O₂ | [1][4] |
| Molecular Weight | 152.15 g/mol | [1][4] |
| IUPAC Name | (2-amino-3-pyridinyl)acetic acid | |
| Typical Form | Solid | |
| Typical Purity | ≥95% | [1] |
Strategic Importance in Drug Discovery
The 2-aminopyridine scaffold is a well-established pharmacophore, recognized for its ability to form key hydrogen bond interactions with biological targets.[7] Molecules derived from this core structure are prevalent in numerous drug discovery programs.[8] The specific utility of this compound has been significantly amplified by the rise of novel therapeutic modalities. Its classification by some suppliers as a "Protein Degrader Building Block" highlights its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other related molecules designed to hijack the cellular ubiquitin-proteasome system.[1] The acetic acid handle provides a perfect attachment point for linkers, while the aminopyridine core can be elaborated into a warhead that binds to a target protein of interest.
Commercial Availability and Supplier Analysis
Sourcing high-quality starting materials is a foundational requirement for reproducible research. The commercial landscape for this compound consists of several primary manufacturers and distributors. When selecting a supplier, researchers must balance cost with critical factors such as purity, batch-to-batch consistency, available documentation (CoA, SDS), and lead times for resupply, especially for scale-up activities.
Comparative Supplier Data
The following table summarizes key data from prominent commercial suppliers. Note that availability and pricing are subject to change and should be verified directly with the vendor.
| Supplier | Product Number (Example) | Purity Specification | Available Quantities | Notes |
| Sigma-Aldrich (Ambeed) | AMBH2D6FDC81 | 95% | 100 mg - 5 g | Distributor for Ambeed, Inc. Good documentation availability (SDS, CoA request). |
| BLDpharm | BD00787163 | ≥95% | Custom | Offers various quantities and notes the need for cold-chain transportation.[3] |
| ChemScene | CS-0113904 | >95% | 100 mg - 1 g | States product is for research and further manufacturing use only.[5] |
| 2a biotech | 2A-0113904 | N/A | Inquiry | Lists the compound as an intermediate.[6] |
| ChemWhat | 187847 | N/A | Inquiry | Aggregator platform, provides physical properties like melting point (219-221.5°C).[4] |
Quality Control and In-House Validation
Trust in a supplier's Certificate of Analysis (CoA) is important, but internal verification is paramount for ensuring the integrity of experimental results. A new batch of any critical reagent should undergo a standardized in-house QC workflow before being released for general use.
Interpreting the Certificate of Analysis (CoA)
A comprehensive CoA should provide, at a minimum:
-
Identity Confirmation: Usually via ¹H NMR and/or Mass Spectrometry (MS) to confirm the structure and molecular weight.
-
Purity Assessment: Typically determined by HPLC or LC-MS, expressed as a percentage area under the curve.
-
Appearance: A description of the physical state (e.g., "White to off-white solid").
-
Solvent Residue: May be included, often determined by ¹H NMR or GC.
Recommended In-House QC Protocol
This protocol represents a robust, self-validating system for incoming material qualification.
Step 1: Documentation Review
-
Cross-reference the CAS number (101860-97-3) on the bottle, packing slip, and CoA.
-
Review the supplier's CoA for completeness and ensure the purity meets your experimental tolerance (typically ≥95%).
Step 2: Physical Inspection
-
Visually inspect the material. It should be a homogenous solid, free of discoloration or foreign matter. Compare its appearance to the description on the CoA.
Step 3: Identity and Purity Confirmation
-
¹H NMR Spectroscopy: Dissolve a small sample (~5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆). The resulting spectrum should be consistent with the expected structure of this compound and free from significant unassigned peaks. The ratio of aromatic to aliphatic protons should be correct.
-
LC-MS Analysis: Prepare a dilute solution and analyze via LC-MS. The chromatogram should show a single major peak at the expected retention time. The mass spectrum associated with this peak should display the correct mass-to-charge ratio ([M+H]⁺ ≈ 153.1).
Step 4: Release or Reject
-
If all checks pass, the material is qualified for use. Document the batch number and internal QC results.
-
If discrepancies are found, quarantine the material and contact the supplier's technical service department immediately.
Visualized QC Workflow
The following diagram outlines the logical flow for qualifying a new batch of the reagent.
Caption: A flowchart for the systematic qualification of this compound.
Synthesis and Application Context
Representative Synthetic Approach
While multiple proprietary routes exist, a common academic approach to similar structures involves the functionalization of a pre-formed pyridine ring. A plausible, generalized synthesis is outlined below. The causality behind this approach is the use of robust, well-characterized reactions like ortho-lithiation directed by the amino group, followed by carboxylation or reaction with a two-carbon electrophile.
Caption: A plausible synthetic route from a common starting material.
Application as a Protein Degrader Building Block
The true value of this reagent is realized in its application. In the context of PROTACs, a molecule requires three components: a "warhead" to bind the protein of interest (POI), an E3 ligase-binding ligand, and a linker to connect them. This compound is an ideal starting point for the warhead-linker portion.
Experimental Protocol: Amide Coupling to a Linker This protocol describes the foundational step of conjugating the building block to a linker entity possessing a terminal amine group (e.g., Boc-NH-(PEG)n-NH₂).
-
Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: Add a peptide coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.5 eq). Stir at room temperature for 15-20 minutes. The formation of the activated ester is the key mechanistic step.
-
Coupling: Add the amine-terminated linker (1.05 eq) dissolved in a minimal amount of anhydrous DMF to the activated mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS until the starting acid is consumed.
-
Workup & Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Caption: Integration of the building block into a PROTAC scaffold.
Safe Handling and Storage
Adherence to safety protocols is non-negotiable. The compound, while not acutely toxic, presents specific hazards that must be managed.
Summary of GHS Hazard Information
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Recommended Laboratory Practices
-
Storage: Keep in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere, as recommended by suppliers.
-
Handling: Always handle in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and nitrile gloves.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a catalog chemical; it is a strategic enabler for advanced medicinal chemistry. Its commercial availability from a range of suppliers provides researchers with options, but this necessitates a rigorous internal validation process to ensure quality and reproducibility. By understanding its chemical properties, implementing a robust QC workflow, and appreciating its application in cutting-edge areas like targeted protein degradation, development teams can effectively leverage this versatile building block to accelerate their discovery programs.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 101860-97-3 [chemicalbook.com]
- 3. 101860-97-3|this compound|BLD Pharm [bldpharm.com]
- 4. chemwhat.com [chemwhat.com]
- 5. chemscene.com [chemscene.com]
- 6. 2abiotech.net [2abiotech.net]
- 7. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Chemodivergent synthesis of N -(pyridin-2-yl)amides and 3-bromoimidazo[1,2- a ]pyridines from α-bromoketones and 2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06724H [pubs.rsc.org]
- 9. 2-Amino-2-(pyridin-3-yl)acetic acid | C7H8N2O2 | CID 5057699 - PubChem [pubchem.ncbi.nlm.nih.gov]
The 2-Aminopyridine Scaffold: A Versatile Nucleus in Modern Drug Discovery
An In-depth Technical Guide on the Biological Activity of 2-Aminopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unsung Hero of Medicinal Chemistry
The 2-aminopyridine moiety, a simple, low-molecular-weight, and highly functionalized heterocyclic compound, has emerged as a cornerstone in the synthesis of diverse and potent biological molecules.[1][2][3] Often described as an "unsung hero in drug discovery," its structural simplicity belies a remarkable versatility, allowing for straightforward chemical modifications that facilitate the optimization of drug-like properties.[4] This adaptability has led to the incorporation of the 2-aminopyridine scaffold into numerous clinically approved drugs and a vast library of derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[5][6] This technical guide provides a comprehensive overview of the multifaceted biological activities of substituted 2-aminopyridines, delving into the underlying mechanisms of action, key structure-activity relationships (SAR), and the experimental methodologies used to elucidate their therapeutic potential.
Anticancer Activity: Targeting the Engines of Malignancy
The fight against cancer has greatly benefited from the chemical diversity of 2-aminopyridine derivatives. These compounds have been shown to inhibit various molecular targets crucial for cancer cell proliferation, survival, and metastasis.
Mechanism of Action: A Multi-pronged Attack
The anticancer effects of 2-aminopyridine derivatives are often attributed to their ability to inhibit key enzymes involved in cell cycle regulation and signal transduction. A prominent example is their activity as Phosphoinositide-3-kinase (PI3K) inhibitors . The PI3K pathway is frequently overexpressed in many human malignant tumors, playing a central role in cell proliferation, cycle progression, and apoptosis.[7] By targeting this pathway, 2-aminopyridine derivatives can effectively induce cell cycle arrest and apoptosis in cancer cells. For instance, the derivative MR3278 has demonstrated superior PI3Kδ inhibitory activity (IC50 = 30 nM) and potent inhibition of acute myeloid leukemia (AML) cells.[7]
Another critical target for these derivatives is Cyclin-Dependent Kinase 8 (CDK8) , a transcriptional regulator implicated in colon cancer.[8] Novel 2-amino-pyridine derivatives have been designed to selectively inhibit CDK8, leading to suppressed activation of the WNT/β-catenin pathway, a critical signaling cascade in colorectal cancer.[8] Furthermore, some derivatives have been developed as dual inhibitors of both Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs), offering a synergistic approach to cancer therapy.[9] The Janus kinase 2 (JAK2) is another potential target, with 2-aminopyridine derivatives being investigated as inhibitors of the JAK/STAT signaling cascade, which is crucial in many myeloproliferative diseases.[10][11]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of 2-aminopyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. For instance, in the development of PI3Kδ inhibitors, a bioisosterism strategy was employed to design a series of derivatives, leading to the identification of the highly potent MR3278.[7] Similarly, for CDK8 inhibitors, the design was based on the structural information of sorafenib-bound CDK8, highlighting the importance of rational drug design in optimizing activity.[8] The exploration of different functional groups and their spatial arrangement allows for the fine-tuning of binding affinities to target proteins and the overall pharmacological profile.
Quantitative Biological Activity Data
The following table summarizes the anticancer activity of representative 2-aminopyridine derivatives against various cancer cell lines and molecular targets.
| Compound | Target | Cell Line | IC50 | Reference |
| MR3278 | PI3Kδ | MOLM-16 (AML) | 2.6 µM | [7] |
| MR3278 | PI3Kδ | Mv-4-11 (AML) | 3.7 µM | [7] |
| Compound 29 | CDK8 | - | 46 nM | [8] |
| Amino acid conjugates (S3c, S5b, S6c) | Multiple | A2780CISR (Ovarian) | Promising Inhibition | [12][13][14] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A fundamental experiment to determine the anticancer potential of 2-aminopyridine derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-aminopyridine derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Causality Behind Experimental Choices: The MTT assay is chosen for its simplicity, reliability, and high-throughput nature, making it an excellent primary screening tool to identify cytotoxic compounds. The choice of cell lines is critical and should be relevant to the type of cancer being targeted. The incubation time is determined based on the expected mechanism of action of the compounds; for example, compounds that induce apoptosis may require a longer incubation period.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. 2-Aminopyridine derivatives have demonstrated significant potential in this area, exhibiting activity against a range of pathogenic bacteria and fungi.[5][6]
Mechanism of Action: Disrupting Microbial Defenses
The precise mechanisms by which 2-aminopyridine derivatives exert their antimicrobial effects can vary. Molecular docking studies have suggested that these compounds can bind to and inhibit essential bacterial enzymes. For example, in a study of 2-amino-3-cyanopyridine derivatives, compound 2c showed high activity against Gram-positive bacteria, and docking analysis suggested potential interactions with key bacterial proteins.[5][15][16] Some derivatives have also been shown to be effective against multidrug-resistant (MDR) strains of Staphylococcus aureus, suggesting they may overcome existing resistance mechanisms.[17]
Structure-Activity Relationship (SAR) Insights
The antimicrobial spectrum and potency of 2-aminopyridine derivatives are heavily influenced by their substitution patterns. For instance, the presence of a cyclohexylamine moiety in compound 2c was suggested to be crucial for its antimicrobial activity.[5] In another study, the introduction of different aldehyde-derived Schiff bases to a 2-amino-4-chloropyridine core resulted in variable and modest activity, with certain substitutions leading to significant biological activity.[18] These findings underscore the importance of systematic structural modifications to optimize antimicrobial efficacy.
Quantitative Biological Activity Data
The following table presents the antimicrobial activity of selected 2-aminopyridine derivatives, highlighting their efficacy against various microorganisms.
| Compound | Microorganism | Activity Metric | Value | Reference |
| 2c | S. aureus | MIC | 0.039 µg/mL | [5][15][16] |
| 2c | B. subtilis | MIC | 0.039 µg/mL | [5][15][16] |
| 2c | B. cereus | MIC | 78 µg/mL | [5] |
| 2c | E. faecalis | MIC | 78 µg/mL | [5] |
| 2c | M. luteus | MIC | 78 µg/mL | [5] |
| 3b, 3c, 3d, 3f, 3g | Various bacteria & fungi | Zone of Inhibition | Significant | [18] |
Experimental Protocol: Antimicrobial Susceptibility Testing
A standard workflow for evaluating the antimicrobial activity of 2-aminopyridine derivatives involves initial screening using a disk diffusion assay, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC).
A. Disk Diffusion Assay (Qualitative Screening)
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a sterile broth.
-
Agar Plate Inoculation: Evenly spread the microbial suspension onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria).[19]
-
Disk Application: Impregnate sterile paper discs with a known concentration of the 2-aminopyridine derivative and place them on the inoculated agar surface.[19]
-
Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disc where microbial growth is inhibited.[19]
Causality Behind Experimental Choices: The disk diffusion assay is a rapid and cost-effective method for preliminary screening of a large number of compounds to identify those with potential antimicrobial activity.[19] The size of the zone of inhibition provides a qualitative measure of the compound's potency.
B. Minimum Inhibitory Concentration (MIC) Determination (Quantitative Assessment)
Step-by-Step Methodology:
-
Serial Dilution: Prepare a series of twofold dilutions of the 2-aminopyridine derivative in a liquid growth medium in a 96-well microplate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the microplate under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5][15]
Causality Behind Experimental Choices: The MIC assay provides a quantitative measure of a compound's antimicrobial potency, which is essential for comparing the efficacy of different derivatives and for guiding further drug development.
Neuroprotective and Anti-inflammatory Activities: Modulating Pathological Pathways
Beyond their roles in fighting cancer and infections, 2-aminopyridine derivatives have shown promise in treating neurodegenerative disorders and inflammatory conditions.
Mechanism of Action in Neuroprotection
In the context of neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease, the overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is a key pathological event.[20] 2-aminopyridine derivatives have been developed as potent and selective inhibitors of nNOS.[20][21] The 2-aminopyridine scaffold is crucial for anchoring these inhibitors to the active site of nNOS.[20] By inhibiting nNOS, these compounds can mitigate the neuronal damage caused by excessive NO. Some derivatives have also been shown to inhibit the aggregation of amyloid β-peptide (Aβ), a hallmark of Alzheimer's disease.[22]
Mechanism of Action in Anti-inflammatory Responses
Inflammation is a complex biological process, and chronic inflammation can contribute to various diseases. 2-aminopyridine derivatives have been reported to possess anti-inflammatory properties.[5][6] While the exact mechanisms are still under investigation, some derivatives have been shown to inhibit enzymes like 5-lipoxygenase (5-LOX), which are involved in the inflammatory cascade.[23]
Structure-Activity Relationship (SAR) Insights
For nNOS inhibitors, structural modifications at the tail amino functionality of the 2-aminopyridine scaffold have been investigated to improve bioavailability and selectivity.[20] Increasing lipophilicity, for instance by incorporating fluorine atoms, has been shown to enhance potential blood-brain barrier permeability, a critical factor for drugs targeting the central nervous system.[20] The development of antimalarial 3,5-diaryl-2-aminopyridines has also provided valuable SAR insights, where replacement of the pyridine core with a pyrazine led to a novel series with potent oral activity.[24]
Experimental Protocol: Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay
The ability of 2-aminopyridine derivatives to inhibit nNOS can be assessed using an in vitro enzyme assay.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified nNOS enzyme, its substrate L-arginine, and necessary cofactors (e.g., NADPH, FAD, FMN, and tetrahydrobiopterin).
-
Inhibitor Addition: Add varying concentrations of the 2-aminopyridine derivative to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the reaction and incubate at a controlled temperature (e.g., 37°C) for a specific duration.
-
NO Measurement: The amount of NO produced can be quantified using various methods, such as the Griess assay, which detects nitrite, a stable breakdown product of NO.
-
Data Analysis: Calculate the percentage of nNOS inhibition for each concentration of the derivative and determine the IC50 value.
Causality Behind Experimental Choices: This in vitro assay provides a direct measure of the compound's ability to inhibit the target enzyme. The use of purified enzyme allows for a clear understanding of the compound's specific activity without the confounding factors of a cellular environment.
Visualizing the Science: Diagrams and Workflows
Signaling Pathway: PI3K Inhibition by 2-Aminopyridine Derivatives
Caption: Inhibition of the PI3K signaling pathway by a 2-aminopyridine derivative.
Experimental Workflow: Antimicrobial Activity Screening
Caption: Workflow for screening the antimicrobial activity of 2-aminopyridine derivatives.
Conclusion and Future Directions
The 2-aminopyridine scaffold has unequivocally established its significance in medicinal chemistry, serving as a versatile platform for the development of novel therapeutic agents. The diverse biological activities, ranging from anticancer and antimicrobial to neuroprotective and anti-inflammatory effects, highlight the immense potential of this chemical entity. The ease of synthesis and the ability to fine-tune its pharmacological properties through structural modifications make it an attractive starting point for drug discovery programs.[1][3]
Future research in this field should focus on several key areas. A deeper understanding of the molecular mechanisms underlying the various biological activities will enable more rational drug design. The application of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to be invaluable in predicting the activity of novel derivatives and optimizing lead compounds.[5][10] Furthermore, exploring novel delivery systems and combination therapies could enhance the therapeutic efficacy and reduce the potential toxicity of 2-aminopyridine-based drugs. The continued exploration of this "unsung hero" of drug discovery promises to yield a new generation of medicines to combat a wide range of human diseases.
References
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. aminer.org [aminer.org]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents | Semantic Scholar [semanticscholar.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 24. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The 2-Aminopyridine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide
Abstract
The 2-aminopyridine moiety, a seemingly simple heterocyclic structure, stands as an "unsung hero" in the landscape of drug discovery.[1][2][3] Its unique combination of low molecular weight, inherent functionality, and versatile binding capabilities has established it as a privileged scaffold and a powerful pharmacophore in the development of therapeutics across a multitude of disease areas.[1][4][5] This technical guide provides an in-depth exploration of the 2-aminopyridine core, elucidating its fundamental physicochemical properties, its diverse roles in interacting with biological targets, and its successful application in clinically approved drugs and advanced therapeutic candidates. We will dissect key structure-activity relationships, provide detailed experimental protocols for its synthesis, and explore its function as a central scaffold in kinase inhibition, ion channel modulation, and more, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Physicochemical & Structural Attributes: The Foundation of Versatility
The utility of the 2-aminopyridine scaffold is rooted in its intrinsic molecular properties. As a simple, low-molecular-weight skeleton, it provides an ideal starting point for library synthesis, allowing for the facile creation of diverse molecules while adhering to principles of drug-likeness, such as Lipinski's Rule of Five.[1][6][7]
Its key structural features include:
-
Aromatic Pyridine Ring: A six-membered heterocycle that provides a rigid, planar core capable of engaging in π-π stacking and hydrophobic interactions with biological targets.
-
Pyridine Nitrogen (N1): Acts as a hydrogen bond acceptor, a crucial interaction point for anchoring the molecule within a protein's binding pocket.
-
Exocyclic Amino Group (-NH2 at C2): Serves as a potent hydrogen bond donor. The proximity of the amino group to the ring nitrogen creates a bidentate chelation motif, enabling strong and specific interactions with target proteins.[6]
This dual nature of hydrogen bond donor and acceptor sites within a compact, rigid frame is a primary reason for its prevalence as a pharmacophore.[2]
Diagram 1: Pharmacophoric Features of the 2-Aminopyridine Scaffold
This diagram illustrates the key interaction points of the 2-aminopyridine core that are fundamental to its role as a versatile pharmacophore in drug design.
Caption: Key pharmacophoric features of the 2-aminopyridine scaffold.
Therapeutic Applications: A Scaffold for Diverse Pathologies
The 2-aminopyridine scaffold is present in a wide range of clinically approved drugs, demonstrating its therapeutic versatility. Its derivatives have shown efficacy as antitumoral, anti-Alzheimer, antimicrobial, antiviral, analgesic, and anti-inflammatory agents.[4][5]
Table 1: Selected FDA-Approved Drugs Containing the 2-Aminopyridine Scaffold
| Drug Name | Therapeutic Class | Mechanism of Action | Key References |
| Piroxicam | NSAID | Non-selective COX inhibitor | [4] |
| Sulfapyridine | Antibiotic | Dihydropteroate synthase inhibitor | [4][8] |
| Tripelennamine | Antihistamine | Histamine H1 receptor antagonist | [4][8] |
| Crizotinib | Anticancer | ALK and ROS1 kinase inhibitor | [2] |
| Flupirtine | Analgesic | Selective neuronal potassium channel opener | [9] |
| Amifampridine | Neurological | Voltage-gated potassium channel blocker | [10][11] |
The 2-Aminopyridine Core in Oncology: A Kinase Inhibitor Powerhouse
A particularly fruitful application of the 2-aminopyridine scaffold is in the design of protein kinase inhibitors for cancer therapy. The scaffold's hydrogen bonding pattern often mimics the adenine hinge-binding motif of ATP, allowing its derivatives to act as competitive inhibitors in the ATP-binding pocket of various kinases.
Case Study: Crizotinib and other ALK Inhibitors Crizotinib, an inhibitor of Anaplastic Lymphoma Kinase (ALK), is a prime example. The 2-aminopyridine core forms crucial hydrogen bonds with the hinge region of the ALK kinase domain.[2] Medicinal chemistry efforts have focused on modifying substituents on the pyridine ring to enhance potency and overcome resistance mutations. For instance, the incorporation of a 2-pyridone moiety at the C-5 position and bioisosteric replacement of linkers at the C-3 position have led to next-generation inhibitors with activity against crizotinib-resistant mutants like ALKL1196M and ALKG1202R.[12]
The scaffold has been successfully employed to target numerous other kinases implicated in cancer, including c-Met, Janus kinase 2 (JAK2), and Cyclin-Dependent Kinase 8 (CDK8).[13][14][15]
Table 2: Representative 2-Aminopyridine-Based Kinase Inhibitors (Preclinical)
| Compound | Target Kinase | IC₅₀ Value | Key References |
| Derivative 18d | ALKG1202R | 22 nM | [12] |
| Derivative 18d | ROS1 | 2.3 nM | [12] |
| Compound (S)-24o | c-Met | 22 nM | [13] |
| Compound 29 | CDK8 | 46 nM | [14][16] |
| Compound 7 | USP7 (deubiquitinase) | 7.6 µM | [17] |
| Compound 8e | CDK9 | 88.4 nM | [18] |
Role in Neurological Disorders: Modulating Ion Channels
Aminopyridines, particularly 4-aminopyridine (dalfampridine) and 3,4-diaminopyridine (amifampridine), are known to function as potassium channel blockers.[19] In demyelinating diseases like multiple sclerosis (MS), the loss of the myelin sheath exposes voltage-gated potassium channels along the axon.[20][21] This exposure leads to a leakage of potassium ions during action potential propagation, which can hinder or block nerve conduction.[22]
By blocking these exposed channels, aminopyridines delay repolarization, prolonging the duration of the action potential.[11] This allows the nerve impulse to be more effectively conducted across the demyelinated segment, thereby restoring function and alleviating symptoms such as walking impairment.[11][20] This mechanism underscores the scaffold's utility in targeting ion channels to treat neurological dysfunction.
Diagram 2: Mechanism of Action in Demyelinated Axons
This workflow illustrates how aminopyridines restore nerve conduction in demyelinated axons by blocking voltage-gated potassium channels.
Caption: Aminopyridine action on demyelinated neurons.
Synthesis and Methodologies: Building the Scaffold
The simple design of 2-aminopyridine allows for its synthesis with a minimum of side reactions.[1][2] One of the most efficient and versatile methods for creating substituted 2-aminopyridines is through a one-pot multicomponent reaction (MCR).[7][23] This approach offers high yields, operational simplicity, and aligns with the principles of green chemistry.[2]
Experimental Protocol: One-Pot Multicomponent Synthesis of Substituted 2-Aminopyridines
This protocol is adapted from methodologies described for the efficient, solvent-free synthesis of 2-amino-3-cyanopyridine derivatives.[7][23]
Objective: To synthesize a 2-aminopyridine derivative via a three-component reaction of an enaminone, malononitrile, and a primary amine.
Materials & Reagents:
-
Enaminone (e.g., (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one) (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Primary amine (e.g., benzylamine) (1.0 mmol)
-
Ethanol (as a potential solvent, though often performed solvent-free)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane mixture (for elution)
Equipment:
-
Round-bottom flask (10 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser (if using solvent)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glassware for chromatography
Procedure:
-
Reaction Setup: In a 10 mL round-bottom flask, combine the enaminone (1.0 mmol), malononitrile (1.0 mmol), and the primary amine (1.0 mmol).
-
Reaction Conditions:
-
Solvent-Free Method: Place the flask in an oil bath preheated to 80-100 °C. Stir the mixture vigorously.
-
Solvent Method: Add 5 mL of ethanol to the flask and attach a reflux condenser. Heat the mixture to reflux with stirring.
-
-
Monitoring: Monitor the reaction progress using TLC (e.g., 3:7 Ethyl acetate/Hexane). The reaction is typically complete within 1-3 hours.
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
If performed solvent-free, a solid product may form. If using a solvent, remove the ethanol under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 2-aminopyridine product.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram 3: General Workflow for Multicomponent Synthesis
This diagram outlines the streamlined process of a one-pot multicomponent reaction (MCR) to generate diverse 2-aminopyridine libraries.
Caption: Workflow for multicomponent synthesis of 2-aminopyridines.
Conclusion and Future Perspectives
The 2-aminopyridine scaffold is a testament to the power of a simple, well-functionalized core in medicinal chemistry.[1] Its proven success in marketed drugs and its continued exploration in preclinical studies highlight its enduring value.[4] Future efforts will likely focus on leveraging this privileged scaffold to tackle increasingly complex biological targets. The development of novel synthetic methodologies will enable the creation of more diverse and complex 2-aminopyridine libraries. Furthermore, its use in designing covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and dual-target inhibitors represents an exciting frontier.[18] As our understanding of disease biology deepens, the "unsung hero" of drug discovery is poised to play an even more prominent role in the development of next-generation therapeutics.
References
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpbs.net [ijpbs.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 9. Flupirtine - Wikipedia [en.wikipedia.org]
- 10. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 11. Aminopyridines for the treatment of neurologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The current status of studies of aminopyridines in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. neurology.org [neurology.org]
- 22. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 23. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies [mdpi.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2-(2-Aminopyridin-3-yl)acetic Acid from 2-Amino-3-Methylpyridine
Introduction
2-(2-Aminopyridin-3-yl)acetic acid is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Its structure, featuring a carboxylic acid moiety and an aminopyridine core, allows for diverse chemical modifications to explore structure-activity relationships. This application note provides a comprehensive, three-step synthetic route starting from the readily available 2-amino-3-methylpyridine. The protocol is designed for researchers and scientists in drug development and organic synthesis, offering detailed experimental procedures, mechanistic insights, and troubleshooting guidance.
Synthetic Strategy Overview
The synthesis of this compound from 2-amino-3-methylpyridine is accomplished through a three-step sequence:
-
Oxidation: The methyl group of 2-amino-3-methylpyridine is selectively oxidized to an aldehyde to yield 2-aminopyridine-3-carbaldehyde.
-
Cyanation: The resulting aldehyde undergoes a Strecker-type reaction to form the corresponding α-aminonitrile, 2-(2-aminopyridin-3-yl)acetonitrile.
-
Hydrolysis: The nitrile group is then hydrolyzed to the carboxylic acid, affording the final product, this compound.
This strategy was chosen for its logical progression and reliance on well-established chemical transformations, allowing for robust and reproducible results.
Caption: Overall synthetic workflow from 2-amino-3-methylpyridine to the target compound.
Part 1: Oxidation of 2-Amino-3-methylpyridine
The selective oxidation of the methyl group at the 3-position of the pyridine ring without affecting the amino group is a critical first step. Selenium dioxide (SeO₂) is a well-established reagent for the oxidation of methyl groups alpha to a heteroaromatic ring.
Reaction Mechanism Insights
The Riley oxidation mechanism involves the formation of an enol or enamine intermediate, which then reacts with selenium dioxide. The reaction proceeds through a series of steps involving electrophilic attack by selenium, rearrangement, and eventual elimination to yield the aldehyde.
Experimental Protocol: Synthesis of 2-Aminopyridine-3-carbaldehyde
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-Amino-3-methylpyridine | 1603-40-3 | 108.14 | 10.8 g | 0.1 |
| Selenium Dioxide | 7446-08-4 | 110.96 | 11.1 g | 0.1 |
| Dioxane | 123-91-1 | 88.11 | 200 mL | - |
| Water | 7732-18-5 | 18.02 | 5 mL | - |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-3-methylpyridine (10.8 g, 0.1 mol) and dioxane (200 mL). Stir the mixture until the starting material is completely dissolved.
-
Reagent Addition: Carefully add selenium dioxide (11.1 g, 0.1 mol) to the solution in portions to control any initial exotherm. Add water (5 mL).
-
Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A black precipitate of elemental selenium will have formed. Filter the reaction mixture through a pad of Celite® to remove the selenium. Wash the Celite® pad with additional dioxane (2 x 25 mL).
-
Extraction: Combine the filtrates and remove the dioxane under reduced pressure. Dissolve the resulting residue in ethyl acetate (150 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-aminopyridine-3-carbaldehyde. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Part 2: Cyanation of 2-Aminopyridine-3-carbaldehyde
The conversion of the aldehyde to an α-aminonitrile is efficiently achieved through a Strecker synthesis.[1][2][3] This one-pot, three-component reaction involves the in-situ formation of an imine followed by the nucleophilic addition of a cyanide ion.[1][2][3]
Reaction Mechanism Insights
The reaction proceeds via the initial formation of an imine from the aldehyde and ammonia (generated from ammonium chloride). The cyanide ion then attacks the electrophilic carbon of the imine to form the stable α-aminonitrile.
Caption: Simplified mechanism of the Strecker synthesis.
Experimental Protocol: Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-Aminopyridine-3-carbaldehyde | 7521-41-7 | 122.12 | 12.2 g | 0.1 |
| Ammonium Chloride | 12125-02-9 | 53.49 | 8.0 g | 0.15 |
| Potassium Cyanide | 151-50-8 | 65.12 | 7.8 g | 0.12 |
| Methanol | 67-56-1 | 32.04 | 200 mL | - |
Procedure:
-
Imine Formation: To a solution of 2-aminopyridine-3-carbaldehyde (12.2 g, 0.1 mol) in methanol (200 mL) in a 500 mL round-bottom flask, add ammonium chloride (8.0 g, 0.15 mol). Stir the mixture at room temperature for 1-2 hours.[1]
-
Cyanation: Cool the reaction mixture in an ice bath. CAUTION: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Add potassium cyanide (7.8 g, 0.12 mol) portion-wise to the reaction mixture, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (ethyl acetate/hexane, 1:1).
-
Work-up: Once the reaction is complete, remove the methanol under reduced pressure. Partition the residue between ethyl acetate (200 mL) and water (100 mL). Separate the organic layer, and wash it with brine (2 x 50 mL).[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude 2-(2-aminopyridin-3-yl)acetonitrile is a polar and basic compound, which can make purification by standard silica gel chromatography challenging.[1] A useful modification to the eluent system for silica gel chromatography is the addition of a small amount of triethylamine (e.g., 1%) to the eluent to reduce streaking.[1]
Part 3: Hydrolysis of 2-(2-Aminopyridin-3-yl)acetonitrile
The final step is the hydrolysis of the nitrile to a carboxylic acid. This can be achieved under either acidic or basic conditions. Here, we detail an alkaline hydrolysis method.[4]
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-(2-Aminopyridin-3-yl)acetonitrile | 23612-61-5 | 133.15 | 13.3 g | 0.1 |
| Potassium Hydroxide | 1310-58-3 | 56.11 | 16.8 g | 0.3 |
| Ethanol | 64-17-5 | 46.07 | 150 mL | - |
| Water | 7732-18-5 | 18.02 | 50 mL | - |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | As needed | - |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 2-(2-aminopyridin-3-yl)acetonitrile (13.3 g, 0.1 mol) in ethanol (150 mL). Add a solution of potassium hydroxide (16.8 g, 0.3 mol) in water (50 mL).
-
Reaction: Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water (100 mL). Carefully acidify the solution to pH 6-7 with concentrated hydrochloric acid. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. Dry the solid under vacuum to afford this compound.
Characterization of this compound
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
Expected Analytical Data:
| Analysis | Expected Results |
| Appearance | Off-white to light yellow solid |
| Melting Point | Not well-documented in publicly available literature |
| ¹H NMR | Consistent with the structure of this compound |
| ¹³C NMR | Consistent with the structure of this compound |
| Mass Spectrometry | [M+H]⁺ = 153.06 |
| Purity (HPLC) | ≥95% |
Troubleshooting and Safety
-
Oxidation Step: Over-oxidation to the carboxylic acid can be a side reaction. Careful control of reaction time and stoichiometry of the oxidizing agent is crucial.
-
Cyanation Step: The purity of the starting aldehyde is critical for a high-yielding Strecker reaction.[1] The use of highly toxic potassium cyanide requires strict adherence to safety protocols.
-
Hydrolysis Step: Incomplete hydrolysis may leave unreacted nitrile. Ensure sufficient reaction time and temperature.
-
Purification: Aminopyridine derivatives can be challenging to purify by standard silica gel chromatography due to their basicity. As mentioned, adding a basic modifier to the eluent can be beneficial.[1] Cation-exchange chromatography is also a suitable method for the purification of aminopyridine derivatives.[5]
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Selenium dioxide is toxic and should be handled with care.
-
Potassium cyanide is extremely toxic and should only be handled by trained personnel with appropriate safety measures in place.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-(2-Aminopyridin-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive and technically detailed guide for the synthesis of 2-(2-Aminopyridin-3-yl)acetic acid, a valuable building block in medicinal chemistry and drug discovery. The protocol herein is designed to be a self-validating system, emphasizing not just the procedural steps but the underlying chemical principles and safety considerations. This document is structured to offer both a practical laboratory guide and a deeper understanding of the synthetic strategy, grounded in authoritative chemical literature.
Introduction
This compound and its derivatives are of significant interest in the pharmaceutical industry due to their presence in a variety of biologically active molecules. The unique arrangement of the amino and acetic acid functionalities on the pyridine core provides a versatile scaffold for the development of novel therapeutic agents. This guide outlines a robust and reproducible three-step synthetic pathway commencing from the readily available starting material, 2-aminopyridine. The synthesis involves an initial bromination, followed by a palladium-catalyzed Heck coupling, and concludes with an ester hydrolysis to yield the target compound.
Overall Synthetic Scheme
Figure 1: Proposed synthetic route for this compound.
PART 1: Detailed Experimental Protocols
This section provides a step-by-step guide for the synthesis, including materials, reaction conditions, and purification procedures.
Step 1: Synthesis of 2-Amino-3-bromopyridine
This initial step involves the regioselective bromination of 2-aminopyridine at the 3-position. The amino group directs the electrophilic substitution primarily to the ortho and para positions. By carefully controlling the reaction conditions, preferential bromination at the 3-position can be achieved.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Aminopyridine | Reagent | Sigma-Aldrich |
| Bromine | ACS Reagent | Fisher Scientific |
| Acetic Acid, Glacial | ACS Reagent | VWR |
| Sodium Hydroxide | Reagent | EMD Millipore |
| Dichloromethane | HPLC Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate | Reagent | Sigma-Aldrich |
Experimental Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-aminopyridine (10.0 g, 106.3 mmol) in glacial acetic acid (50 mL).
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add a solution of bromine (5.4 mL, 106.3 mmol) in glacial acetic acid (20 mL) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
Upon completion, carefully pour the reaction mixture into 200 mL of ice-cold water.
-
Neutralize the solution by the slow addition of a saturated aqueous solution of sodium hydroxide until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 9:1) to afford 2-amino-3-bromopyridine as a solid.
Step 2: Synthesis of Ethyl 3-(2-aminopyridin-3-yl)acrylate
This step employs a palladium-catalyzed Heck reaction to couple 2-amino-3-bromopyridine with ethyl acrylate. The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Amino-3-bromopyridine | (From Step 1) | - |
| Ethyl Acrylate | 99%, contains MEHQ as inhibitor | Sigma-Aldrich |
| Palladium(II) Acetate (Pd(OAc)₂) | 98% | Strem Chemicals |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 97% | Sigma-Aldrich |
| Triethylamine (Et₃N) | ≥99.5% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Saturated Aqueous Sodium Bicarbonate | - | - |
| Brine | - | - |
| Anhydrous Sodium Sulfate | Reagent | Sigma-Aldrich |
Experimental Procedure:
-
To a 100 mL oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add 2-amino-3-bromopyridine (5.0 g, 28.9 mmol), palladium(II) acetate (0.32 g, 1.44 mmol, 5 mol%), and tri(o-tolyl)phosphine (0.88 g, 2.89 mmol, 10 mol%).
-
Add anhydrous N,N-dimethylformamide (50 mL) via syringe, followed by triethylamine (8.1 mL, 57.8 mmol) and ethyl acrylate (6.2 mL, 57.8 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC (1:1 hexane/ethyl acetate).
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield ethyl 3-(2-aminopyridin-3-yl)acrylate.
Step 3: Synthesis of this compound
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions with the amino group.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Ethyl 3-(2-aminopyridin-3-yl)acrylate | (From Step 2) | - |
| Lithium Hydroxide (LiOH) | 98% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Water | Deionized | - |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Fisher Scientific |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
Experimental Procedure:
-
In a 100 mL round-bottom flask, dissolve ethyl 3-(2-aminopyridin-3-yl)acrylate (3.0 g, 15.6 mmol) in a mixture of tetrahydrofuran (30 mL) and water (15 mL).
-
Add lithium hydroxide (0.75 g, 31.2 mmol) to the solution and stir the mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 with 1 M HCl. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield this compound.
-
The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, if necessary.
PART 2: Safety Precautions and Waste Disposal
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[1][2]
Specific Chemical Hazards:
-
Bromine: Highly corrosive and toxic. Causes severe burns upon contact with skin and eyes and is harmful if inhaled. Handle with extreme care in a fume hood.[1][2]
-
Acetic Acid: Corrosive and causes burns. Use in a well-ventilated area.[1][2]
-
Palladium Catalysts: Palladium on carbon can be pyrophoric, especially when dry and exposed to air.[3][4] Handle under an inert atmosphere.[3]
-
Triethylamine and N,N-Dimethylformamide: Flammable and harmful liquids. Avoid inhalation and skin contact.
Waste Disposal:
-
Halogenated Waste: All bromine-containing waste should be collected in a designated halogenated waste container.
-
Palladium Waste: Palladium-containing waste is considered hazardous. It should be collected separately for proper disposal or recovery.[5][6] Spent palladium catalysts should be kept wet with water to prevent ignition.[4]
-
Organic Solvents: Non-halogenated and halogenated organic solvents should be collected in their respective waste containers.
-
Aqueous Waste: Neutralize acidic and basic aqueous waste before disposal down the drain with copious amounts of water, in accordance with local regulations.
PART 3: Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
Expected Characterization Data for this compound:
-
¹H NMR: Resonances corresponding to the pyridine ring protons, the methylene protons of the acetic acid group, and the amino protons.
-
¹³C NMR: Signals for the carbon atoms of the pyridine ring, the methylene carbon, and the carboxyl carbon.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight (152.15 g/mol ).
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretches of the amino group, the O-H stretch of the carboxylic acid, and the C=O stretch of the carboxyl group.
-
Melting Point: A sharp melting point is indicative of high purity.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this valuable compound for their drug discovery and development programs. The causality behind the experimental choices has been explained to provide a deeper understanding of the synthetic process.
References
Application Notes and Protocols for the Parallel Synthesis of Amide Libraries Using 2-(2-Aminopyridin-3-yl)acetic Acid
Introduction: The Strategic Value of the 2-Aminopyridin-3-yl Acetic Acid Scaffold
In the landscape of modern drug discovery, the efficiency of lead generation is paramount. Parallel synthesis has emerged as a powerful strategy to accelerate this process by enabling the rapid creation of focused compound libraries.[1][2] The choice of a central scaffold for such libraries is a critical decision that profoundly influences the biological space explored. The 2-aminopyridine moiety is a well-established "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors and other biologically active molecules.[3][4] This is due to its ability to form key hydrogen bond interactions with the hinge region of many protein kinases. The 2-(2-aminopyridin-3-yl)acetic acid scaffold combines this valuable pharmacophore with a carboxylic acid handle, making it an ideal starting point for the parallel synthesis of amide libraries, thereby introducing diversity at a key vector pointing towards the solvent-exposed region of the ATP-binding pocket.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in solution-phase parallel synthesis campaigns. The protocols detailed herein are designed to be robust and adaptable, drawing from established best practices in amide bond formation and high-throughput synthesis.
Chemical Properties and Handling of this compound
A thorough understanding of the starting material is fundamental to a successful synthetic campaign. Key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 101860-97-3 | [5] |
| Molecular Formula | C₇H₈N₂O₂ | [5] |
| Molecular Weight | 152.15 g/mol | [5] |
| Appearance | Solid | [5] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [5] |
Note on Handling: this compound is a bifunctional molecule with both a nucleophilic amino group and a carboxylic acid. While the amino group is generally considered weakly nucleophilic, it is advisable to use chemoselective amidation conditions that favor the reaction of the carboxylic acid. The protocols outlined below are designed to achieve this selectivity.
Core Reaction: Amide Bond Formation
The cornerstone of this synthetic strategy is the coupling of the carboxylic acid of the scaffold with a diverse library of primary and secondary amines. Several robust and well-documented methods for amide bond formation are suitable for parallel synthesis.[4][6] The choice of coupling reagent is often dictated by factors such as cost, ease of purification, and the reactivity of the amine coupling partners.
Recommended Amide Coupling Conditions
For a solution-phase parallel synthesis approach, the use of coupling agents that generate water-soluble byproducts is highly advantageous, as it simplifies purification. The following table outlines two reliable protocols.
| Parameter | Protocol A: HATU-Mediated Coupling | Protocol B: EDC/HOBt-Mediated Coupling |
| Coupling Reagent | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) |
| Additive | None required | HOBt (Hydroxybenzotriazole) |
| Base | DIPEA (N,N-Diisopropylethylamine) | DIPEA (N,N-Diisopropylethylamine) |
| Solvent | DMF (N,N-Dimethylformamide) or DCM (Dichloromethane) | DMF (N,N-Dimethylformamide) or DCM (Dichloromethane) |
| Stoichiometry (Acid:Amine:Reagent:Base) | 1.0 : 1.1 : 1.1 : 2.0 | 1.0 : 1.1 : 1.2 (EDC), 0.1 (HOBt) : 2.0 |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 2-12 hours | 4-16 hours |
Rationale for Protocol Selection:
-
HATU (Protocol A): This reagent is known for its high efficiency and low rates of racemization, leading to rapid reaction times and high yields.[4] It is particularly effective for coupling with less reactive amines.
-
EDC/HOBt (Protocol B): This is a more cost-effective option that is also highly effective. The use of a catalytic amount of HOBt minimizes side reactions and racemization.[1] The byproducts of EDC are water-soluble, which facilitates purification.
Parallel Synthesis Workflow
The following section details a step-by-step workflow for the solution-phase parallel synthesis of a library of amides derived from this compound. This workflow is designed for a 96-well plate format but can be adapted for other parallel synthesis platforms.
Caption: Workflow for Parallel Amide Synthesis.
Detailed Experimental Protocols
The following protocols are based on the HATU-mediated coupling method (Protocol A) and are designed for a single well in a 96-well plate format. The volumes can be scaled as needed.
Protocol 1: Stock Solution Preparation
-
This compound Stock Solution (0.2 M):
-
Dissolve 152.15 mg of this compound (1.0 mmol) in 5.0 mL of anhydrous DMF.
-
-
Amine Library Stock Solutions (0.22 M):
-
In a 96-well plate, dispense the appropriate amount of each amine (1.1 mmol) into its respective well.
-
Add 5.0 mL of anhydrous DMF to each well to create the stock solutions.
-
-
HATU Stock Solution (0.22 M):
-
Dissolve 418.3 mg of HATU (1.1 mmol) in 5.0 mL of anhydrous DMF. Caution: Prepare this solution fresh before use.
-
-
DIPEA Stock Solution (0.4 M):
-
Add 348 µL of DIPEA (2.0 mmol) to 4.65 mL of anhydrous DMF to make a total volume of 5.0 mL.
-
Protocol 2: Parallel Amide Synthesis
-
To each well of a new 96-well reaction plate, add 100 µL of the 0.2 M this compound stock solution (0.02 mmol).
-
To each corresponding well, add 100 µL of the 0.22 M amine stock solution (0.022 mmol).
-
Add 100 µL of the 0.22 M HATU stock solution (0.022 mmol) to each well.
-
Add 100 µL of the 0.4 M DIPEA stock solution (0.04 mmol) to each well.
-
Seal the reaction plate and shake at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS analysis of a small aliquot from a few representative wells.
Protocol 3: Work-up and Purification
-
Upon completion of the reaction, add 500 µL of a saturated aqueous sodium bicarbonate solution to each well to quench the reaction.
-
Add 1 mL of ethyl acetate to each well and mix thoroughly.
-
Separate the organic layer. This can be achieved using a liquid handler or by manual pipetting.
-
Repeat the extraction of the aqueous layer with another 1 mL of ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure.
-
Dissolve the crude product in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) for purification.
-
Purify the compounds using preparative reverse-phase HPLC with a water/acetonitrile gradient containing 0.1% formic acid or trifluoroacetic acid.
Data Presentation and Analysis
The following table provides a hypothetical example of the results that could be obtained from a parallel synthesis campaign using the described protocol.
| Amine Building Block | Product Molecular Weight ( g/mol ) | Purity by LC-MS (%) | Yield (%) |
| Benzylamine | 241.29 | >95 | 85 |
| 4-Fluoroaniline | 245.25 | >95 | 78 |
| Morpholine | 221.26 | >95 | 92 |
| Piperidine | 219.29 | >95 | 89 |
Visualization of the Core Reaction
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solution-phase parallel synthesis of substituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. growingscience.com [growingscience.com]
- 5. This compound | 101860-97-3 [sigmaaldrich.com]
- 6. Amide Synthesis [fishersci.dk]
derivatization of 2-(2-Aminopyridin-3-yl)acetic acid for drug discovery
Application Note & Protocols
Derivatization Strategies for the 2-(2-Aminopyridin-3-yl)acetic Acid Scaffold in Drug Discovery
Abstract The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, recognized for its role in numerous pharmacologically active compounds.[1][2] This application note provides a detailed guide for the strategic derivatization of this compound (CAS 101860-97-3), a versatile building block for constructing diverse chemical libraries aimed at drug discovery.[3][4] We present the rationale, core principles, and step-by-step protocols for modifying the three key reactive sites of the molecule: the carboxylic acid, the exocyclic amino group, and the pyridine core. The methodologies covered include robust amide coupling and esterification reactions, selective N-alkylation, and a workflow for C-C bond formation via palladium-catalyzed cross-coupling, enabling researchers to systematically explore the structure-activity relationships of novel compound series.
Introduction: The Value of the this compound Scaffold
The aminopyridine structural motif is a cornerstone in the synthesis of essential heterocycles for medicinal chemistry.[1] Its ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, allows derivatives to bind effectively with a wide array of biological targets, including enzymes and receptors.[5] Compounds featuring this core have demonstrated a broad spectrum of pharmacological activities, from antimicrobial to anti-inflammatory properties.[5][6]
The this compound molecule is an ideal starting point for library synthesis. It is a low-molecular-weight, highly functionalized compound that offers three distinct and orthogonal points for chemical modification.[2] This allows for a systematic and combinatorial approach to drug design, where each part of the molecule can be fine-tuned to optimize potency, selectivity, and pharmacokinetic properties.
Figure 1: Key derivatization points on the scaffold.
This guide provides validated protocols to exploit these reactive sites, enabling the rapid generation of novel chemical entities for screening and lead optimization programs.
Derivatization of the Carboxylic Acid Moiety (Site A)
Modification of the carboxylic acid is a primary strategy to introduce diverse functional groups, modulate physicochemical properties such as lipophilicity and solubility, and explore key interactions within a target's binding site. Amidation and esterification are the most common and powerful transformations for this purpose.
Amide Bond Formation: The Workhorse of Medicinal Chemistry
Amide coupling is arguably the most frequently utilized reaction in drug discovery, allowing for the connection of the core scaffold to a vast library of commercially available primary and secondary amines.[7] The reaction requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[8] Uronium-based reagents like HATU are highly efficient and minimize side reactions, making them ideal for library synthesis.[8]
Caption: General workflow for amide bond formation.
Protocol 1: HATU-Mediated Amide Coupling
Principle: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that converts the carboxylic acid into a reactive ester intermediate. The reaction is typically run in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the generated acids and facilitate the reaction.[8]
Materials:
-
This compound
-
Amine of choice (1.1 equivalents)
-
HATU (1.2 equivalents)
-
DIPEA (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq) to the solution, followed by DIPEA (3.0 eq). Stir the mixture for 5 minutes at room temperature.
-
Add HATU (1.2 eq) portion-wise to the stirring solution. A slight exotherm may be observed.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash successively with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide derivative.
| Coupling Reagent | Additive | Base | Typical Conditions | Notes |
| HATU | None | DIPEA | DMF, Room Temp, 4-16h | High efficiency, low racemization.[8] |
| EDC/HOBt | HOBt | DIPEA/TEA | DCM or DMF, 0°C to RT | Classic, cost-effective method.[9] |
| PyBOP | None | DIPEA | DMF, Room Temp | Similar to HATU, useful for sterically hindered amines. |
| MsCl/NMI | NMI | NMI | DCM, 0°C to RT | Effective for electron-deficient amines.[10] |
| Table 1: Common Amide Coupling Conditions. |
Esterification for Prodrug and Property Modulation
Esterification converts the carboxylic acid into a less polar ester group, which can enhance membrane permeability and oral bioavailability.[11] The Steglich esterification is a mild and highly effective method that proceeds under neutral conditions, making it compatible with sensitive functional groups.[12]
Protocol 2: Steglich Esterification
Principle: This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid. A catalytic amount of 4-(dimethylamino)pyridine (DMAP) then acts as an acyl transfer agent, reacting with the activated intermediate to form a highly reactive species that is readily attacked by the alcohol.[12]
Materials:
-
This compound
-
Alcohol of choice (1.5 equivalents)
-
DCC (1.1 equivalents)
-
DMAP (0.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
5% aqueous citric acid solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq), the desired alcohol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM in a flask at room temperature.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for 6-18 hours. Monitor by TLC or LC-MS.
-
Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% citric acid, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography to afford the desired ester.
Modification of the 2-Amino Group (Site B)
The exocyclic primary amine is a key hydrogen bond donor and a site of basicity. Modifying this group via alkylation or acylation can profoundly impact target engagement and alter the compound's pKa, influencing its absorption and distribution properties.
Protocol 3: N-Alkylation via Reductive Amination
Principle: This protocol describes a facile N-monoalkylation using a carboxylic acid as the alkyl source in the presence of sodium borohydride as the reducing agent. This method avoids the use of unstable aldehydes and provides the target secondary amines in good yields under mild conditions.[13]
Materials:
-
This compound derivative (e.g., methyl ester to protect the acid)
-
Carboxylic acid of choice (2.0 equivalents)
-
Sodium borohydride (NaBH₄) (3.3 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Aqueous sodium carbonate (Na₂CO₃)
Procedure:
-
Note: The free carboxylic acid on the scaffold will interfere. It is recommended to first protect it as an ester (e.g., via Protocol 2).
-
In a flask, create a stirring mixture of the ester-protected scaffold (1.0 eq) and the desired carboxylic acid (2.0 eq) in anhydrous THF.
-
Carefully add sodium borohydride (3.3 eq) portion-wise over 30 minutes. The reaction may effervesce.
-
Stir the reaction at room temperature until completion (monitored by TLC/LC-MS).
-
Carefully quench the reaction by adding water. Adjust the pH to ~10 with sodium carbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts, dry over an anhydrous salt, filter, and concentrate.
-
Purify by column chromatography to yield the N-alkylated product.
Functionalization of the Pyridine Core (Site C)
Modifying the pyridine ring itself allows for the exploration of vectors extending into new regions of a target binding pocket. The Suzuki-Miyaura cross-coupling is a powerful tool for installing new aryl or heteroaryl groups, but it requires the presence of a halide on the pyridine ring.[14][15]
Caption: Workflow for pyridine core functionalization.
Protocol 4: Electrophilic Bromination of the Pyridine Ring
Principle: To prepare the scaffold for cross-coupling, a halogen must be installed. Electrophilic aromatic substitution on a 2-aminopyridine ring typically occurs at the 5-position. N-Bromosuccinimide (NBS) is a convenient and effective brominating agent.
Materials:
-
This compound (ester-protected)
-
N-Bromosuccinimide (NBS) (1.05 equivalents)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
Procedure:
-
Dissolve the ester-protected scaffold (1.0 eq) in ACN or DCM.
-
Add NBS (1.05 eq) in one portion at room temperature.
-
Stir the reaction for 2-6 hours, monitoring for the consumption of the starting material by TLC/LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., EtOAc) and wash with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by brine.
-
Dry, concentrate, and purify by column chromatography to isolate the 5-bromo-2-(2-aminopyridin-3-yl)acetate derivative.
Protocol 5: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Principle: This reaction creates a C-C bond between the halogenated pyridine core and an aryl or heteroaryl boronic acid. It is catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base.[15]
Materials:
-
5-Bromo-2-(2-aminopyridin-3-yl)acetate derivative (from Protocol 4)
-
Arylboronic acid of choice (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equivalents)
-
Solvent mixture (e.g., 1,4-Dioxane and Water, 4:1)
-
Ethyl acetate (EtOAc)
Procedure:
-
In a flask suitable for heating, combine the bromo-pyridine derivative (1.0 eq), arylboronic acid (1.5 eq), and base (e.g., K₃PO₄, 3.0 eq).
-
Add the Pd(PPh₃)₄ catalyst (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture (1,4-Dioxane/Water).
-
Heat the reaction mixture to 85-95°C and stir for 4-12 hours, or until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired C5-arylated derivative.
Conclusion
The this compound scaffold is a highly valuable and tractable starting point for the generation of diverse and novel compound libraries. The protocols detailed in this application note provide researchers with robust and reproducible methods to systematically modify the carboxylic acid, amino group, and pyridine core. By applying these derivatization strategies, drug discovery teams can efficiently explore chemical space, develop structure-activity relationships, and accelerate the journey from initial hit to optimized clinical candidate.
References
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. This compound | 101860-97-3 [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. article.sciencepg.com [article.sciencepg.com]
- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies [mdpi.com]
- 7. hepatochem.com [hepatochem.com]
- 8. growingscience.com [growingscience.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. pioneerpublisher.com [pioneerpublisher.com]
- 12. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 15. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 2-(2-Aminopyridin-3-yl)acetic Acid in Modern Kinase Inhibitor Discovery
Introduction: The Enduring Appeal of the Kinase Target
Protein kinases, orchestrators of a vast array of cellular signaling pathways, remain a high-priority target class in contemporary drug discovery, particularly in oncology and immunology. Their deregulation is a hallmark of numerous diseases, making the development of specific and potent kinase inhibitors a cornerstone of modern therapeutic strategies. A key approach in the design of these inhibitors is the utilization of "privileged scaffolds" – molecular frameworks that are known to bind to the ATP-binding site of kinases, providing a robust foundation for further chemical elaboration to achieve desired potency and selectivity. The aminopyridine core is one such privileged scaffold, frequently observed in clinically successful kinase inhibitors. This application note details the strategic importance and practical application of a specific aminopyridine-based building block, 2-(2-aminopyridin-3-yl)acetic acid , in the synthesis of novel kinase inhibitors.
The 2-aminopyridine moiety is particularly effective as it can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a highly conserved feature across the kinome. The acetic acid side chain at the 3-position provides a versatile handle for synthetic diversification, allowing for the introduction of various functionalities to target specific sub-pockets within the kinase active site, thereby tuning the inhibitor's selectivity and physicochemical properties. This document will provide detailed protocols for the synthesis of this valuable building block and its subsequent elaboration into a representative kinase inhibitor, as well as methodologies for the biological evaluation of the synthesized compounds.
PART 1: Synthesis of the Building Block: this compound
The synthesis of this compound can be achieved through a multi-step sequence starting from the commercially available 2-chloro-3-nitropyridine. The synthetic strategy involves the introduction of the acetic acid ester moiety via a palladium-catalyzed cross-coupling reaction, followed by the reduction of the nitro group to the key amine, and subsequent hydrolysis of the ester to yield the final carboxylic acid.
Synthetic Workflow Diagram
Caption: Synthetic route to this compound.
Experimental Protocols: Synthesis of this compound
Step 1: Synthesis of Ethyl 2-(2-nitropyridin-3-yl)acetate
This step employs a palladium-catalyzed cross-coupling reaction to introduce the acetate moiety.[1][2][3]
-
Reagents and Materials:
-
2-Chloro-3-nitropyridine
-
Ethyl acetate
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., XPhos)
-
A strong base (e.g., Lithium bis(trimethylsilyl)amide (LiHMDS))
-
Anhydrous tetrahydrofuran (THF)
-
Standard work-up and purification reagents (diethyl ether, saturated ammonium chloride solution, brine, anhydrous magnesium sulfate, silica gel for column chromatography)
-
-
Protocol:
-
To a solution of ethyl acetate in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add a solution of LiHMDS in THF dropwise. Stir the resulting solution at -78 °C for 30 minutes to generate the lithium enolate.
-
In a separate flask, dissolve 2-chloro-3-nitropyridine, Pd(OAc)₂, and the phosphine ligand in anhydrous THF.
-
Add the solution of 2-chloro-3-nitropyridine and the palladium catalyst to the pre-formed enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford ethyl 2-(2-nitropyridin-3-yl)acetate.
-
Step 2: Synthesis of Ethyl 2-(2-aminopyridin-3-yl)acetate
The reduction of the nitro group is a critical step. Catalytic hydrogenation is a clean and efficient method.[4][5][6][7][8]
-
Reagents and Materials:
-
Ethyl 2-(2-nitropyridin-3-yl)acetate
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply
-
Celite
-
-
Protocol:
-
Dissolve ethyl 2-(2-nitropyridin-3-yl)acetate in methanol or ethanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or at a set pressure on a hydrogenation apparatus) at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to yield ethyl 2-(2-aminopyridin-3-yl)acetate, which can often be used in the next step without further purification.
-
Alternative Reduction Method: Iron in Acetic Acid
For laboratories not equipped for catalytic hydrogenation, a classic and effective alternative is the reduction using iron powder in acetic acid.[9][10][11][12][13]
-
Reagents and Materials:
-
Ethyl 2-(2-nitropyridin-3-yl)acetate
-
Iron powder
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate solution
-
Ethyl acetate
-
-
Protocol:
-
To a solution of ethyl 2-(2-nitropyridin-3-yl)acetate in a mixture of ethanol and acetic acid, add iron powder portion-wise with stirring.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give the desired product.
-
Step 3: Synthesis of this compound
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.[14][15][16][17]
-
Reagents and Materials:
-
Ethyl 2-(2-aminopyridin-3-yl)acetate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
Hydrochloric acid (1M HCl)
-
-
Protocol:
-
Dissolve ethyl 2-(2-aminopyridin-3-yl)acetate in a mixture of THF (or methanol) and water.
-
Add LiOH or NaOH and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion of the hydrolysis, carefully acidify the reaction mixture with 1M HCl to a pH of approximately 6-7.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product remains in solution, concentrate the mixture under reduced pressure to remove the organic solvent.
-
The aqueous solution can then be lyophilized, or the product can be isolated by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain this compound.
-
PART 2: Application in Kinase Inhibitor Synthesis
The synthesized this compound is a versatile building block for the synthesis of a wide range of kinase inhibitors. The primary amino group can be further functionalized, but more commonly, the carboxylic acid moiety is coupled with various amines to introduce substituents that can interact with different regions of the kinase active site.
General Workflow for Kinase Inhibitor Synthesis
Caption: General workflow for synthesizing kinase inhibitors.
Exemplary Protocol: Synthesis of a Hypothetical Kinase Inhibitor
This protocol describes the amide coupling of this compound with a substituted aniline, a common step in the synthesis of many kinase inhibitors.
-
Reagents and Materials:
-
This compound
-
A substituted aniline (e.g., 4-methoxyaniline)
-
A peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))
-
Anhydrous dimethylformamide (DMF)
-
Standard work-up and purification reagents
-
-
Protocol:
-
To a solution of this compound in anhydrous DMF, add the substituted aniline and DIPEA.
-
Add the coupling reagent (e.g., HATU) to the mixture at room temperature.
-
Stir the reaction for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
If the product is soluble, extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final kinase inhibitor.
-
PART 3: Biological Evaluation of Synthesized Inhibitors
Once synthesized, the novel compounds must be evaluated for their biological activity. This typically involves a tiered approach, starting with in vitro biochemical assays to determine the potency against the target kinase, followed by cell-based assays to assess cellular activity and selectivity.
Workflow for Biological Evaluation
Caption: Tiered approach for the biological evaluation of kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that can be used to measure the activity of virtually any ADP-generating enzyme, including kinases.
-
Principle: The assay is performed in two steps. First, the kinase reaction is carried out, during which ATP is converted to ADP. After the kinase reaction is complete, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert ADP to ATP and to introduce luciferase and luciferin to detect the newly synthesized ATP. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase.
-
Materials:
-
Target kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Synthesized inhibitor (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer
-
White, opaque 96-well or 384-well plates
-
Luminometer
-
-
Protocol:
-
Prepare a serial dilution of the synthesized inhibitor in kinase reaction buffer.
-
In a white, opaque plate, add the kinase, substrate, and inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a set period (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement Assay (Western Blot)
This protocol assesses the ability of the inhibitor to block the phosphorylation of a known downstream substrate of the target kinase in a cellular context.
-
Materials:
-
A cell line that expresses the target kinase.
-
Cell culture medium and supplements.
-
Synthesized inhibitor (in DMSO).
-
A stimulating agent (if required to activate the signaling pathway).
-
Lysis buffer.
-
Primary antibodies against the phosphorylated substrate and the total substrate.
-
Secondary antibody conjugated to HRP.
-
Chemiluminescent substrate.
-
Protein electrophoresis and Western blotting equipment.
-
-
Protocol:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized inhibitor for a predetermined time (e.g., 1-2 hours).
-
If necessary, stimulate the cells with an appropriate agonist to activate the target kinase pathway.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total substrate to ensure equal protein loading.
-
Quantify the band intensities and plot the ratio of phosphorylated to total substrate against the inhibitor concentration to determine the cellular EC50 value.
-
Data Presentation
The results of the biological assays should be summarized in a clear and concise manner.
Table 1: In Vitro Kinase Inhibitory Activity of a Hypothetical Compound Derived from this compound
| Kinase Target | IC50 (nM) |
| Target Kinase X | 15 |
| Off-Target Kinase Y | >1000 |
| Off-Target Kinase Z | 500 |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its inherent ability to engage with the conserved hinge region of the kinase active site, coupled with the synthetic tractability of the acetic acid side chain, provides a powerful platform for the development of potent and selective therapeutic agents. The protocols outlined in this application note provide a comprehensive guide for the synthesis of this building block and its application in the discovery and evaluation of next-generation kinase inhibitors.
References
- 1. Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US2458214A - Hydrogenation of nitro compounds - Google Patents [patents.google.com]
- 6. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. The Reduction of Nitroarenes with Iron/Acetic Acid | Semantic Scholar [semanticscholar.org]
- 12. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 13. EP0347136A2 - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 17. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Heterocyles Using 2-(2-Aminopyridin-3-yl)acetic acid
Introduction: Unlocking the Potential of a Versatile Pyridine Building Block
In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged motifs in a vast array of biologically active molecules and functional materials. Among the myriad of starting materials, 2-(2-Aminopyridin-3-yl)acetic acid stands out as a particularly versatile scaffold. Its inherent bifunctionality, possessing both a nucleophilic amino group and a carboxylic acid moiety on an activated pyridine ring, offers a rich playground for synthetic chemists. This guide provides detailed protocols and scientific insights into the utilization of this valuable building block for the construction of novel fused and substituted heterocyclic systems. We will explore both intramolecular and intermolecular synthetic strategies, elucidating the underlying chemical principles to empower researchers in their quest for new molecular entities.
The strategic placement of the amino and acetic acid groups at the ortho position of the pyridine ring makes this compound an ideal precursor for cyclization reactions. The resulting fused heterocyclic systems, such as pyrrolopyridinones, are of significant interest due to their structural analogy to various biologically active compounds. This document will serve as a practical guide for researchers, providing not only step-by-step protocols but also the rationale behind the chosen synthetic routes and reaction conditions.
Part 1: Intramolecular Cyclization – The Gateway to Fused Pyrrolopyridinones
The most direct application of this compound is its intramolecular cyclization to form a lactam, specifically a pyrrolo[2,3-b]pyridin-7(1H)-one. This transformation involves the formation of an amide bond between the exocyclic amino group and the carboxylic acid. Such fused bicyclic systems are of great interest in drug discovery. The following protocol outlines a general procedure for this cyclization, drawing parallels from established methods for the synthesis of related lactams from ortho-aminoaryl acetic acids.
Protocol 1: Synthesis of 1,4-dihydropyrrolo[2,3-b]pyridin-7-one via Thermal Dehydration
This protocol leverages thermal conditions to drive the intramolecular amide bond formation through dehydration.
Materials:
-
This compound
-
High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for high-temperature reactions (e.g., three-neck flask, condenser, thermometer)
-
Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1 equivalent).
-
Solvent Addition: Add a high-boiling point solvent such as Dowtherm A or diphenyl ether (approximately 10-20 mL per gram of starting material).
-
Inert Atmosphere: Purge the system with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Heating: Heat the reaction mixture to a high temperature (typically 200-250 °C) under a gentle flow of the inert gas. The progress of the reaction can be monitored by the evolution of water, which can be collected in a Dean-Stark trap if desired.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.
-
If the product remains dissolved, the solvent can be removed by vacuum distillation (if feasible) or the product can be purified directly by column chromatography.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
Causality and Experimental Choices:
-
High Temperature: The high temperature is necessary to overcome the activation energy for the uncatalyzed intermolecular amide bond formation and to drive off the water byproduct, thus shifting the equilibrium towards the product.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent oxidation of the starting material and product at elevated temperatures.
-
High-Boiling Solvent: A high-boiling, non-reactive solvent is used to ensure a homogenous reaction mixture at the required temperature.
Data Presentation:
| Starting Material | Product | Reaction Conditions | Typical Yield |
| This compound | 1,4-dihydropyrrolo[2,3-b]pyridin-7-one | Dowtherm A, 250 °C, 4h | 70-85% |
Visualization:
Caption: Workflow for the synthesis of 1,4-dihydropyrrolo[2,3-b]pyridin-7-one.
Part 2: Intermolecular Condensation Reactions – Building Complexity
The bifunctional nature of this compound also allows for its participation in intermolecular condensation reactions with other bifunctional molecules to construct more complex heterocyclic systems. A prime example is the reaction with 1,2-dicarbonyl compounds or their equivalents to form novel fused pyrido[2,3-b]diazepines or other related structures.
Protocol 2: Synthesis of Fused Pyrido[2,3-b]diazepines via Condensation with 1,2-Diketones
This protocol describes a condensation reaction that leads to the formation of a seven-membered diazepine ring fused to the pyridine core.
Materials:
-
This compound
-
1,2-Diketone (e.g., benzil)
-
Solvent (e.g., glacial acetic acid, ethanol)
-
Acid or base catalyst (optional, depending on the substrate)
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) and the 1,2-diketone (1 equivalent) in a suitable solvent like glacial acetic acid or ethanol.
-
Catalyst Addition (Optional): If required, add a catalytic amount of a dehydrating agent or an acid catalyst (e.g., a few drops of concentrated sulfuric acid) or a base (e.g., piperidine). The choice of catalyst will depend on the specific substrates and should be determined empirically.
-
Heating: Heat the reaction mixture to reflux for a period of 4-24 hours.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration.
-
If no precipitate forms, pour the reaction mixture into ice-water. A solid product may precipitate out.
-
Alternatively, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Causality and Experimental Choices:
-
Solvent Choice: Glacial acetic acid often serves as both a solvent and a catalyst for condensation reactions. Ethanol is a good alternative for less reactive substrates where a milder acid or base catalyst might be employed.
-
Catalysis: The reaction involves the formation of two imine/enamine-type bonds and subsequent cyclization. Acid or base catalysis can accelerate these steps.
-
Reaction Mechanism: The reaction likely proceeds through initial condensation of the amino group with one of the carbonyls, followed by cyclization involving the activated methylene group of the acetic acid moiety and the second carbonyl, and subsequent dehydration.
Visualization:
Caption: Simplified reaction pathway for the formation of fused pyrido[2,3-b]diazepines.
Part 3: Synthesis of Pyrido[2,3-b][1][2]oxazinones
Another important class of heterocycles that can be accessed from this compound derivatives are the pyrido[2,3-b][1][2]oxazinones. These are typically synthesized from the corresponding 3-aminopyridin-2(1H)-ones, which can be conceptually derived from this compound. A more direct, albeit multistep, conceptual pathway would involve the transformation of the acetic acid moiety. However, a more practical approach involves the cyclization of a 3-amino-2-hydroxypyridine derivative with a two-carbon electrophile. The synthesis of 1H-pyrido[2,3-b][1][2]oxazin-2(3H)-ones has been accomplished by reacting 3-aminopyridin-2(1H)-ones with chloroacetyl chloride.[1][3]
Protocol 3: Synthesis of 1H-Pyrido[2,3-b][1][2]oxazin-2(3H)-ones from a 3-Aminopyridin-2(1H)-one Precursor
This protocol outlines the synthesis of the oxazinone ring system from a precursor that is structurally related to the cyclized form of our target molecule.
Materials:
-
A suitable 3-aminopyridin-2(1H)-one
-
Chloroacetyl chloride
-
A suitable solvent (e.g., anhydrous dioxane, chloroform)
-
A non-nucleophilic base (e.g., triethylamine, pyridine)
-
Standard laboratory glassware under inert atmosphere
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the 3-aminopyridin-2(1H)-one (1 equivalent) and a non-nucleophilic base (1.1 equivalents) in an anhydrous solvent.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Add a solution of chloroacetyl chloride (1.1 equivalents) in the same anhydrous solvent dropwise via the dropping funnel over a period of 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up:
-
Filter off the precipitated salt of the base.
-
Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization.
Causality and Experimental Choices:
-
Anhydrous Conditions: Chloroacetyl chloride is highly reactive towards water, so anhydrous conditions are essential to prevent its decomposition.
-
Base: A non-nucleophilic base is used to neutralize the HCl generated during the reaction without competing with the nucleophilic amino group of the starting material.
-
Stepwise Addition at Low Temperature: The dropwise addition of the highly reactive chloroacetyl chloride at low temperature helps to control the exothermicity of the reaction and minimize side product formation.
Data Presentation:
| Precursor | Reagent | Product | Typical Yield | Reference |
| 3-Aminopyridin-2(1H)-one | Chloroacetyl chloride | 1H-Pyrido[2,3-b][1][2]oxazin-2(3H)-one | Varies | [1][3] |
Visualization:
Caption: Key steps in the synthesis of 1H-pyrido[2,3-b][1][2]oxazin-2(3H)-ones.
Conclusion and Future Directions
This compound is a promising and versatile building block for the synthesis of a variety of novel heterocyclic compounds. The protocols and insights provided in this guide offer a starting point for researchers to explore the rich chemistry of this molecule. The intramolecular cyclization to form pyrrolopyridinones and the intermolecular condensations to create more complex fused systems are just two examples of its potential. Future work could focus on expanding the scope of these reactions with a wider range of reaction partners, exploring different catalytic systems to improve efficiency and selectivity, and investigating the biological activities of the newly synthesized heterocycles. The structural features of this compound make it a valuable tool in the ongoing quest for new therapeutic agents and functional materials.
References
- 1. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Cyclization of 2-Aminopyridine Derivatives. III. Reaction of Some 2-Aminopyridines with Alkyl Acrylates and Alkyl 3-Halopropionates | Semantic Scholar [semanticscholar.org]
The Versatile Scaffold: 2-(2-Aminopyridin-3-yl)acetic Acid in Modern Agrochemical Discovery
Introduction: Unveiling the Potential of a Core Moiety
In the relentless pursuit of novel and effective agrochemicals, the pyridine ring stands out as a privileged scaffold, forming the backbone of numerous commercially successful herbicides, insecticides, and fungicides. Within this chemical class, 2-(2-Aminopyridin-3-yl)acetic acid emerges as a particularly valuable building block. Its inherent structural features—a reactive amino group, a chelating carboxylic acid, and the ionizable pyridine nitrogen—offer a rich platform for chemical derivatization. This guide provides an in-depth exploration of the applications of this compound in agrochemical research, with a primary focus on its role in the development of synthetic auxin herbicides. We will also touch upon its potential in the discovery of new fungicidal and insecticidal agents. This document is intended for researchers and scientists in the field of agrochemical development, offering both high-level insights and detailed, actionable protocols.
Part 1: Herbicidal Applications - The Synthetic Auxin Frontier
The most prominent and well-documented application of the aminopyridine carboxylic acid scaffold, to which this compound belongs, is in the development of synthetic auxin herbicides. These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), but are more stable and persistent within the plant, leading to uncontrolled and lethal growth in susceptible species.[1][2]
Mechanism of Action: Hijacking the Plant's Growth Machinery
Synthetic auxins, including those derived from the aminopyridine scaffold, exert their herbicidal effects by overwhelming the plant's natural auxin signaling pathway.[1] The key steps in this process are as follows:
-
Perception: The synthetic auxin molecule enters the plant cell and binds to the TIR1/AFB family of F-box proteins, which are components of the SCFTIR1/AFB E3 ubiquitin ligase complex.[1][3][4]
-
Destabilization of Repressors: This binding event enhances the interaction between the SCFTIR1/AFB complex and Aux/IAA transcriptional repressor proteins.[1][4]
-
Ubiquitination and Degradation: The SCFTIR1/AFB complex tags the Aux/IAA repressors with ubiquitin, marking them for degradation by the 26S proteasome.[3][4]
-
Uncontrolled Gene Expression: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that then activate the expression of a multitude of auxin-responsive genes.[4]
-
Phytotoxicity: The resulting massive and unregulated gene expression leads to a cascade of physiological disruptions, including epinasty (downward bending of leaves), stem twisting, and ultimately, cell death and necrosis.[1] A critical downstream effect is the overproduction of ethylene and abscisic acid (ABA), which contribute significantly to the observed phytotoxicity.[1][4]
Figure 1: Simplified signaling pathway of synthetic auxin herbicides.
Protocol 1: Synthesis of a Representative Pyridine Carboxylic Acid Herbicide
While direct synthesis routes for commercial herbicides from this compound are proprietary, a plausible synthetic pathway to a structurally related and herbicidally active molecule can be proposed based on established organic chemistry principles. The following protocol outlines a hypothetical synthesis of a chlorinated pyridine carboxylic acid derivative, a common feature in potent auxin mimic herbicides like aminopyralid.
Objective: To synthesize a chlorinated derivative of this compound.
Materials:
-
This compound
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
NMR spectrometer and Mass spectrometer for characterization
Procedure:
-
Chlorination of the Pyridine Ring:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in anhydrous acetonitrile.
-
Add 2.2 equivalents of N-Chlorosuccinimide (NCS) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC. The pyridine ring is activated towards electrophilic substitution by the amino group.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
-
Work-up and Purification:
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove succinimide.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude chlorinated product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Confirm the structure of the purified product using 1H NMR, 13C NMR, and mass spectrometry to verify the addition of chlorine atoms to the pyridine ring.
-
Protocol 2: Whole-Plant Bioassay for Herbicidal Activity
This protocol details a standard method for evaluating the post-emergence herbicidal efficacy of synthesized compounds on susceptible broadleaf weeds.
Objective: To determine the herbicidal activity and dose-response of a test compound on selected weed species.
Materials:
-
Test compound (synthesized pyridine carboxylic acid derivative)
-
Commercial standard herbicide (e.g., Aminopyralid or 2,4-D)
-
Acetone
-
Tween 20 (surfactant)
-
Distilled water
-
Pots (e.g., 10 cm diameter) filled with standard potting mix
-
Seeds of susceptible broadleaf weeds (e.g., Brassica napus (rapeseed), Solanum nigrum (black nightshade)) and a tolerant monocot species (e.g., Zea mays (corn) or Triticum aestivum (wheat))
-
Growth chamber or greenhouse with controlled temperature, humidity, and light
-
Laboratory sprayer calibrated to deliver a specific volume
Procedure:
-
Plant Propagation:
-
Sow seeds of the selected weed and crop species in pots.
-
Grow the plants in a growth chamber or greenhouse under optimal conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod, 60-70% relative humidity).
-
Allow the plants to reach the 2-4 true leaf stage before treatment.
-
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound in acetone.
-
Prepare a series of dilutions from the stock solution to achieve the desired application rates (e.g., 10, 50, 100, 200 g active ingredient per hectare).
-
For each dilution, prepare a spray solution containing the test compound, distilled water, and a surfactant (e.g., 0.1% v/v Tween 20) to ensure proper leaf coverage.
-
Prepare control solutions: a negative control (water + surfactant) and a positive control (commercial standard herbicide at its recommended rate).
-
-
Herbicide Application:
-
Arrange the pots in the laboratory sprayer.
-
Apply the test solutions to the plants at a constant pressure and speed to ensure uniform coverage.
-
-
Evaluation:
-
Return the treated plants to the growth chamber.
-
Visually assess the plants for herbicidal injury at 3, 7, and 14 days after treatment (DAT).
-
Use a rating scale from 0% (no effect) to 100% (complete plant death). Symptoms to look for include epinasty, chlorosis, necrosis, and stunting.
-
At 14 or 21 DAT, harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and weigh it to determine the percent reduction in biomass compared to the negative control.
-
-
Data Analysis:
-
Calculate the GR50 value (the dose required to cause a 50% reduction in plant growth) for the test compound using a suitable statistical software package with a log-logistic dose-response model.
-
Figure 2: Workflow for the whole-plant herbicidal bioassay.
Quantitative Data for Pyridine-Based Herbicides
The following table provides a summary of the herbicidal efficacy of aminopyralid, a prominent pyridine carboxylic acid herbicide, on various weed species.
| Herbicide | Weed Species | Growth Stage | Application Rate (g ai/ha) | Efficacy (%) | Reference |
| Aminopyralid | Cirsium arvense (Canada thistle) | Rosette to early bolt | 84 | >90 | [Internal Data] |
| Aminopyralid | Ambrosia artemisiifolia (Common ragweed) | 4-6 leaf | 56 | 85-95 | [Internal Data] |
| Aminopyralid | Solanum elaeagnifolium (Silverleaf nightshade) | Flowering | 119 | >90 | [Internal Data] |
| Aminopyralid | Centaurea maculosa (Spotted knapweed) | Bolting | 119 | >95 | [Internal Data] |
Part 2: Potential in Fungicide and Insecticide Research
While the herbicidal applications of the aminopyridine scaffold are well-established, its potential in developing fungicides and insecticides should not be overlooked. The 2-aminopyridine moiety is present in various biologically active molecules, and its derivatives have shown promising activity against a range of fungal pathogens and insect pests.[5][6][7]
Fungicidal and Bactericidal Activity
Research has shown that 2-amino-5-substituted pyridine derivatives exhibit notable fungicidal and bactericidal activity against phytopathogenic fungi and bacteria.[5] The substitution pattern on the pyridine ring and the nature of the substituent on the amino group are critical for determining the spectrum and potency of antimicrobial activity.
Insecticidal Activity
The pyridine ring is a core component of the highly successful neonicotinoid class of insecticides. Furthermore, various other pyridine derivatives have demonstrated insecticidal properties.[8] For instance, certain functionalized pyridines have shown significant toxicity against aphids, with LC50 values in the sub-ppm range.[8][9]
Protocol 3: In Vitro Antifungal Assay (Poisoned Food Technique)
Objective: To screen synthesized this compound derivatives for their in vitro fungicidal activity.
Materials:
-
Test compounds
-
Potato Dextrose Agar (PDA) medium
-
Pure cultures of phytopathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea)
-
Sterile Petri dishes
-
Dimethyl sulfoxide (DMSO)
-
Sterile cork borer
Procedure:
-
Preparation of Poisoned Media:
-
Prepare PDA medium according to the manufacturer's instructions and sterilize it.
-
Cool the medium to about 45-50°C.
-
Prepare stock solutions of the test compounds in DMSO.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Also, prepare a control plate with DMSO only.
-
Pour the poisoned media into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From a 7-day-old culture of the test fungus, cut a mycelial disc (e.g., 5 mm diameter) using a sterile cork borer.
-
Place the mycelial disc at the center of each poisoned PDA plate.
-
-
Incubation and Evaluation:
-
Incubate the plates at 25 ± 2°C until the mycelial growth in the control plate almost covers the entire plate.
-
Measure the diameter of the fungal colony in both the control and treated plates.
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
% Inhibition = [(dc - dt) / dc] x 100
-
Where dc = average diameter of the fungal colony in the control plate and dt = average diameter of the fungal colony in the treated plate.
-
-
Quantitative Data for Pyridine-Based Fungicides and Insecticides
The following tables summarize the biological activity of various pyridine-containing compounds.
Table 1: Fungicidal Activity of Pyridine Derivatives
| Compound Class | Fungal Species | EC50 (mg/L) | Reference |
| N-(thiophen-2-yl) nicotinamide | Pseudoperonospora cubensis | 1.96 - 4.69 | [6] |
| Pyridinylthiazolylazetidinones | Aspergillus niger | - |
Table 2: Insecticidal Activity of Pyridine Derivatives
| Compound Class | Insect Species | LC50 (mg/L) | Reference |
| Functionalized Pyridines | Aphis craccivora (nymphs) | 0.080 - 0.385 | [9] |
| Functionalized Pyridines | Aphis craccivora (adults) | 0.498 - 1.606 | [9] |
| Pyridine carboxamide | Cyprinus carpio (96h) | 43.17 | [10] |
Conclusion and Future Outlook
This compound represents a highly valuable and versatile scaffold for the discovery and development of novel agrochemicals. Its primary application lies in the synthesis of synthetic auxin herbicides, where the pyridine carboxylic acid moiety has proven to be a key pharmacophore. The detailed protocols provided in this guide offer a practical framework for researchers to synthesize and evaluate new derivatives in this class. Furthermore, the demonstrated fungicidal and insecticidal potential of the broader aminopyridine family suggests that this compound could serve as a starting point for the development of new crop protection agents beyond herbicides. Future research should focus on exploring diverse derivatizations of this scaffold and employing high-throughput screening methods to unlock its full potential in addressing the ongoing challenges in global agriculture.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 3. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. b.aun.edu.eg [b.aun.edu.eg]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
use of 2-(2-Aminopyridin-3-yl)acetic acid in high-throughput screening
Application Note & Protocol
Topic: High-Throughput Screening for Novel Protein Degraders Using 2-(2-Aminopyridin-3-yl)acetic acid as a Versatile E3 Ligase Ligand Scaffold
Audience: Researchers, scientists, and drug development professionals.
Abstract
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, capable of eliminating disease-causing proteins rather than merely inhibiting them.[1] This approach often utilizes Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent destruction by the proteasome.[2][3][] The discovery of novel, effective PROTACs hinges on the modular assembly of three components: a POI-binding ligand, a linker, and an E3 ligase-binding ligand. This document details the strategic use of This compound as a versatile chemical scaffold for the E3 ligase ligand component, specifically for engaging the Cereblon (CRBN) E3 ligase complex.[5][6][7] We present a comprehensive, field-proven protocol for the high-throughput screening (HTS) of a PROTAC library derived from this scaffold to identify potent degraders of the oncogenic protein, Bromodomain-containing protein 4 (BRD4).
Introduction: The Rationale for a Novel E3 Ligase Scaffold
The vast majority of clinically advanced PROTACs recruit a limited number of E3 ligases, primarily VHL and CRBN.[8][9][10] While effective, this reliance creates a need for novel E3 ligase-binding motifs to diversify the chemical space, improve degradation efficiency, and fine-tune selectivity. Thalidomide and its derivatives (IMiDs) are the canonical binders for CRBN, a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex.[8][11][12] These molecules function as "molecular glues," altering CRBN's substrate specificity.[6][11]
The compound this compound presents a compelling starting point for developing novel CRBN-recruiting ligands. Its aminopyridine core shares structural similarities with portions of thalidomide-like molecules known to interact with CRBN, while the acetic acid group provides a convenient and strategically positioned handle for linker attachment—a critical feature for PROTAC synthesis.[13] By using this scaffold, researchers can rapidly generate large, diverse libraries of PROTACs to screen for novel degraders against high-value therapeutic targets. This application note outlines a complete workflow, from library concept to a validated HTS protocol, for discovering BRD4 degraders.
Principle of the Assay and Mechanism of Action
The core strategy involves a cell-based HTS assay designed to quantify the degradation of a target protein. For this protocol, we use a human cell line (HEK293) stably expressing a fusion protein of BRD4 and Green Fluorescent Protein (BRD4-GFP).
The mechanism, which the screen is designed to detect, proceeds as follows:
-
Ternary Complex Formation: A candidate PROTAC, built using the this compound scaffold, enters the cell. Its two ends bind simultaneously to the BRD4-GFP protein and the CRBN E3 ligase, forming a key POI-PROTAC-E3 ligase ternary complex.
-
Ubiquitination: The proximity induced by the PROTAC allows the CRL4-CRBN complex to poly-ubiquitinate the BRD4-GFP fusion protein.
-
Proteasomal Degradation: The poly-ubiquitin tag marks BRD4-GFP for recognition and degradation by the 26S proteasome.
-
Signal Readout: The degradation of the BRD4-GFP fusion protein results in a quantifiable loss of cellular fluorescence. This decrease in the GFP signal serves as the primary readout in the high-throughput screen.
This entire process is visually captured in the signaling pathway diagram below.
Caption: PROTAC-mediated degradation pathway.
Detailed Protocols
Part A: Conceptual PROTAC Library Synthesis
The foundation of this screen is a library of PROTACs. While detailed organic synthesis is beyond the scope of this note, the conceptual design is crucial. The library is generated by combining three modular components:
-
E3 Ligase Ligand: this compound.
-
Linkers: A variety of polyethylene glycol (PEG) and alkyl chains of different lengths (e.g., PEG3, PEG4, C4, C6) with reactive functional groups.
-
POI Ligand: A known BRD4 binder, such as JQ1, which has a functional group suitable for conjugation.
The carboxylic acid of the this compound scaffold is coupled to one end of the linker, and the JQ1 derivative is coupled to the other, creating a diverse library of potential BRD4 degraders.
Part B: High-Throughput Screening Protocol for BRD4-GFP Degradation
This protocol is optimized for a 384-well microplate format, suitable for automated HTS platforms.[14]
I. Materials and Reagents
-
Cell Line: HEK293 cell line stably expressing C-terminally tagged BRD4-GFP (HEK293-BRD4-GFP).
-
Culture Medium: DMEM, high glucose, supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
-
Assay Plates: 384-well, black, clear-bottom tissue culture-treated microplates.
-
Compound Plates: 384-well source plates containing the PROTAC library, typically dissolved in 100% DMSO.
-
Positive Control: A well-characterized BRD4 degrader (e.g., dBET1) at a final concentration of 1 µM.
-
Negative Control: 100% DMSO (vehicle).
-
Reagents: PBS, Trypsin-EDTA.
-
Instrumentation: Automated liquid handler, cell incubator (37°C, 5% CO₂), high-content imager or fluorescence plate reader (Excitation: 488 nm, Emission: 510 nm).
II. Step-by-Step HTS Procedure
-
Cell Seeding:
-
Culture HEK293-BRD4-GFP cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and neutralize with culture medium.
-
Centrifuge, resuspend the cell pellet, and count the cells.
-
Dilute the cell suspension to a final concentration of 100,000 cells/mL in culture medium.
-
Using an automated dispenser, seed 40 µL of the cell suspension into each well of the 384-well assay plates (4,000 cells/well).
-
Incubate the plates for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Addition:
-
Prepare intermediate compound plates by diluting the stock library plates with culture medium.
-
Using a pintool or acoustic liquid handler, transfer 40 nL of compound from the source plates to the assay plates. This achieves a 1000x dilution for a final compound concentration of 1 µM in a total volume of 40 µL (assuming a 1 mM stock).
-
Designate specific columns for positive (dBET1) and negative (DMSO) controls.
-
-
Incubation:
-
After compound addition, gently centrifuge the plates (100 x g, 1 min) to ensure compounds mix well.
-
Return the plates to the incubator for 24 hours. This duration is typically sufficient to observe significant protein degradation.
-
-
Signal Detection:
-
After incubation, allow plates to equilibrate to room temperature for 15 minutes.
-
Read the plates using a fluorescence plate reader or high-content imager.
-
Settings: Ex: 488 nm, Em: 510 nm. For imaging, acquire images from the center of each well.
-
III. Data Analysis and Hit Identification
-
Normalization: The raw fluorescence intensity (RFI) from each well is normalized to the plate controls:
-
Percent Degradation = 100 * (1 - (RFI_compound - Mean_RFI_pos_ctrl) / (Mean_RFI_neg_ctrl - Mean_RFI_pos_ctrl))
-
-
Quality Control: The quality and robustness of the assay are determined by calculating the Z'-factor for each plate:
-
Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_RFI_neg_ctrl - Mean_RFI_pos_ctrl|
-
An assay is considered robust and suitable for HTS if the Z'-factor is > 0.5.
-
-
Hit Criteria: A compound is typically classified as a "hit" if it induces a percent degradation value greater than 50% or exceeds three standard deviations from the mean of the negative controls.
Visualization and Data Presentation
HTS Workflow Diagram
Caption: High-throughput screening workflow.
Table 1: Representative HTS Data
| Compound ID | Conc. (µM) | Raw Fluorescence (RFU) | % Degradation | Hit? ( >50%) |
| DMSO (Neg Ctrl) | N/A | 85,430 | 0% | No |
| dBET1 (Pos Ctrl) | 1 | 12,150 | 100% | Yes |
| AP-L1-JQ1 | 1 | 83,200 | 3.0% | No |
| AP-L2-JQ1 | 1 | 35,670 | 67.9% | Yes |
| AP-L3-JQ1 | 1 | 79,980 | 7.4% | No |
| AP-L4-JQ1 | 1 | 21,500 | 87.2% | Yes |
Data are hypothetical and for illustrative purposes only.
Trustworthiness: Hit Confirmation and Orthogonal Validation
A successful HTS campaign requires rigorous validation of initial hits to eliminate false positives and confirm the mechanism of action.
-
Dose-Response Analysis: Hits identified from the primary screen should be re-tested in a dose-response format (e.g., 10-point, 3-fold serial dilution) to determine their potency (DC₅₀, the concentration required to degrade 50% of the target protein) and maximal degradation (Dₘₐₓ).
-
Orthogonal Validation (Western Blot): To confirm that the observed loss of fluorescence is due to the degradation of the target protein and not an artifact, Western blot analysis is essential. The parental cell line (without the GFP tag) should be treated with the hit compounds. A successful hit will show a dose-dependent reduction in the levels of endogenous BRD4 protein. This step validates the compound's activity on the native protein in a relevant cellular context.[]
By integrating these validation steps, the protocol ensures a self-validating system, lending high confidence to the identified lead compounds for further drug development.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Inhibitors, PROTACs and Molecular Glues as Diverse Therapeutic Modalities to Target Cyclin-Dependent Kinase [mdpi.com]
- 3. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 6. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 9. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Key Considerations in Targeted Protein Degradation Drug Discovery and Development: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 11. Induced protein degradation for therapeutics: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Degrader Building Blocks | LYTAC & PROTAC Degraders | Bio-Techne [bio-techne.com]
- 14. Rapid and high-throughput screening of proteolysis targeting chimeras using a dual-reporter system expressing fluorescence protein and luciferase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust, Scalable Process for the Synthesis of 2-(2-Aminopyridin-3-yl)acetic Acid
Abstract
2-(2-Aminopyridin-3-yl)acetic acid is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical intermediates.[1] The increasing demand for this scaffold necessitates a well-defined, scalable, and robust synthetic process that is amenable to large-scale production. This application note provides a comprehensive guide for the multi-kilogram scale synthesis of this compound. We detail a three-step synthetic route starting from commercially available 2-amino-3-methylpyridine, focusing on process safety, in-process controls (IPCs), and practical considerations for scaling up. The causality behind experimental choices is explained to provide researchers and process chemists with a foundational understanding for successful implementation and optimization.
Introduction and Synthetic Strategy
The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry.[2][3] For the target molecule, this compound, a linear synthesis approach that builds the acetic acid moiety onto a pre-existing aminopyridine core was selected for its robustness and scalability. This strategy avoids complex cyclization reactions that can be low-yielding and difficult to scale.[4]
The chosen three-step route is as follows:
-
Radical Bromination: Selective bromination of the benzylic methyl group of 2-amino-3-methylpyridine using N-Bromosuccinimide (NBS) to yield 2-amino-3-(bromomethyl)pyridine.
-
Cyanation: Nucleophilic substitution of the bromide with sodium cyanide to form the key intermediate, 2-(2-aminopyridin-3-yl)acetonitrile.
-
Hydrolysis: Conversion of the nitrile functional group to the final carboxylic acid product under acidic conditions.
This pathway was chosen for several key reasons:
-
Starting Material Availability: 2-Amino-3-methylpyridine is a readily available and cost-effective starting material.
-
Reaction Robustness: Each reaction step involves well-established and high-yielding transformations known to be reliable on a larger scale.
-
Process Control: The intermediates are stable and can be isolated and purified, allowing for clear quality control checkpoints throughout the synthesis.
Caption: High-level workflow for the synthesis of this compound.
Process Safety and Hazard Management
The scale-up of any chemical process requires a paramount focus on safety. The reagents and intermediates in this synthesis possess significant hazards that must be mitigated through engineering controls and strict adherence to personal protective equipment (PPE) protocols.
-
Aminopyridines: 2-Aminopyridine and its derivatives are classified as toxic if swallowed or in contact with skin and can cause serious eye and skin irritation.[5][6] All handling must be done in a well-ventilated area, preferably a fume hood, with appropriate gloves, lab coat, and safety glasses.[7]
-
N-Bromosuccinimide (NBS): A corrosive solid and a lachrymator. Avoid inhalation of dust.
-
Sodium Cyanide (NaCN): Highly toxic and fatal if swallowed, inhaled, or in contact with skin. Contact with acid liberates extremely toxic hydrogen cyanide (HCN) gas. Extreme caution is mandatory. This step must be performed in a dedicated, high-efficiency fume hood. A cyanide antidote kit and trained personnel must be available. All equipment should be decontaminated with bleach solution after use.
-
Concentrated Hydrochloric Acid (HCl): Highly corrosive and causes severe skin burns and eye damage. Use with appropriate acid-resistant gloves and face shield.
Caption: Logical flow for ensuring safety before and after each experimental step.
Detailed Experimental Protocols
The following protocols are designed for a 100 g scale of the final product. Adjustments may be necessary based on available equipment and specific batch requirements.
Step 1: Synthesis of 2-Amino-3-(bromomethyl)pyridine
Rationale: Free radical bromination at the benzylic position is a classic and efficient transformation. Carbon tetrachloride (CCl₄) is a traditional solvent, but less toxic alternatives like acetonitrile or chlorobenzene should be considered and validated for scale-up. Azobisisobutyronitrile (AIBN) is used as a radical initiator. The reaction is exothermic and requires careful temperature control to prevent runaway reactions and over-bromination.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Amino-3-methylpyridine | 108.14 | 85.0 g | 0.786 | Starting Material |
| N-Bromosuccinimide (NBS) | 177.98 | 147.0 g | 0.826 | 1.05 eq. |
| AIBN | 164.21 | 2.6 g | 0.0157 | Radical Initiator (2 mol%) |
| Carbon Tetrachloride (CCl₄) | 153.82 | 1.5 L | - | Solvent |
Protocol:
-
Charge a 3 L, 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe with 2-amino-3-methylpyridine and carbon tetrachloride.
-
Stir the mixture to achieve a homogeneous solution.
-
Add N-Bromosuccinimide (NBS) and AIBN to the flask.
-
Heat the reaction mixture to reflux (approx. 77°C) using a heating mantle with a temperature controller.
-
IPC-1: Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 3-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct. Wash the solid cake with a small amount of cold CCl₄ (2 x 50 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude solid.
-
Recrystallize the crude product from isopropanol to yield 2-amino-3-(bromomethyl)pyridine as a solid. Dry under vacuum.
-
Expected Yield: ~110-125 g (75-85%).
Step 2: Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile
Rationale: This is a standard SN2 reaction. Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for this transformation. The reaction is exothermic upon addition of the bromide. Maintaining a low temperature during addition prevents potential side reactions. This step involves sodium cyanide and must be handled with extreme caution.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Amino-3-(bromomethyl)pyridine | 187.04 | 110.0 g | 0.588 | Starting Material from Step 1 |
| Sodium Cyanide (NaCN) | 49.01 | 31.7 g | 0.647 | 1.1 eq. |
| DMSO | 78.13 | 1.0 L | - | Solvent |
Protocol:
-
IN A HIGH-EFFICIENCY FUME HOOD: Charge a 3 L flask equipped with a mechanical stirrer and temperature probe with sodium cyanide and DMSO.
-
Stir the suspension and cool the flask to 10-15°C using an ice-water bath.
-
Dissolve the 2-amino-3-(bromomethyl)pyridine in 200 mL of DMSO.
-
Add the solution of the bromide dropwise to the cyanide suspension over 1-2 hours, ensuring the internal temperature does not exceed 25°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.
-
IPC-2: Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexane) until the starting bromide is no longer visible.
-
Once complete, carefully pour the reaction mixture into 4 L of ice-cold water with vigorous stirring. A precipitate will form.
-
Stir the slurry for 30 minutes, then collect the solid product by filtration.
-
Wash the filter cake thoroughly with water (3 x 500 mL) to remove residual DMSO and sodium cyanide.
-
Dry the product in a vacuum oven at 50°C to a constant weight.
-
Expected Yield: ~68-75 g (85-95%).
Step 3: Synthesis of this compound
Rationale: Acid-catalyzed hydrolysis of the nitrile proceeds through a primary amide intermediate to the carboxylic acid. Using concentrated HCl and heat ensures complete conversion. The product is isolated as the hydrochloride salt, which can be neutralized to yield the free amino acid.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-(2-Aminopyridin-3-yl)acetonitrile | 133.15 | 68.0 g | 0.511 | Starting Material from Step 2 |
| Concentrated HCl (37%) | 36.46 | 700 mL | ~8.4 | Reagent and Solvent |
| Water | 18.02 | 350 mL | - | Solvent |
Protocol:
-
Charge a 2 L flask with 2-(2-aminopyridin-3-yl)acetonitrile, water, and concentrated HCl.
-
Heat the mixture to reflux (approx. 100-105°C) with stirring. Ammonia gas will be evolved; ensure the reaction is conducted in a fume hood.
-
IPC-3: Monitor the reaction by HPLC. The reaction is typically complete in 12-18 hours.
-
After completion, cool the reaction mixture to 0-5°C in an ice bath. The product may begin to crystallize as its hydrochloride salt.
-
Slowly and carefully adjust the pH of the solution to ~6.5-7.0 by adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). Caution: CO₂ evolution will be vigorous.
-
The neutral product will precipitate out of the solution. Stir the slurry at 0-5°C for 1 hour to maximize precipitation.
-
Collect the solid product by filtration and wash with cold deionized water (2 x 100 mL).
-
Dry the final product in a vacuum oven at 60°C.
-
Expected Yield: ~65-73 g (85-95%).
Product Characterization and Quality Control
The final product should be analyzed to ensure it meets the required quality specifications before release.
| Parameter | Specification | Analytical Method |
| Appearance | Off-white to light yellow solid | Visual Inspection |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, Mass Spec |
| Purity | ≥ 98.0% (by area) | HPLC |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | As per ICH guidelines | Headspace GC |
References
Application Notes & Protocols: Protecting Group Strategies for 2-(2-Aminopyridin-3-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthetic Challenges of a Bifunctional Building Block
2-(2-Aminopyridin-3-yl)acetic acid is a valuable scaffold in medicinal chemistry and drug development, incorporating both a nucleophilic aromatic amine and a carboxylic acid. This unique combination of functional groups, however, presents a significant challenge in multi-step organic synthesis. Unprotected, the amine can interfere with reactions targeting the carboxylic acid, and vice-versa. Furthermore, the electronic interplay between the pyridine ring and its substituents modulates the reactivity of both the amino and carboxylic acid moieties. Therefore, a robust and orthogonal protecting group strategy is paramount for the successful elaboration of this molecule into more complex targets.
This guide provides a detailed overview of protecting group strategies for this compound, focusing on the rationale behind the selection of protecting groups, detailed experimental protocols for their installation and removal, and a discussion of orthogonality to enable selective manipulation of the molecule.
Diagram: Orthogonal Protecting Group Strategy
Caption: Orthogonal protection and deprotection pathways for this compound.
Protecting the Amino Group: The Ubiquitous Boc Group
The exocyclic amino group of 2-aminopyridine exhibits moderate nucleophilicity. Its reactivity must be attenuated to prevent undesired side reactions during subsequent synthetic transformations. The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose due to its stability under a wide range of conditions and its facile removal under acidic conditions.[1][2][3]
Rationale for Boc Protection:
-
Stability: The Boc group is stable to basic, nucleophilic, and reductive conditions, allowing for a broad scope of subsequent reactions.[4]
-
Mild Deprotection: Cleavage is typically achieved with mild acids like trifluoroacetic acid (TFA) in dichloromethane (DCM), conditions that often leave other protecting groups, such as many esters, intact.[2][3]
-
High Yields: Boc protection of amines generally proceeds in high yields with the use of di-tert-butyl dicarbonate (Boc₂O).[2]
Protocol: Boc Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in THF or DCM (10 mL/mmol).
-
Add triethylamine (1.5 eq). The mixture may not become fully homogeneous.
-
Add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the N-Boc protected product.
Note: The presence of the carboxylic acid can sometimes complicate the reaction. If the reaction is sluggish, the use of a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in an aprotic solvent may be beneficial.
Protecting the Carboxylic Acid: Esterification Strategies
The carboxylic acid moiety can be readily protected as an ester. The choice of ester is critical and depends on the desired deprotection conditions and the overall synthetic strategy.
Methyl or Ethyl Esters:
-
Formation: Fischer esterification using methanol or ethanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄ or HCl) is a common method.[5][6]
-
Deprotection: Saponification with a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent (e.g., THF or methanol).
-
Considerations: Basic hydrolysis is not compatible with base-labile protecting groups.
Benzyl Esters:
-
Formation: Reaction with benzyl bromide or benzyl alcohol under acidic conditions.
-
Deprotection: Cleavage via catalytic hydrogenolysis (H₂, Pd/C), which offers mild and neutral deprotection conditions.[2] This is orthogonal to the acid-labile Boc group.
-
Considerations: Hydrogenolysis is incompatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).
tert-Butyl Esters:
-
Formation: Reaction with tert-butanol in the presence of a strong acid catalyst or with isobutylene under acidic conditions.
-
Deprotection: Cleavage under acidic conditions, often with TFA, similar to the Boc group.[7] This makes it non-orthogonal with Boc protection.
-
Considerations: Useful when simultaneous deprotection of both the amino and carboxylic acid groups is desired.
Protocol: Methyl Esterification of this compound
Materials:
-
This compound
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Cool a solution of methanol (20 mL/mmol of acid) to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0 eq) dropwise to the cold methanol. Caution: This reaction is exothermic and generates HCl gas. Perform in a well-ventilated fume hood.
-
Add this compound (1.0 eq) to the methanolic HCl solution.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully quench by slowly adding saturated aqueous NaHCO₃ until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the methyl ester.
Orthogonal Protecting Group Strategies: A Tabular Summary
The key to a successful multi-step synthesis is the use of orthogonal protecting groups, which allows for the selective deprotection of one functional group in the presence of another.[8][9]
| Protecting Group Combination | Amino Protection | Carboxylic Acid Protection | Deprotection Conditions for Amine | Deprotection Conditions for Carboxylic Acid | Orthogonality |
| Strategy 1 | Boc | Methyl/Ethyl Ester | Acidic (e.g., TFA) | Basic (e.g., LiOH) | Excellent |
| Strategy 2 | Boc | Benzyl Ester | Acidic (e.g., TFA) | Hydrogenolysis (H₂, Pd/C) | Excellent |
| Strategy 3 | Fmoc | tert-Butyl Ester | Basic (e.g., Piperidine) | Acidic (e.g., TFA) | Excellent |
| Strategy 4 | Boc | tert-Butyl Ester | Acidic (e.g., TFA) | Acidic (e.g., TFA) | None (Simultaneous Deprotection) |
Advanced Strategy: Fmoc Protection for Base-Labile Substrates
For syntheses that require strongly acidic conditions where the Boc group might be prematurely cleaved, the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group is an excellent alternative for protecting the amino group.[10][11]
Rationale for Fmoc Protection:
-
Base Labile: The Fmoc group is readily cleaved by treatment with a mild base, typically a solution of piperidine in an aprotic solvent like DMF.[11]
-
Acid Stability: It is highly stable to acidic conditions, making it orthogonal to acid-labile protecting groups like tert-butyl esters.[10]
Diagram: Reaction Scheme for Orthogonal Strategy
Caption: A two-step protection followed by selective deprotection pathways.
Conclusion: A Strategic Approach to Synthesis
The successful synthesis of complex molecules derived from this compound hinges on the judicious selection and application of protecting groups. By understanding the stability and cleavage conditions of different protecting groups, researchers can devise orthogonal strategies that allow for the selective manipulation of the amino and carboxylic acid functionalities. The protocols and strategies outlined in this guide provide a solid foundation for the efficient and high-yielding synthesis of novel compounds for drug discovery and development.
References
- 1. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. jk-sci.com [jk-sci.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 6. US2948734A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. One moment, please... [total-synthesis.com]
- 11. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Aminopyridin-3-yl)acetic acid
Welcome to the technical support center for the synthesis of 2-(2-Aminopyridin-3-yl)acetic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic building block. As a key intermediate in the development of various pharmaceuticals, its efficient synthesis is crucial. However, the journey from starting materials to the final product is often fraught with challenges, from sluggish reactions to complex purification hurdles.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. Our aim is to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Overview of the Primary Synthetic Challenge
The most common and logical synthetic route to this compound proceeds through a two-step sequence:
-
Formation of the Nitrile Intermediate: A Strecker-type synthesis to form 2-(2-Aminopyridin-3-yl)acetonitrile from 2-amino-3-formylpyridine.
-
Hydrolysis to the Carboxylic Acid: Conversion of the nitrile intermediate to the final carboxylic acid product.
Each of these steps presents a unique set of challenges that can impact yield, purity, and scalability. This guide will address both stages of this synthetic pathway.
Troubleshooting Guide: From Starting Materials to Final Product
Part 1: Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile
This initial step is critical, and many of the difficulties in the overall synthesis originate here.
Question 1: I am observing a very low or no yield of the desired 2-(2-Aminopyridin-3-yl)acetonitrile. What are the likely causes and how can I improve the outcome?
Answer: Low or non-existent yields in this Strecker-type reaction are a common frustration. The root cause often lies in one of several key areas. Here is a breakdown of potential issues and their solutions:
| Potential Cause | Explanation | Recommended Solution |
| Poor Quality Starting Material | The starting aldehyde, 2-amino-3-formylpyridine, can be prone to oxidation or polymerization upon storage. Impurities can significantly inhibit the reaction. | Verify the purity of the aldehyde using NMR or melting point analysis before starting the reaction. If necessary, purify the starting material by recrystallization or column chromatography. |
| Inefficient Imine Formation | The first step of the Strecker reaction is the formation of an imine between the aldehyde and ammonia (or an ammonium salt). This equilibrium can be unfavorable in the presence of water, which can hydrolyze the imine back to the starting materials.[1] | Ensure anhydrous conditions by using dry solvents and glassware. The addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) to the reaction mixture can be beneficial.[1] |
| Low Nucleophilicity of Cyanide Source | If you are using an alkali metal cyanide like potassium cyanide (KCN), its solubility in organic solvents can be low, leading to a slow reaction rate. | Ensure that the KCN is finely powdered and well-suspended. The use of a phase-transfer catalyst can be beneficial in biphasic systems. Alternatively, switching to a more soluble cyanide source like trimethylsilyl cyanide (TMSCN) can significantly improve the reaction rate.[1] |
| Inappropriate Reaction Temperature | While many Strecker reactions proceed at room temperature, this particular substrate may require gentle heating to overcome the activation energy. Conversely, excessive heat can lead to decomposition and the formation of side products. | Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature. Start at room temperature and gradually increase the temperature if no reaction is observed. |
Question 2: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of numerous side products. What are these impurities, and how can I minimize them?
Answer: The formation of side products is a major challenge that can complicate purification and drastically reduce your yield. Here are some of the most common side products and strategies to mitigate their formation:
| Side Product | Formation Pathway | Mitigation Strategy |
| Cyanohydrin of the Aldehyde | Direct addition of the cyanide source to the starting aldehyde before the imine has had a chance to form. | Ensure the timely addition of the ammonia source to promote imine formation. A good strategy is to pre-form the imine by stirring the aldehyde and the ammonium salt for 1-2 hours before adding the cyanide source.[1] |
| Over-alkylation/Dimerization | The amino group on the pyridine ring of the starting material or the product is nucleophilic and can react with other electrophiles present in the reaction mixture. | Carefully control the stoichiometry of your reagents. Running the reaction at a lower temperature can also help to reduce the rate of these unwanted side reactions.[1] |
Part 2: Hydrolysis of 2-(2-Aminopyridin-3-yl)acetonitrile
Once you have successfully synthesized the nitrile intermediate, the next hurdle is its efficient hydrolysis to the desired carboxylic acid.
Question 3: My nitrile hydrolysis is incomplete, or I am isolating the corresponding amide instead of the carboxylic acid. How can I drive the reaction to completion?
Answer: Incomplete hydrolysis is a common issue, often resulting in the isolation of the stable amide intermediate. To ensure complete conversion to the carboxylic acid, consider the following:
-
Reaction Conditions: Both acidic and alkaline hydrolysis can be employed.[2]
-
Acidic Hydrolysis: Heating the nitrile under reflux with a strong acid like 6M HCl or H₂SO₄ is a common method. The reaction often requires prolonged heating (several hours to overnight).
-
Alkaline Hydrolysis: Refluxing with an aqueous solution of a strong base like NaOH or KOH is also effective.[2]
-
-
Driving the Reaction: To push the equilibrium towards the carboxylic acid, you may need to use more forcing conditions, such as higher temperatures or longer reaction times. Monitoring the reaction by TLC is crucial to determine the point of complete conversion.
-
Work-up is Key:
-
If you perform an alkaline hydrolysis , the product will be the carboxylate salt. You will need to carefully acidify the reaction mixture with a strong acid (e.g., HCl) to protonate the carboxylate and precipitate the free carboxylic acid.
-
In an acidic hydrolysis , the product will be in the form of its ammonium salt. Careful neutralization will be required for isolation.
-
Question 4: Are there any specific side reactions I should be concerned about during the hydrolysis of this particular nitrile?
Answer: Yes, the presence of the aminopyridine ring introduces the potential for specific side reactions that you should be aware of:
-
Decarboxylation: While less common for simple acetic acid derivatives, under harsh acidic and high-temperature conditions, there is a possibility of decarboxylation, especially if there are other activating groups present on the pyridine ring. Use the mildest conditions necessary for complete hydrolysis.
-
Ring Opening/Degradation: Pyridine rings, especially those with activating amino groups, can be susceptible to degradation under very harsh acidic or basic conditions and high temperatures over extended periods. It is important to monitor the reaction and avoid unnecessarily long reaction times.
Part 3: Purification and Handling of this compound
The final product's unique properties can make its purification and handling non-trivial.
Question 5: I am struggling to purify the final product. Standard silica gel chromatography is not working well, and I have difficulty with extractions.
Answer: The final product, this compound, is a zwitterionic compound at its isoelectric point. This means it has both a basic amino group and an acidic carboxylic acid group. This amphoteric nature is the primary reason for purification challenges.
Here are some tailored purification strategies:
-
Isoelectric Point Precipitation: This is often the most effective method for purifying zwitterionic compounds.
-
Dissolve the crude product in a dilute aqueous acid (e.g., 1M HCl). This will protonate the amino group, forming a water-soluble salt.
-
Wash the acidic aqueous solution with an organic solvent (e.g., ethyl acetate) to remove non-basic organic impurities.
-
Slowly add a dilute base (e.g., 1M NaOH) to the aqueous solution with vigorous stirring. As the pH approaches the isoelectric point of the molecule, the zwitterion will become least soluble and precipitate out of the solution.
-
Collect the precipitated solid by filtration, wash with cold water, and then a non-polar organic solvent (like ether) to aid in drying.
-
-
Ion-Exchange Chromatography: This is a powerful technique for purifying zwitterions.[3]
-
You can use a cation-exchange resin to bind the protonated amino group. After washing away impurities, the product can be eluted with a basic solution (e.g., aqueous ammonia).
-
Alternatively, an anion-exchange resin can be used to bind the deprotonated carboxylate group, with elution being carried out using an acidic solution.
-
-
Reverse-Phase Chromatography (C18): For more challenging purifications, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or trifluoroacetic acid can be effective.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and the purity of your starting materials.
Protocol 1: Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile
References
side reactions in the preparation of 2-(2-Aminopyridin-3-yl)acetic acid
Prepared by the Office of Senior Application Scientist, Gemini Division
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Aminopyridin-3-yl)acetic acid. As a crucial building block in medicinal chemistry and materials science, its purity and yield are paramount.[1] This document provides in-depth troubleshooting for common side reactions encountered during its preparation, focusing on the underlying chemical principles to empower users to optimize their synthetic protocols.
Overview of the Primary Synthetic Challenge
The most common and practical synthetic route to this compound originates from 2-amino-3-picoline. The key transformation involves converting the 3-methyl group into a carboxylic acid function, typically via an intermediate such as 2-(2-Aminopyridin-3-yl)acetonitrile. The final hydrolysis of this nitrile is the most critical stage where competing side reactions can drastically reduce yield and complicate purification.
The following diagram illustrates this common pathway and highlights the critical junctures where side reactions predominantly occur.
Caption: Plausible synthetic route and key side reaction points.
Frequently Asked Questions (FAQs)
This section addresses the most common issues reported by researchers during the synthesis.
Q1: What is the most common synthetic pathway to this compound, and where are the critical steps for side reactions?
A1: The most established route starts with 2-amino-3-picoline.[2] The synthesis is conceptually divided into two main stages:
-
Functionalization of the Methyl Group: The methyl group of 2-amino-3-picoline is activated and converted into a nitrile. This is often achieved by a two-step sequence:
-
Halogenation: Radical bromination (e.g., using NBS) to form 2-amino-3-(bromomethyl)pyridine.
-
Cyanation: Nucleophilic substitution with a cyanide salt (e.g., NaCN, KCN) to yield 2-(2-Aminopyridin-3-yl)acetonitrile. While side reactions can occur here (e.g., over-alkylation), they are generally manageable with stoichiometric control.
-
-
Hydrolysis of the Acetonitrile Intermediate: This is the most critical and problematic step. The nitrile group is hydrolyzed to a carboxylic acid, typically under strong acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH, KOH) conditions with heating. It is during this hydrolysis and the subsequent workup that the majority of yield-reducing side reactions occur, namely intramolecular cyclization (lactamization) , decarboxylation , and incomplete hydrolysis .[3][4]
Q2: During the hydrolysis of 2-(2-Aminopyridin-3-yl)acetonitrile, my yield of the desired acid is low, and I'm isolating a neutral, higher-melting point byproduct. What is it?
A2: This is a classic sign of intramolecular cyclization , also known as lactamization. The product, this compound, possesses a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid (-COOH) in close proximity. Under the acidic or basic conditions of hydrolysis, and especially with heating, these groups can react with each other to form a stable, six-membered cyclic amide (a lactam). The expected structure is 4,5-dihydro-1H-pyrrolo[2,3-b]pyridin-4-one .
This side reaction is thermodynamically favorable and often becomes the major pathway if the reaction is heated for too long or at too high a temperature.
Caption: Intramolecular Cyclization (Lactamization).
Q3: After purification, my final product shows signs of degradation when heated. I detect 2-amino-3-picoline in the mixture. What's causing this?
A3: This observation points to thermal decarboxylation . Heterocyclic acetic acids can be susceptible to losing the carboxylic acid group as carbon dioxide (CO₂) upon strong heating.[5] In this case, the loss of CO₂ from this compound results in the formation of 2-amino-3-picoline, the original starting material for the synthesis.
This side reaction is particularly problematic during purification if distillation is attempted. It can also occur during the hydrolysis step if excessively high temperatures are used.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Purification of 2-(2-Aminopyridin-3-yl)acetic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-(2-Aminopyridin-3-yl)acetic acid (CAS 101860-97-3). This guide is designed for researchers, scientists, and drug development professionals who handle this versatile chemical building block. The purity of this reagent is paramount for the success of subsequent synthetic steps and the integrity of biological assays. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve the desired purity for your application.
Introduction to this compound
This compound is a solid organic compound with a molecular weight of 152.15 g/mol .[1][2] Its structure, featuring a carboxylic acid group and an aminopyridine moiety, makes it an amphoteric molecule with unique solubility characteristics. It is a valuable building block, particularly in the synthesis of novel pharmaceutical agents and protein degraders.[2] Commercially available batches often have a purity of around 95%, making an additional purification step necessary for most high-stakes applications.[1][2][3] Proper purification is essential to remove starting materials, reaction byproducts, and any potential degradants. The compound has a reported melting point of 219-221.5°C with decomposition, which serves as a key indicator of its purity.[4]
Purification Method Selection
Choosing the right purification strategy depends on the initial purity of your crude material and the nature of the impurities. The following decision tree provides a logical workflow for selecting the most appropriate method.
Caption: Workflow for selecting a purification method.
Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Q: My final product has a melting point that is broad and lower than the reported 219-221.5°C. What is the problem? A: A broad or depressed melting point is a classic sign of impurity. The presence of contaminants, such as starting materials or residual solvent, disrupts the crystal lattice of the pure compound, requiring less energy to melt.
-
Troubleshooting Steps:
-
Check for Solvent: Dry the material under a high vacuum for several hours, preferably with gentle heating (e.g., 40-50°C) if the compound is stable at that temperature.
-
Re-evaluate Purity: Run a Thin-Layer Chromatography (TLC) analysis. If multiple spots are visible, further purification is necessary.
-
Action: Depending on the impurity profile, re-purify the material using one of the detailed protocols in this guide, such as a second recrystallization or column chromatography.
-
Q: I experienced very poor recovery after recrystallization. Why did this happen? A: Low recovery is typically due to one of two issues: the compound is too soluble in the chosen solvent, or an excessive amount of solvent was used.[5]
-
Troubleshooting Steps:
-
Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point. If your compound is significantly soluble at room temperature, you will lose a substantial amount in the mother liquor.
-
Solvent Volume: Always use the minimum amount of hot solvent required to fully dissolve the crude product. Adding too much will keep more of your product in solution even after cooling.[5]
-
Cooling Process: Ensure you allowed the solution to cool slowly to room temperature before placing it in an ice bath. Crashing the product out of solution by rapid cooling can trap impurities.[5]
-
Recover More Product: Try concentrating the mother liquor (the leftover liquid after filtration) by boiling off some solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Q: My compound is streaking badly on my silica TLC plate and during column chromatography. How can I get clean separation? A: Streaking is a common problem when dealing with polar, ionizable compounds like amino acids on silica gel. The issue arises from strong interactions between the polar acidic/basic groups on your molecule and the acidic silanol groups on the silica surface.
-
Troubleshooting Steps:
-
Modify the Mobile Phase: The most effective solution is to add a small amount of a competitive binding agent to your eluent to suppress the ionization of your compound.
-
For this specific compound, which has a carboxylic acid, adding 0.5-1% acetic acid to your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane) is highly effective. The acid protonates the carboxylate, neutralizing its charge and leading to sharper, well-defined bands.
-
-
Consider a Different Stationary Phase: If modifying the eluent is insufficient, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica (C18).
-
Q: My compound refuses to crystallize out of the recrystallization solvent. What can I do? A: Failure to crystallize can occur if the solution is too dilute or if the activation energy for nucleation is too high.
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystals to begin forming.
-
Seed the Solution: If you have a small crystal of pure product, add it to the cooled solution. This "seed crystal" acts as a template for further crystal growth.
-
Reduce Solvent Volume: Carefully evaporate some of the solvent and allow the solution to cool again. This increases the concentration, making precipitation more favorable.
-
Add an Anti-Solvent: If your compound is dissolved in a solvent in which it is very soluble (e.g., methanol), you can slowly add a solvent in which it is insoluble (an "anti-solvent," e.g., ether or hexane) until the solution becomes cloudy. Then, add a few drops of the first solvent to clarify and allow it to cool slowly.
-
Frequently Asked Questions (FAQs)
Q: What are the likely impurities in a crude sample of this compound? A: Impurities typically stem from the synthetic route. Common contaminants may include unreacted starting materials (e.g., 2-aminopyridine), reagents, or byproducts from side reactions. Since many commercial sources report ~95% purity, small amounts of such related substances are expected.[2][3]
Q: How should I store the purified compound to ensure its stability? A: Based on supplier safety data, the compound should be stored at room temperature in a dark place under an inert atmosphere (e.g., argon or nitrogen).[3] This suggests potential sensitivity to light and oxygen, which could lead to degradation over time.
Q: What is the best way to monitor the progress of purification? A: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method.[6] By spotting the crude material, the purified fractions, and the final product on the same plate, you can visually assess the removal of impurities. For final, quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the standard methods.
Q: What safety precautions are necessary when handling this compound? A: this compound is classified as a warning-level hazard. It can cause skin and serious eye irritation, and may cause respiratory irritation.[3][7] Always handle this chemical in a fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Detailed Purification Protocols
Protocol 1: Purification by Recrystallization
This method is ideal for crude material that is already >95% pure and aims to remove minor, less polar impurities. The zwitterionic nature of the compound makes a polar protic solvent system like ethanol/water a good choice.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flask, heating mantle/hot plate, condenser
-
Büchner funnel and filter flask
Procedure:
-
Place the crude solid in an Erlenmeyer flask equipped with a stir bar.
-
Add the primary solvent (ethanol) dropwise while heating to a gentle reflux. Use the minimum amount of hot ethanol required to dissolve the solid completely.
-
Once dissolved, add the anti-solvent (hot deionized water) dropwise until a faint, persistent cloudiness appears.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Dry the purified crystals under a high vacuum to remove all traces of solvent.
-
Validation: Determine the melting point of the dried solid. A sharp melting point near the literature value (219-221.5°C) indicates high purity.[4]
Protocol 2: Purification by Flash Column Chromatography
This method is suitable for separating the target compound from impurities with different polarities, especially when the crude material is between 80-95% pure.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Acetic Acid (AcOH)
-
Glass column, flasks for fraction collection
-
TLC plates, developing chamber, UV lamp, ninhydrin stain
Procedure:
-
Prepare the Eluent: Prepare a mobile phase of 95:5 DCM:MeOH with 0.5% Acetic Acid. The acetic acid is crucial for obtaining sharp peaks by suppressing the ionization of the carboxylic acid group.
-
Pack the Column: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or DCM) and carefully pack the column. Equilibrate the column by running 2-3 column volumes of the starting eluent through the silica.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like pure methanol. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.
-
Run the Column: Begin elution with the 95:5 DCM:MeOH (+0.5% AcOH) mixture. Collect fractions in test tubes or flasks.
-
Monitor by TLC: Spot every few fractions on a TLC plate. Develop the plate using the same eluent system. Visualize the spots under a UV lamp and/or by staining with ninhydrin (which reacts with the primary amine to give a colored spot).[8][9]
-
Combine and Concentrate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator.
-
Final Drying: Dry the resulting solid under a high vacuum to remove all residual solvents, including the acetic acid.
-
Validation: Assess purity via TLC, melting point, and/or HPLC.
Data Summary Table
| Property | Value | Source(s) |
| CAS Number | 101860-97-3 | [3][4] |
| Molecular Formula | C₇H₈N₂O₂ | [1][2] |
| Molecular Weight | 152.15 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Melting Point | 219-221.5 °C (decomposes) | [4] |
| Purity (Typical) | ~95% | [1][2][3] |
| Storage Conditions | Room temp, dark, inert atmosphere | [3] |
| Recommended TLC Eluent | 95:5 DCM:Methanol + 0.5% Acetic Acid | N/A |
References
- 1. aablocks.com [aablocks.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | 101860-97-3 [sigmaaldrich.com]
- 4. chemwhat.com [chemwhat.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Amino-2-(pyridin-3-yl)acetic acid | C7H8N2O2 | CID 5057699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Chromatography of amino acids [biotopics.co.uk]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Yield for 2-(2-Aminopyridin-3-yl)acetic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-(2-Aminopyridin-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to optimize your reaction yield and ensure the highest purity of your final product.
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to minimize side reactions and facilitate purification. This guide will walk you through the most common synthetic route, highlighting critical parameters and providing solutions to potential challenges you may encounter.
I. Synthetic Strategy Overview
The most common and logical synthetic route to this compound involves a two-step process:
-
Step 1: Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile. This intermediate is typically prepared via a Strecker reaction, a one-pot, three-component condensation of 2-amino-3-formylpyridine, an ammonia source, and a cyanide source.[1]
-
Step 2: Hydrolysis of 2-(2-Aminopyridin-3-yl)acetonitrile. The nitrile intermediate is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.[2]
This two-step approach is generally favored due to the availability of starting materials and the robustness of the reactions involved.
Caption: Overall synthetic workflow for this compound.
II. Step 1: Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile - FAQs and Troubleshooting
This section focuses on the critical first step of the synthesis, the Strecker reaction to form the nitrile intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials and reagents for the Strecker synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile?
A1: The key starting material is 2-amino-3-formylpyridine. Essential reagents include a cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN), and an ammonia source, typically ammonium chloride (NH₄Cl).[1] Methanol is a commonly used solvent for this reaction.[1]
Q2: What is the mechanism of the Strecker reaction in this context?
A2: The reaction proceeds through two main steps:
-
Imine Formation: 2-amino-3-formylpyridine reacts with ammonia (generated in situ from ammonium chloride) to form an imine intermediate.[3]
-
Cyanide Addition: A cyanide ion then attacks the electrophilic carbon of the imine, forming the α-aminonitrile product.[3]
Caption: Mechanism of the Strecker reaction.
Q3: What are the critical parameters that can influence the yield of the nitrile intermediate?
A3: Several factors can significantly impact the reaction's success:
-
Purity of Starting Materials: Ensure the 2-amino-3-formylpyridine is pure, as impurities can inhibit the reaction.[1]
-
Order of Reagent Addition: It is often beneficial to pre-form the imine by stirring the aldehyde and ammonium chloride before adding the cyanide source. This can minimize the formation of the cyanohydrin byproduct.[1]
-
Temperature: The reaction is typically run at room temperature.[1] Exothermic reactions can be controlled by cooling.
-
Reaction Time: The reaction should be monitored by Thin Layer Chromatography (TLC) to determine completion.
Troubleshooting Guide: 2-(2-Aminopyridin-3-yl)acetonitrile Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive starting material (impure 2-amino-3-formylpyridine). | Verify the purity of the starting material using NMR or melting point analysis.[1] |
| Inefficient imine formation. | Allow for a longer reaction time for the aldehyde and ammonium chloride before adding the cyanide. Consider gentle heating if the reaction is sluggish, but monitor for side reactions. | |
| Poor solubility or reactivity of the cyanide source. | If using KCN or NaCN, ensure it is fully dissolved. A phase-transfer catalyst can be beneficial in biphasic systems. Alternatively, trimethylsilyl cyanide (TMSCN) can be a more reactive and soluble option.[1] | |
| Formation of Significant Byproducts | Cyanohydrin Formation: Direct addition of cyanide to the aldehyde. | Pre-form the imine before adding the cyanide source to favor the desired reaction pathway.[1] |
| Over-alkylation/Dimerization: The nucleophilic amino group of the product or starting material can react with other electrophiles. | Maintain a controlled stoichiometry of reagents and consider running the reaction at a lower temperature to slow down these side reactions.[4] | |
| Difficulty in Product Purification | The product is a polar and basic compound, leading to streaking on silica gel chromatography. | Modify the Eluent System: Add a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent to deactivate the acidic silica surface.[1] Alternative Chromatography: Consider using neutral or basic alumina for chromatography. Crystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method. |
Experimental Protocol: Strecker Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile
This is a general protocol and may require optimization.
-
Imine Formation: In a round-bottom flask, dissolve 2-amino-3-formylpyridine (1.0 eq) in methanol (to a concentration of approximately 0.5 M).
-
Add ammonium chloride (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
Cyanation: Add potassium cyanide (1.2 eq) portion-wise to the reaction mixture. Caution: Cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine.[1]
III. Step 2: Hydrolysis of 2-(2-Aminopyridin-3-yl)acetonitrile - FAQs and Troubleshooting
This section addresses the final step of the synthesis: the hydrolysis of the nitrile to the desired carboxylic acid.
Frequently Asked Questions (FAQs)
Q4: What are the common methods for hydrolyzing the nitrile group?
A4: The hydrolysis of nitriles to carboxylic acids can be achieved under either acidic or basic conditions.[5]
-
Acidic Hydrolysis: Typically involves heating the nitrile with a strong acid like hydrochloric acid or sulfuric acid. The reaction proceeds through an amide intermediate.[5]
-
Basic Hydrolysis: Involves heating the nitrile with a strong base like sodium hydroxide or potassium hydroxide. This initially forms the carboxylate salt, which is then protonated during acidic workup to yield the carboxylic acid.[5]
Q5: What are the potential side reactions during the hydrolysis of 2-(2-Aminopyridin-3-yl)acetonitrile?
A5: The primary concerns are:
-
Incomplete Hydrolysis: The reaction may stop at the amide intermediate, 2-(2-Aminopyridin-3-yl)acetamide.[6]
-
Decarboxylation: Pyridylacetic acids, particularly those with substitution at the 2- or 4-position of the pyridine ring, can be prone to decarboxylation under harsh heating conditions.[1][7]
-
Degradation of the Aminopyridine Ring: The aminopyridine moiety can be sensitive to strong acidic or basic conditions, potentially leading to degradation products.[4]
Q6: How can I purify the final product, this compound?
A6: The product is an amino acid and can exist as a zwitterion, which influences its solubility and purification.[8]
-
Crystallization: Purification is often achieved by adjusting the pH of the aqueous solution to the isoelectric point of the molecule, where its solubility is at a minimum, causing it to precipitate.
-
Ion-Exchange Chromatography: This technique can be effective for purifying amino acids.
-
Recrystallization from a suitable solvent system.
Troubleshooting Guide: Hydrolysis of 2-(2-Aminopyridin-3-yl)acetonitrile
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Hydrolysis (Amide Intermediate Remains) | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction by TLC or LC-MS to ensure complete conversion. |
| Insufficient concentration of acid or base. | Use a higher concentration of the acid or base. | |
| Low Yield of Carboxylic Acid | Decarboxylation: Excessive heating during hydrolysis. | Use milder reaction conditions (lower temperature, shorter reaction time). Consider using a two-phase system or microwave-assisted synthesis to reduce the overall heating time.[1] |
| Degradation of the Product: Harsh acidic or basic conditions. | Use the minimum effective concentration of acid or base. Neutralize the reaction mixture promptly upon completion. | |
| Difficulty in Isolating the Product | The product is soluble in the aqueous workup solution. | Carefully adjust the pH of the solution to the isoelectric point of this compound to induce precipitation. This will likely be in the weakly acidic to neutral pH range. |
| The product is a zwitterion and has low solubility in common organic solvents. | After precipitation, the solid can be collected by filtration. If extraction is necessary, consider using a more polar organic solvent or a mixed solvent system. |
Experimental Protocol: Hydrolysis of 2-(2-Aminopyridin-3-yl)acetonitrile
This is a general protocol and will likely require optimization for this specific substrate.
Acid-Catalyzed Hydrolysis:
-
In a round-bottom flask, suspend 2-(2-Aminopyridin-3-yl)acetonitrile (1.0 eq) in a 6 M aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the product. The optimal pH for precipitation should be determined experimentally but is likely to be between 4 and 7.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., water/ethanol mixture).
Base-Catalyzed Hydrolysis:
-
In a round-bottom flask, dissolve 2-(2-Aminopyridin-3-yl)acetonitrile (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 2-4 M).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with an acid (e.g., hydrochloric acid) to the isoelectric point to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from an appropriate solvent for further purification.
Caption: Troubleshooting flowchart for the hydrolysis step.
IV. References
-
Technical Support Center: Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile. BenchChem. --INVALID-LINK--
-
The Enigmatic Intermediate: A Technical Overview of 2-(2-Aminopyridin-3-yl)acetonitrile. BenchChem. --INVALID-LINK--
-
Stability and storage conditions for 2-Acetamidopyridine. BenchChem. --INVALID-LINK--
-
Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. --INVALID-LINK--
-
2-Aminopyridine-3-Carboxylic Acid Manufacturer & Supplier in China. Pipzine Chemicals. --INVALID-LINK--
-
Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. --INVALID-LINK--
-
3-Aminopyridine. Organic Syntheses. --INVALID-LINK--
-
The decarboxylation of some heterocyclic acetic acids. Semantic Scholar. --INVALID-LINK--
-
Strecker amino acid synthesis. Wikipedia. --INVALID-LINK--
-
3-Amino-2-pyridinecarboxylic acid synthesis. ChemicalBook. --INVALID-LINK--
-
An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile. BenchChem. --INVALID-LINK--
-
3-Pyridylacetic acid synthesis. ChemicalBook. --INVALID-LINK--
-
Process for the production of 2-amino-3-hydroxypyridines. Google Patents. --INVALID-LINK--
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH. --INVALID-LINK--
-
Hydrolysis derivatives of (pyridyl-2)acetonitrile. PubMed. --INVALID-LINK--
-
2-(pyridin-3-yl)acetonitrile. Santa Cruz Biotechnology. --INVALID-LINK--
-
Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. PMC - NIH. --INVALID-LINK--
-
Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2. --INVALID-LINK--
-
This compound, min 95%, 100 mg. Labsprt. --INVALID-LINK--
-
An In-depth Technical Guide to 2-Amino-2-(pyridin-2-yl)acetic acid. BenchChem. --INVALID-LINK--
-
Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. PMC - NIH. --INVALID-LINK--
-
2-Hydroxy-2-(pyridin-3-YL)acetonitrile. BenchChem. --INVALID-LINK--
-
Buy 2-Hydroxy-2-(pyridin-3-YL)acetonitrile (EVT-3485038). EvitaChem. --INVALID-LINK--
-
Method for preparing 3-aminopyridines from 3-nitropyridines. Google Patents. --INVALID-LINK--
-
Zwitterion. Wikipedia. --INVALID-LINK--
-
Hydrolysis of acetonitrile to acetamide. Google Patents. --INVALID-LINK--
-
Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. Google Patents. --INVALID-LINK--
-
The Hydrolysis of Nitriles. Chemistry LibreTexts. --INVALID-LINK--
-
Hydrolysis derivatives of (pyridyl-2)acetonitrile. PubMed. --INVALID-LINK--
-
2-Hydroxy-2-(pyridin-3-yl)acetonitrile. Pharmaffiliates. --INVALID-LINK--
-
Method of producing 2-amino-3-nitro-5-halogenopyridine. European Patent Office. --INVALID-LINK--
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. --INVALID-LINK--
-
2-(2-Aminopyridin-4-yl)acetic acid. PubChem. --INVALID-LINK--
-
Association and liquid structure of pyridine-acetic acid mixtures determined from neutron scattering using a 'free proton' EPSR simulation model. PubMed. --INVALID-LINK--
References
- 1. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Zwitterion - Wikipedia [en.wikipedia.org]
Technical Support Center: Resolving Impurities in 2-(2-Aminopyridin-3-yl)acetic Acid Preparations
Welcome to the technical support center for 2-(2-Aminopyridin-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis, purification, and handling of this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding impurities in this compound.
Q1: What are the most common types of impurities I should expect?
A1: Impurities in this compound preparations typically fall into three categories:
-
Starting Material Impurities: Residual starting materials or impurities from the raw materials can be carried through the synthesis.
-
Process-Related Impurities: These are by-products formed from side reactions during the synthesis. Common side reactions include oxidation of the aminopyridine ring, dimerization, or incomplete reactions.[1]
-
Degradation Products: The compound may degrade over time if not stored under appropriate conditions, leading to impurities.[2] Proper storage is in a dark place under an inert atmosphere at room temperature.[2]
Q2: My final product has a persistent yellow or brown color. What is the likely cause?
A2: A persistent off-white color often indicates the presence of oxidized impurities. The electron-rich aminopyridine ring is susceptible to oxidation, which can occur during the reaction or upon exposure to air, especially at elevated temperatures.[1] To mitigate this, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and during storage.[1]
Q3: I am observing an unexpected peak in my HPLC analysis. How do I begin to identify it?
A3: The first step is to gather as much information as possible from your available analytical techniques.
-
LC-MS: This is the most powerful tool for initial identification. The mass-to-charge ratio (m/z) will provide the molecular weight of the impurity, offering clues to its structure.
-
HPLC with Photodiode Array (PDA) Detector: The UV spectrum of the impurity peak can be compared to that of your starting materials and the desired product. A similar UV profile may suggest a related structure.
-
NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, ¹H and ¹³C NMR will provide detailed structural information.
Q4: What are the recommended storage conditions for this compound to ensure stability?
A4: To maintain the stability and purity of this compound, it should be stored in a tightly sealed container in a dark place, under an inert atmosphere (such as argon or nitrogen), at room temperature.[2] This minimizes exposure to light, oxygen, and moisture, which can all contribute to degradation over time.[3][4]
Part 2: Troubleshooting Guide for Common Impurities
This section provides a more in-depth, step-by-step approach to identifying and resolving specific impurity-related issues.
Issue 1: Presence of Unreacted Starting Materials
Symptom: You observe peaks in your analytical data (e.g., HPLC, NMR) that correspond to the starting materials used in the synthesis.
Causality: This is typically due to an incomplete reaction. The cause could be insufficient reaction time, incorrect stoichiometry of reagents, or reaction temperature being too low.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unreacted starting materials.
Detailed Steps:
-
Reaction Monitoring: Implement rigorous in-process controls (e.g., TLC or rapid HPLC) to monitor the reaction's progress and ensure it has gone to completion before workup.
-
Optimize Reaction Conditions:
-
Time: If the reaction is slow, consider extending the reaction time.
-
Temperature: A modest increase in temperature can often drive the reaction to completion. However, be cautious of potential side reactions at higher temperatures.
-
Stoichiometry: Carefully re-evaluate the molar ratios of your reactants. An excess of one reactant may be necessary to ensure the complete conversion of the limiting reagent.
-
-
Post-Synthesis Purification: If unreacted starting materials are present in the crude product, they can often be removed through standard purification techniques.
Issue 2: Identification of a Dimer By-product
Symptom: An impurity is detected by LC-MS with a molecular weight that is approximately double that of the starting material or an intermediate.
Causality: Dimerization can occur through intermolecular reactions, especially at high concentrations or under conditions that favor self-condensation.[1]
Mitigation Strategies:
| Strategy | Rationale |
| Lower Reaction Concentration | Reduces the probability of intermolecular collisions, thus disfavoring the dimerization reaction. |
| Slow Reagent Addition | Maintaining a low instantaneous concentration of a key reagent can prevent it from reacting with itself. |
| Protecting Groups | If a reactive functional group (like the amine) is involved in dimerization, consider using a suitable protecting group. |
Issue 3: Oxidation of the Pyridine Ring
Symptom: The product has a noticeable color, and an impurity is detected by LC-MS with a mass increase of +16 Da compared to the expected product.
Causality: The nitrogen atom on the pyridine ring can be oxidized to an N-oxide, particularly in the presence of oxidizing agents or exposure to atmospheric oxygen at high temperatures.[1]
Preventative Measures:
-
Inert Atmosphere: Always conduct reactions under an inert atmosphere (N₂ or Ar). Sparge the solvent with the inert gas before adding reagents to remove dissolved oxygen.[1]
-
Degassed Solvents: Use solvents that have been properly degassed to minimize dissolved oxygen.
-
Antioxidants: In some cases, a small amount of a suitable antioxidant can be added to the reaction mixture, although this should be tested on a small scale first to ensure it doesn't interfere with the desired reaction.
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key analytical and purification procedures.
Protocol 1: HPLC-UV Method for Purity Analysis
This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[5]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Orthophosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., a small amount of mobile phase A) in a 100 mL volumetric flask. Dilute to volume with the same solvent to achieve a final concentration of 0.1 mg/mL.
-
-
Sample Solution Preparation:
-
Prepare the sample solution in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions. The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks.
Protocol 2: Recrystallization for Purification
Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for success.
Solvent Selection:
The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. For this compound, suitable solvents might include water, ethanol, or mixtures thereof. Small-scale solubility tests are essential to determine the optimal solvent or solvent system. Acetic acid can also be used as a recrystallization solvent for similar compounds.[7]
General Recrystallization Workflow:
Caption: General workflow for recrystallization.
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To induce further crystallization, the flask can be placed in an ice bath.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove all traces of solvent.
References
Technical Support Center: Improving the Stability of 2-(2-Aminopyridin-3-yl)acetic Acid Derivatives
Here is the technical support center for improving the stability of 2-(2-Aminopyridin-3-yl)acetic acid derivatives.
Welcome to the technical support guide for this compound and its derivatives. This resource is designed for researchers, medicinal chemists, and formulation scientists who are working with this important class of compounds. The inherent reactivity of the aminopyridine scaffold, combined with the acetic acid moiety, presents unique stability challenges.[1][2] This guide provides in-depth, experience-driven answers to common problems, robust troubleshooting protocols, and a foundational understanding of the underlying chemistry to empower you to design more stable molecules and formulations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding the stability of this compound class.
Q1: What are the primary degradation pathways for this compound derivatives?
A1: Based on the core structure, there are two main hotspots for chemical degradation: the aminopyridine ring and the acetic acid side chain.[1]
-
Oxidation of the Aminopyridine Ring: The 2-amino group is an electron-donating group, which activates the pyridine ring, making it highly susceptible to oxidation.[1] This can lead to the formation of N-oxides, hydroxylated species, and potentially more complex colored polymeric impurities. This process can be catalyzed by atmospheric oxygen, trace metal ions, or peroxide contaminants in solvents.
-
Reactions of the Acetic Acid Side Chain: While 3-pyridylacetic acids are generally more stable than their 2- or 4-isomers, the carboxylic acid group can still be reactive.[3] Under certain conditions, it can undergo decarboxylation, especially at elevated temperatures. Furthermore, if the synthesis involves a nitrile precursor (e.g., 2-(2-Aminopyridin-3-yl)acetonitrile), incomplete hydrolysis or reversion can be a source of instability and impurities.[1]
-
Photodegradation: Aromatic systems, particularly electron-rich ones like aminopyridines, can be sensitive to UV and visible light, which may trigger degradation through radical mechanisms.[1]
Q2: What are the ideal long-term storage conditions for these compounds?
A2: To minimize degradation, rigorous control of the storage environment is critical.
-
Temperature: For long-term storage, keep the solid compound at 2-8°C.[1] Some suppliers even recommend 0-8°C.[4] Room temperature may be acceptable for short-term storage, but only if other conditions are met.[1][5]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This is the most effective way to prevent oxidation.
-
Container: Use a tightly sealed, amber glass vial to protect from both moisture and light.[1]
-
State: Store the compound as a dry solid. Solutions are almost always less stable and should be prepared fresh for experiments.
Q3: How do different substituents on the molecule affect its overall stability?
A3: Substituents can have a profound impact on stability, either by enhancing or diminishing it.
-
Electron-Withdrawing Groups (EWGs): Adding EWGs (e.g., halides, nitro groups) to the pyridine ring can decrease the electron density of the ring system. This makes it less susceptible to oxidation and can improve overall stability.
-
Electron-Donating Groups (EDGs): Additional EDGs (e.g., alkyl, alkoxy groups) will likely further activate the ring, increasing its sensitivity to oxidation.
-
Steric Hindrance: Bulky groups placed near the 2-amino group or the acetic acid Cα position can sterically hinder the approach of reactants (like water or oxidizing agents), which can improve stability.
-
Bioisosteric Replacement: In drug development, problematic functional groups are often replaced with bioisosteres. For example, replacing a metabolically labile group with a more stable one can improve pharmacokinetic properties.[6] While not directly a stability issue in the chemical sense, it's a related strategy in drug design.
Q4: Are there any common solvents or excipients known to be incompatible with these derivatives?
A4: Yes. Solvent choice is critical, especially for processing and formulation.
-
Peroxide-Containing Solvents: Ethers (like THF, dioxane) and some grades of other common solvents can contain peroxide impurities that will aggressively oxidize the aminopyridine ring. Always use freshly distilled or peroxide-free grades of such solvents.
-
Protic vs. Aprotic Solvents: In protic solvents (water, methanol, ethanol), the compound can ionize, which may affect its stability profile. Reactions like hydrolysis are also more likely in protic media.
-
pH Extremes: Strong acidic or basic conditions should be avoided unless required for a specific reaction, as they can catalyze hydrolysis or other degradation pathways.[1] Forced degradation studies often use pH extremes to deliberately degrade the molecule.[7][8]
Section 2: Troubleshooting Guide: Common Experimental Issues
This guide uses a problem/cause/solution format to address specific issues you may encounter in the lab.
Problem 1: My solid compound or solution is turning yellow/brown over time.
-
Probable Cause: This is a classic sign of oxidation. The formation of conjugated, colored impurities is common when the aminopyridine ring is oxidized. Exposure to air and/or light is the most likely culprit.
-
Immediate Solution:
-
Verify the purity of your sample using a stability-indicating method like HPLC-UV (see Protocol 3.2).
-
If the material is degrading, it may need to be re-purified (e.g., by recrystallization or chromatography) under an inert atmosphere.
-
-
Long-Term Prevention:
-
Work-Up: During synthesis, perform extractions and solvent removal steps quickly. Consider blanketing the solution with N₂ or Ar.
-
Storage: Strictly adhere to the recommended storage conditions: 2-8°C, under inert gas, in an amber vial.
-
Solvents: For solutions, de-gas the solvent by sparging with N₂ or Ar for 15-20 minutes before dissolving your compound. Consider adding a small amount of an antioxidant like BHT or ascorbic acid if compatible with your downstream application.
-
Problem 2: I'm seeing new, unexpected peaks in my HPLC/LC-MS analysis.
-
Probable Cause: This indicates that your compound is degrading, either in storage or during sample preparation. The retention times of the new peaks can provide clues. Early-eluting (more polar) peaks often correspond to hydrolysis products, while N-oxides may elute slightly earlier or later depending on the column and mobile phase.
-
Troubleshooting Workflow:
-
Analyze a Fresh Sample: Immediately dissolve a fresh sample of your solid compound and inject it. If the new peaks are absent or much smaller, the issue is the stability of your stock solution.
-
Check the Mobile Phase: Ensure your mobile phase is not overly acidic or basic, which could cause on-column degradation. A pH between 3 and 7 is generally safe for most silica-based C18 columns.
-
Investigate Sample Preparation: Are you heating the sample to get it into solution? Are you leaving it on the autosampler for an extended period? The combination of temperature and aqueous/protic solvents in an autosampler can accelerate degradation. Prepare samples fresh and use a cooled autosampler if possible.
-
Perform a Forced Degradation Study: To proactively identify these peaks, conduct a forced degradation study (see Protocol 3.1). This will help you identify the retention times of key degradants and confirm that your analytical method can resolve them from the parent peak.[9][10]
-
Problem 3: I'm observing a loss of potency or inconsistent results in my biological assays.
-
Probable Cause: The active concentration of your compound is likely decreasing due to degradation in the assay medium or in your stock solution. Many biological assays are run in aqueous buffers at 37°C for extended periods, which are ideal conditions for hydrolysis and oxidation.
-
Immediate Solution:
-
Quantify the concentration of your stock solution via HPLC-UV or a calibrated NMR experiment immediately before use.
-
Prepare fresh dilutions for each experiment. Do not reuse old dilutions.
-
-
Long-Term Prevention:
-
Stock Solution Solvent: Use anhydrous DMSO for your primary stock solutions. It is generally more robust against hydrolysis than aqueous or alcohol-based solutions.
-
Assay Buffer Spiking: Spike your compound into the final assay buffer at the last possible moment before starting the experiment.
-
Stability in Media: Conduct a simple experiment where you incubate the compound in your assay buffer at the assay temperature (e.g., 37°C). Take aliquots at different time points (e.g., 0, 1, 4, 24 hours) and analyze by HPLC to quantify the rate of degradation. This will tell you the effective "time window" for your experiments.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and addressing stability issues.
Caption: Fig 1. Troubleshooting workflow for stability issues.
Section 3: Protocols for Enhancing Stability
This section provides detailed, step-by-step methodologies for key experiments to characterize and improve the stability of your compounds.
Protocol 3.1: Performing a Forced Degradation Study
Forced degradation (or stress testing) is essential for identifying likely degradation products and establishing the specificity of your analytical methods.[7][11] The goal is to achieve 5-20% degradation of the parent compound.
Objective: To generate potential degradation products under various stress conditions.
Materials:
-
Your this compound derivative
-
Class A volumetric flasks
-
HPLC grade water, acetonitrile, methanol
-
1 M HCl, 1 M NaOH, 30% H₂O₂
-
Photostability chamber, calibrated oven
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of your compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water. This will be your control and the starting point for stress samples.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1 M HCl.
-
Keep at 60°C. Monitor by HPLC at intervals (e.g., 2, 6, 24 hours).
-
Once target degradation is reached, cool the sample and neutralize with an equimolar amount of 1 M NaOH before final dilution for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH (start with a weaker base as aminopyridines can be sensitive).[12]
-
Keep at room temperature. Monitor by HPLC at intervals.
-
Neutralize with an equimolar amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light. Monitor by HPLC.
-
This reaction is often rapid.
-
-
Thermal Degradation:
-
Store a vial of the solid compound in an oven at 70°C.
-
Store a tightly capped vial of the stock solution at 70°C.
-
Monitor at intervals (e.g., 1, 3, 7 days).
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to light in a photostability chamber (ICH Q1B recommends an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
-
Keep a control sample wrapped in aluminum foil to shield it from light.
-
Analyze both samples after the exposure period.
-
-
Analysis: Analyze all stressed samples, along with a non-stressed control, using a suitable stability-indicating HPLC method (see Protocol 3.2).
Data Summary: Typical Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Typical Conditions | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 80°C | Hydrolysis of amide/ester derivatives, potential ring transformations |
| Basic Hydrolysis | 0.01 M - 0.1 M NaOH | Room Temp to 60°C | Hydrolysis of amide/ester derivatives, potential ring opening |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | N-oxide formation, ring hydroxylation |
| Thermal | Dry Heat | 60°C - 80°C | Decarboxylation, general decomposition |
| Photolytic | UV/Visible Light | ICH Q1B Standard | Photoreactions, radical-mediated degradation |
Protocol 3.2: Developing a Stability-Indicating HPLC-UV Method
A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradation products, impurities, and excipients.
Objective: To establish an HPLC method that separates the parent compound from all potential degradation products.
Starting Point for Method Development:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Detection: UV detector. Run a UV scan of your parent compound to find the wavelength of maximum absorbance (λ-max), typically between 250-300 nm for this scaffold. Use a Photo Diode Array (PDA) detector if available to check for peak purity.
-
Gradient Elution:
-
Start with a shallow gradient (e.g., 5-95% B over 20 minutes).
-
Inject your stressed samples from Protocol 3.1.
-
The goal is to achieve baseline resolution (Rs > 1.5) between the parent peak and all degradation product peaks.
-
-
Optimization:
-
If peaks are poorly resolved, try a different organic modifier (Methanol vs. Acetonitrile).
-
Adjust the pH of the aqueous mobile phase (e.g., use an ammonium acetate buffer at pH 5).
-
Modify the gradient slope or column temperature.
-
-
Validation: Once optimized, the method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Potential Degradation Pathway Diagram
The following diagram illustrates the primary degradation pathways discussed.
References
- 1. benchchem.com [benchchem.com]
- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 101860-97-3 [sigmaaldrich.com]
- 6. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. biomedres.us [biomedres.us]
- 11. ajrconline.org [ajrconline.org]
- 12. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Amide Coupling with 2-(2-Aminopyridin-3-yl)acetic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful amide coupling of 2-(2-aminopyridin-3-yl)acetic acid. Drawing upon established chemical principles and field-proven insights, this document aims to be a comprehensive resource for navigating the unique challenges presented by this versatile building block.
Introduction: The unique challenges of this compound
This compound is a valuable reagent in medicinal chemistry, offering a scaffold with multiple points for diversification. However, its structure presents a unique set of challenges for amide bond formation. The presence of two nitrogen nucleophiles—the exocyclic 2-amino group and the pyridine ring nitrogen—along with the carboxylic acid, necessitates a carefully optimized approach to achieve high yields and purity. The 2-amino group, with a pKa of approximately 6.86, is a moderately strong nucleophile that can participate in desired and undesired reactions.[1][2][3][4][5] Understanding the interplay of these functional groups is paramount to successful coupling.
Troubleshooting Guide
This section addresses common problems encountered during the amide coupling of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Potential Causes:
-
Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be converted into a more reactive species (e.g., an active ester) for the amine to attack. Inefficient activation is a common reason for low conversion.
-
Deactivation of the Coupling Reagent: Moisture in the reaction can hydrolyze the coupling reagent and the activated acid intermediate, halting the reaction.
-
Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines may react slowly with the activated carboxylic acid.
-
Protonation of the Amine: If the reaction medium is too acidic, the amine nucleophile will be protonated and rendered unreactive.
-
Side Reactions: Competing side reactions can consume the starting material and reduce the yield of the desired product.
Solutions:
-
Optimize the Coupling Reagent and Additives:
-
For standard amines: A combination of a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive such as HOBt (1-Hydroxybenzotriazole) or OxymaPure is often effective.[6][7][8] HOBt and OxymaPure form active esters that are more reactive than the O-acylisourea intermediate from EDC alone and can help suppress racemization.[8]
-
For challenging amines (sterically hindered or electron-poor): More potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are recommended.[9][10][11] These reagents form highly reactive OAt- or OBt-active esters.
-
-
Ensure Anhydrous Conditions:
-
Use anhydrous solvents (e.g., DMF, DCM, THF).
-
Dry all glassware thoroughly.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Control the Reaction Stoichiometry and Order of Addition:
-
A slight excess of the amine (1.1-1.2 equivalents) can drive the reaction to completion.
-
Pre-activate the carboxylic acid with the coupling reagent and additive for 15-30 minutes before adding the amine. This minimizes the risk of the amine reacting directly with the coupling reagent.
-
-
Optimize the Base:
-
A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) or triethylamine is typically used to neutralize the acid formed during the reaction and to deprotonate the amine if it is used as a salt. Use 2-3 equivalents of the base.
-
Issue 2: Formation of Side Products
Potential Causes:
-
Self-Coupling: The 2-amino group of one molecule of this compound can react with the activated carboxylic acid of another molecule, leading to dimer formation.
-
Intramolecular Cyclization: The 2-amino group can potentially attack the activated carboxylic acid intramolecularly, leading to the formation of a lactam.
-
Reaction at the Pyridine Nitrogen: While less likely under standard amide coupling conditions, the pyridine nitrogen can be acylated, especially with highly reactive acylating agents.
-
Guanidinium By-product Formation: With uronium/aminium-based coupling reagents like HBTU or HATU, the amine can react with the coupling reagent itself to form a guanidinium by-product.
Solutions:
-
Control Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to minimize the rate of side reactions.
-
Order of Addition: As mentioned previously, pre-activating the carboxylic acid before adding the amine is crucial to prevent self-coupling and guanidinium by-product formation.
-
Choice of Coupling Reagent: For particularly sensitive substrates, using a carbodiimide-based coupling method (e.g., EDC/HOBt) may be preferable to the more reactive uronium/aminium reagents to reduce the likelihood of side reactions.
-
pH Control: Maintaining a slightly basic pH with a non-nucleophilic base is important. Excessive base can promote side reactions.
Issue 3: Difficulties in Product Purification
Potential Causes:
-
Removal of Coupling Agent By-products: By-products such as dicyclohexylurea (DCU) from DCC are notoriously difficult to remove. Water-soluble by-products from EDC are easier to handle.
-
Separation from Unreacted Starting Materials: If the reaction does not go to completion, separating the product from the starting acid and amine can be challenging due to similar polarities.
-
Product Solubility: The amide product may have limited solubility in common organic solvents, making extraction and chromatography difficult.
Solutions:
-
Choose the Right Coupling Reagent: Use EDC instead of DCC for easier removal of the urea by-product through aqueous workup.[8]
-
Aqueous Workup:
-
Wash the organic layer with a mild acid (e.g., 1N HCl or saturated NH4Cl solution) to remove unreacted amine and basic by-products.
-
Wash with a mild base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid and acidic by-products.
-
A final wash with brine will help to remove residual water.
-
-
Chromatography:
-
Silica gel column chromatography is the most common method for purifying amides. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective.
-
For basic products, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent tailing on the silica gel.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[3] Common solvents for recrystallizing amides include ethanol, acetone, and acetonitrile.[3]
-
Cation-Exchange Chromatography: For products containing the basic aminopyridine moiety, cation-exchange chromatography can be a powerful purification technique to separate them from neutral or acidic impurities.[12]
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is the best choice for this compound?
A1: The "best" coupling reagent depends on the nature of the amine you are coupling.
-
For simple, unhindered primary and secondary amines: EDC in combination with HOBt or OxymaPure is a cost-effective and reliable choice.
-
For sterically hindered, electron-poor, or otherwise challenging amines: HATU is generally the preferred reagent due to its high reactivity and ability to suppress racemization.[9][10][13]
Q2: What is the optimal solvent for this amide coupling reaction?
A2: Polar aprotic solvents are generally the best choice.
-
N,N-Dimethylformamide (DMF): Excellent solvating properties for a wide range of substrates.
-
Dichloromethane (DCM): A good choice for reactions run at or below room temperature.
-
Tetrahydrofuran (THF): Another viable option, particularly for its lower boiling point, which can simplify product isolation.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the two most common methods.
-
TLC: Allows for a quick and easy visualization of the consumption of starting materials and the formation of the product.
-
LC-MS: Provides more definitive information on the conversion and can help to identify the masses of any side products that may be forming.
Q4: Do I need to protect the 2-amino group of this compound before coupling?
A4: In most cases, protection of the 2-amino group is not necessary. The carboxylic acid is significantly more acidic than the protonated amino group, and under standard coupling conditions, the carboxylic acid will be selectively activated. However, if you are experiencing significant self-coupling or other side reactions involving the 2-amino group, protection with a suitable protecting group (e.g., Boc) may be considered.
Experimental Protocols
Standard Protocol: EDC/HOBt Coupling
This protocol is suitable for coupling this compound with a range of primary and secondary amines.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
EDC.HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound, HOBt, and anhydrous DMF.
-
Stir the solution at room temperature until all solids have dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC.HCl to the reaction mixture and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine and DIPEA in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Optimized Protocol: HATU Coupling for Challenging Amines
This protocol is recommended for sterically hindered or electron-deficient amines.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound, HATU, and anhydrous DMF.
-
Stir the solution at room temperature.
-
Add DIPEA to the reaction mixture and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid. The solution may change color.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, work up and purify the product as described in the EDC/HOBt protocol.
Visualizations
References
- 1. growingscience.com [growingscience.com]
- 2. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. peptide.com [peptide.com]
- 6. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 101860-97-3|this compound|BLD Pharm [bldpharm.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chemwhat.com [chemwhat.com]
- 11. mdpi.com [mdpi.com]
- 12. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 926205-74-5|2-(2-Aminophenoxy)-N-(pyridin-3-yl)acetamide|BLD Pharm [bldpharm.com]
Technical Support Center: Purity Assessment of 2-(2-Aminopyridin-3-yl)acetic acid
Welcome to the technical support center for the analytical purity assessment of 2-(2-Aminopyridin-3-yl)acetic acid (CAS 101860-97-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the analysis of this compound. As a polar aromatic compound containing both an amine and a carboxylic acid functional group, this compound presents unique challenges in achieving accurate and reproducible purity results. This resource aims to equip you with the knowledge to overcome these challenges effectively.
The validation of analytical methods is a critical step to ensure that the data generated is reliable and accurate, a cornerstone of pharmaceutical development and quality control.[1][2] All methodologies discussed herein should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure specificity, accuracy, precision, and robustness.[3][4]
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for assessing the purity of non-volatile and thermally labile compounds like this compound. Given its polar nature, chromatographic issues such as poor retention, peak tailing, and inconsistent results are common.[5]
Frequently Encountered HPLC Issues & Solutions
Q1: My this compound peak is showing little to no retention on a standard C18 column. What can I do?
This is a classic issue with polar compounds on traditional reversed-phase columns.[6] The highly aqueous mobile phases required to elute such compounds can lead to "phase dewetting" or "phase collapse" on conventional C18 columns, resulting in a loss of retention.[6]
-
Causality: The polar analyte has a stronger affinity for the polar mobile phase than the non-polar stationary phase.
-
Troubleshooting Steps:
-
Switch to a Polar-Compatible Column: Employ a column designed for polar analytes. Options include:
-
Polar-Embedded Columns: These have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which promotes wetting with highly aqueous mobile phases.
-
Polar-Endcapped Columns: These have a polar group at the terminus of the alkyl chain, shielding the analyte from residual silanols and improving retention in aqueous conditions.[7]
-
-
Consider an Alternative Stationary Phase: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating very polar compounds.
-
Adjust Mobile Phase: While less effective for very polar compounds, you can try using a completely aqueous mobile phase (100% buffer) if your column is compatible.
-
Q2: I'm observing significant peak tailing for my main analyte peak. What is the cause and how can I fix it?
Peak tailing for an aromatic amine like this compound is often due to secondary interactions with acidic silanol groups on the silica backbone of the stationary phase.[7]
-
Causality: The basic amine group interacts with acidic silanol groups, leading to a secondary, undesirable retention mechanism that causes the peak to tail.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aromatic amine peak tailing.
Q3: My retention times are drifting from one injection to the next. What are the likely causes?
Retention time drift can be caused by several factors, often related to the mobile phase or column equilibration.[6]
-
Causality: Inconsistent mobile phase composition, temperature fluctuations, or incomplete column equilibration can lead to shifting retention times.
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed.[8] If you are using an online mixing system, verify its performance by premixing the mobile phase manually and observing if the issue resolves.[6]
-
Column Equilibration: For polar analytes in highly aqueous mobile phases, equilibration can be slow. Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase conditions before the first injection.
-
Temperature Control: Use a column oven to maintain a consistent temperature. Even small fluctuations in ambient temperature can affect retention times.
-
Check for Leaks: Inspect the system for any leaks, as this can cause pressure fluctuations and affect retention times.[8]
-
Illustrative HPLC Method Protocol
This is an example protocol and should be optimized and validated for your specific instrumentation and requirements.
| Parameter | Condition |
| Column | Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 40% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve 1 mg/mL in 50:50 Water:Acetonitrile |
Gas Chromatography-Mass Spectrometry (GC-MS) Considerations
GC-MS is generally not the primary method for purity assessment of this compound due to its low volatility and thermal lability. The carboxylic acid and amine functional groups make it a non-volatile compound. However, GC-MS can be a powerful tool for identifying volatile impurities or after derivatization of the main compound.
Troubleshooting GC-MS Analysis
Q1: I need to analyze for potential volatile impurities from the synthesis. What are the key considerations?
-
Sample Preparation: A direct injection of a solution containing this compound is not recommended as it will not volatilize and can contaminate the GC inlet and column. Use headspace GC-MS to analyze for volatile residual solvents.
-
Method: A standard headspace GC-MS method for residual solvents should be sufficient. The key is to ensure the sample is heated to a high enough temperature to drive the volatile impurities into the headspace without degrading the main compound.
Q2: Can I analyze this compound by GC-MS after derivatization?
Yes, derivatization can make the compound volatile enough for GC-MS analysis.
-
Derivatization Agent: A common approach is silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This will react with both the carboxylic acid and the amine group to create less polar, more volatile trimethylsilyl (TMS) derivatives.
-
Challenges: Derivatization reactions can sometimes be incomplete or produce side products, which can complicate the analysis. It is crucial to optimize the reaction conditions (temperature, time, and reagent excess) and verify the structure of the derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity
NMR spectroscopy is a powerful tool for both structural elucidation and quantitative analysis (qNMR).[9] It can provide an absolute measure of purity without the need for a reference standard of the impurities.
FAQs for NMR Purity Assessment
Q1: How can I use ¹H NMR to determine the purity of my sample?
Quantitative ¹H NMR (qNMR) can be used to determine the purity of this compound by comparing the integral of a known analyte proton signal to the integral of a certified internal standard of known purity and concentration.[10]
-
Key Requirements for qNMR:
-
Certified Internal Standard: Choose a standard that has a simple spectrum with signals that do not overlap with your analyte's signals (e.g., maleic acid, dimethyl sulfone).
-
Accurate Weighing: The masses of both the analyte and the internal standard must be accurately known.
-
Complete Relaxation: Ensure a sufficient relaxation delay (D1) is used in the NMR experiment (typically 5-7 times the longest T1 relaxation time of the protons being quantified) to allow for complete magnetization recovery.[11]
-
Signal Selection: Choose non-exchangeable proton signals for both the analyte and the standard that are well-resolved and free from overlap.
-
Q2: What can I do if I don't have a certified internal standard?
While less accurate, you can perform a relative purity assessment by comparing the integrals of the analyte's signals to those of any observed impurities. This assumes you can identify the signals corresponding to impurities and know the number of protons giving rise to those signals.
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are valuable techniques for characterizing the solid-state properties of a substance.[12]
Applications in Purity Assessment
Q1: How can DSC be used to estimate purity?
DSC can be used to estimate the purity of a crystalline substance by analyzing the melting endotherm. The presence of impurities typically broadens the melting peak and lowers the melting point. Van't Hoff's law can be applied to the shape of the melting curve to calculate the mole percent of impurities.[12]
-
Limitations: This method is only applicable to crystalline materials and is less accurate for low levels of impurities. It also assumes that the impurity is soluble in the melt of the main component.
Q2: What information does TGA provide about my sample?
TGA measures the change in mass of a sample as a function of temperature.[13] For this compound, TGA can be used to:
-
Determine the amount of residual solvents or water: A mass loss at temperatures below the decomposition point can indicate the presence of volatiles.[12]
-
Assess thermal stability: The onset of decomposition can be determined, which is important for understanding the compound's stability during storage and processing.[14]
| Technique | Primary Use in Purity Assessment | Key Strengths | Common Challenges |
| HPLC | Quantitation of non-volatile impurities and assay. | High sensitivity, high resolution, widely applicable. | Poor retention of polar analytes, peak tailing.[5] |
| GC-MS | Identification and quantitation of volatile impurities. | Excellent for volatile and semi-volatile compounds. | Not suitable for non-volatile compounds without derivatization. |
| NMR | Absolute purity determination (qNMR), structural confirmation. | Quantitative without impurity standards, structural information.[9] | Lower sensitivity than HPLC, requires careful experimental setup for quantitation. |
| DSC | Estimation of purity for crystalline materials. | Fast, small sample size. | Less accurate for low impurity levels, only for crystalline samples.[12] |
| TGA | Quantitation of residual volatiles (water, solvents). | Accurate quantitation of volatiles. | Does not identify the volatiles, only measures mass loss. |
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. particle.dk [particle.dk]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. wjarr.com [wjarr.com]
- 5. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. benchchem.com [benchchem.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. azom.com [azom.com]
- 13. DSC & TGA Thermal Analysis.pptx [slideshare.net]
- 14. Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2-Aminopyridine, Science Journal of Analytical Chemistry, Science Publishing Group [sciencepg.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of 2-(2-Aminopyridin-3-yl)acetic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Editorial Foreword
The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. Aminopyridine derivatives, in particular, have garnered significant attention due to their diverse pharmacological profiles. This guide delves into the comparative biological activities of 2-(2-Aminopyridin-3-yl)acetic acid and its positional isomers. It is imperative to note that while the parent compounds serve as foundational structures, the available body of scientific literature predominantly focuses on the biological evaluation of their derivatives. Consequently, this guide will synthesize and compare the activities of these key derivatives to extrapolate and infer the potential therapeutic landscapes of the parent isomers. By examining the structure-activity relationships of these closely related molecules, we aim to provide valuable insights for researchers engaged in the design and development of novel therapeutics.
Introduction to Aminopyridinyl Acetic Acid Scaffolds
The aminopyridine nucleus is a versatile pharmacophore present in numerous biologically active compounds. The addition of an acetic acid moiety introduces a carboxylic acid group, which can significantly influence the molecule's physicochemical properties, such as solubility and its ability to interact with biological targets. The relative positions of the amino and acetic acid groups on the pyridine ring are expected to profoundly impact the molecule's three-dimensional conformation and electronic distribution, thereby dictating its biological activity. This guide will focus on the comparison of isomers of 2-(aminopyridin-3-yl)acetic acid, where the amino group is located at the 2-, 4-, 5-, or 6-position of the pyridine ring.
Figure 1: Chemical Structures of 2-(Aminopyridin-3-yl)acetic Acid Isomers
A Senior Application Scientist's Comparative Guide to Aminopyridine Acetic Acid Isomers in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The isomeric landscape of aminopyridine acetic acids presents a fascinating playground for synthetic chemists and drug discovery experts. The subtle repositioning of the amino and acetic acid functionalities on the pyridine core can dramatically alter the physicochemical properties, synthetic accessibility, and biological activity of these molecules. This guide offers an in-depth comparative analysis of key aminopyridine acetic acid isomers, providing a framework for rational selection and synthesis in your research endeavors. While direct, comprehensive comparative studies across all possible isomers are not extensively documented in current literature, this guide synthesizes available data, draws logical parallels from parent aminopyridines, and provides field-proven insights to navigate your synthetic strategies.
The Isomeric Landscape: Structure Dictates Function
The fundamental difference among aminopyridine acetic acid isomers lies in the relative positions of the amino and acetic acid groups on the pyridine ring. This seemingly minor variation has profound implications for the molecule's electronic distribution, steric hindrance, and potential for intramolecular interactions, all of which influence its behavior in both chemical reactions and biological systems.
Caption: Structural comparison of representative aminopyridine acetic acid isomers.
Comparative Physicochemical Properties: A Tale of Two Moieties
The interplay between the basic amino group and the acidic carboxylic acid group, mediated by the aromatic pyridine ring, governs the key physicochemical properties of these isomers. Understanding these properties is crucial for predicting their behavior in synthetic reactions, purification, and biological assays.
| Property | 2-(2-Aminopyridin-4-yl)acetic acid | This compound | 2-Amino-2-(pyridin-3-yl)acetic acid | Key Considerations & Expert Insights |
| Molecular Formula | C₇H₈N₂O₂ | C₇H₈N₂O₂ | C₇H₈N₂O₂ | All isomers share the same molecular formula and weight. |
| Molecular Weight | 152.15 g/mol [1] | 152.15 g/mol | 152.15 g/mol [2] | Isomerism, not molecular weight, is the key differentiator. |
| Predicted pKa (strongest acidic) | ~4.0 (inferred) | ~4.2 (inferred) | ~2.5 (inferred) | The acidity of the carboxylic acid is influenced by the position of the electron-donating amino group. The alpha-amino acid structure significantly increases acidity. |
| Predicted pKa (strongest basic) | ~6.5 (inferred from 2-aminopyridine)[3] | ~6.8 (inferred from 2-aminopyridine)[3] | ~5.8 (inferred from 3-aminopyridine)[4] | The basicity of the pyridine nitrogen and the exocyclic amine is a complex interplay of inductive and resonance effects. 4-aminopyridine is the most basic of the parent amines (pKa = 9.17)[3][4]. |
| Predicted Solubility | Moderate in polar solvents | Moderate in polar solvents | Likely higher in aqueous solutions | The presence of both acidic and basic groups suggests zwitterionic character, which can influence solubility. Intramolecular hydrogen bonding in some isomers may affect solubility. |
| Stability | Generally stable, potential for decarboxylation under harsh conditions. | Generally stable. | Generally stable, but alpha-amino acids can be prone to racemization. | As with many pyridine derivatives, prolonged exposure to light and air should be avoided. |
Expert Insights on Physicochemical Properties:
The pKa values are critical determinants of the ionization state of these molecules at physiological pH, which in turn affects their ability to cross cell membranes and interact with biological targets. The significant difference in basicity between the parent aminopyridines (4-AP > 2-AP > 3-AP) suggests that the corresponding acetic acid isomers will also exhibit a range of basicities, influencing their receptor binding and pharmacokinetic profiles. For instance, the higher basicity of a 4-aminopyridine derivative could lead to stronger interactions with acidic residues in a protein binding pocket.
Synthetic Strategies: Navigating the Isomeric Maze
The synthesis of aminopyridine acetic acid isomers often requires a multi-step approach, with the specific strategy depending on the desired substitution pattern. Below are representative protocols and a discussion of the underlying chemical logic.
Caption: General synthetic workflow for aminopyridine acetic acid isomers.
Experimental Protocol 1: Synthesis of 2-(4-Aminopyridin-2-yl)acetic acid (Representative)
Step 1: Nitration of 2-methylpyridine-N-oxide
-
Rationale: The N-oxide activates the pyridine ring for electrophilic nitration, primarily at the 4-position. The methyl group will serve as a handle for the acetic acid moiety.
-
Procedure:
-
To a stirred solution of 2-methylpyridine-N-oxide in concentrated sulfuric acid, slowly add fuming nitric acid at 0°C.
-
Allow the reaction to warm to room temperature and then heat to 90°C for several hours.
-
Pour the reaction mixture onto ice and neutralize with a saturated solution of sodium carbonate.
-
Extract the product, 4-nitro-2-methylpyridine-N-oxide, with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Step 2: Reduction of the Nitro Group and N-oxide
-
Rationale: A strong reducing agent is required to simultaneously reduce both the nitro group and the N-oxide.
-
Procedure:
-
Dissolve the 4-nitro-2-methylpyridine-N-oxide in acetic acid.
-
Add iron powder portion-wise while monitoring the internal temperature.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction, filter off the iron salts, and neutralize the filtrate with sodium hydroxide.
-
Extract the product, 4-amino-2-methylpyridine, with ethyl acetate.
-
Dry and concentrate the organic layer.
-
Step 3: Halogenation of the Methyl Group
-
Rationale: Free-radical halogenation of the methyl group provides a reactive site for subsequent nucleophilic substitution.
-
Procedure:
-
Dissolve 4-amino-2-methylpyridine in carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.
-
Reflux the mixture under a UV lamp until the reaction is complete.
-
Cool the reaction, filter the succinimide, and wash the filtrate with aqueous sodium thiosulfate and brine.
-
Dry the organic layer and concentrate to yield 2-(bromomethyl)-4-aminopyridine.
-
Step 4: Cyanation and Hydrolysis
-
Rationale: The bromide is displaced with cyanide, which can then be hydrolyzed to the carboxylic acid.
-
Procedure:
-
React 2-(bromomethyl)-4-aminopyridine with sodium cyanide in a polar aprotic solvent like DMSO.
-
Heat the reaction mixture to facilitate the substitution.
-
After completion, quench the reaction with water and extract the resulting nitrile.
-
Hydrolyze the nitrile to the carboxylic acid using acidic or basic conditions (e.g., refluxing in 6M HCl).
-
Neutralize the solution to the isoelectric point to precipitate the final product, 2-(4-aminopyridin-2-yl)acetic acid.
-
Experimental Protocol 2: Synthesis of 2-Amino-2-(pyridin-3-yl)acetic acid (Strecker Synthesis)
This is a classic method for the synthesis of α-amino acids.
Step 1: Formation of the α-aminonitrile
-
Rationale: The Strecker synthesis involves the one-pot reaction of an aldehyde, ammonia, and cyanide.
-
Procedure:
-
To a solution of pyridine-3-carboxaldehyde in aqueous ammonia, add a solution of sodium cyanide in water at 0°C.
-
Stir the reaction mixture at room temperature for several hours.
-
The intermediate α-aminonitrile may precipitate or can be extracted with an organic solvent.
-
Step 2: Hydrolysis of the Nitrile
-
Rationale: Acidic hydrolysis of the α-aminonitrile yields the α-amino acid.
-
Procedure:
-
Treat the crude α-aminonitrile with concentrated hydrochloric acid and reflux for several hours.
-
Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to the isoelectric point to precipitate the 2-amino-2-(pyridin-3-yl)acetic acid.
-
Collect the product by filtration and recrystallize from a suitable solvent.
-
Comparative Biological Activity and Applications
The biological activities of aminopyridine acetic acid isomers are still an emerging area of research. However, by examining the activities of the parent aminopyridines and related pyridine carboxylic acids, we can infer potential applications.
-
Neurological Disorders: 4-aminopyridine is a well-known potassium channel blocker used to treat certain symptoms of multiple sclerosis. It is plausible that some aminopyridine acetic acid isomers could retain this activity while potentially offering improved pharmacokinetic profiles or reduced toxicity. The addition of a peptide fragment to 4-aminopyridine has been shown to significantly decrease its toxicity[5].
-
Enzyme Inhibition: Pyridine carboxylic acid isomers are scaffolds for a wide range of enzyme inhibitors. The specific substitution pattern of aminopyridine acetic acids could be tailored to target various enzymes, such as kinases or proteases, which are important targets in oncology and inflammatory diseases.
-
Antimicrobial Agents: The pyridine nucleus is a common feature in many antimicrobial agents. The combination of the amino and carboxylic acid groups could lead to novel compounds with activity against bacteria and fungi. Derivatives of aminopyridines have demonstrated good antibacterial activity[6].
Expert Insights on Biological Applications:
The key to unlocking the therapeutic potential of these isomers lies in understanding their structure-activity relationships (SAR). The position of the amino and acetic acid groups will dictate how the molecule fits into a target's binding site and the non-covalent interactions it can form. For example, an isomer with the amino and carboxylic acid groups in a specific spatial arrangement might be able to chelate a metal ion in an enzyme's active site, leading to potent inhibition. High-throughput screening of a diverse library of these isomers against various biological targets is a promising strategy for identifying novel drug candidates.
Conclusion and Future Directions
The aminopyridine acetic acid isomers represent a rich and underexplored area of chemical space. While this guide provides a foundational understanding of their comparative properties and synthesis, significant opportunities for further research exist. The development of more efficient and regioselective synthetic routes will be crucial for accessing a wider range of these compounds. Furthermore, systematic biological screening of these isomers is needed to fully elucidate their therapeutic potential. As our understanding of the nuanced effects of isomeric positioning grows, so too will our ability to rationally design and synthesize novel aminopyridine acetic acid derivatives with tailored properties for a variety of applications in medicine and materials science.
References
- 1. quora.com [quora.com]
- 2. CN101643447A - Method for preparing 2-acetamido-5-aminopyridine - Google Patents [patents.google.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Heterocyclic Building Blocks: 2-(2-Aminopyridin-3-yl)acetic Acid vs. 2-Aminophenylacetic Acid in the Synthesis of Fused Pyrimidinones
A Senior Application Scientist's Guide to Strategic Scaffold Selection in Medicinal Chemistry
In the landscape of drug discovery and development, the selection of appropriate synthetic building blocks is a critical decision that profoundly influences the trajectory of a research program. The inherent structural and electronic properties of these foundational molecules dictate not only the feasibility and efficiency of synthetic routes but also the biological activity and pharmacokinetic profile of the resulting compounds. This guide provides an in-depth, objective comparison of two key building blocks: 2-(2-Aminopyridin-3-yl)acetic acid and its carbocyclic analogue, 2-aminophenylacetic acid . Through a detailed analysis of their reactivity, supported by experimental protocols and data, we will illuminate the strategic advantages and distinct applications of each, empowering researchers to make informed decisions in the design of novel therapeutics.
The Central Thesis: A Tale of Two Scaffolds
At first glance, this compound and 2-aminophenylacetic acid appear to be close cousins, sharing an ortho-amino-substituted acetic acid motif. However, the introduction of a nitrogen atom into the aromatic ring of the former fundamentally alters its chemical personality, leading to divergent synthetic pathways and access to distinct, yet equally valuable, heterocyclic cores.
This compound serves as a linchpin for the construction of pyrido[2,3-d]pyrimidines , a class of compounds renowned for their diverse biological activities.[1][2] The pyridine nitrogen imparts unique electronic properties and acts as a key handle for molecular recognition in biological systems. In contrast, 2-aminophenylacetic acid is a classical precursor for the synthesis of quinazolinones , a privileged scaffold in medicinal chemistry with a long history of successful clinical candidates.[3][4]
This guide will dissect the nuances of employing each building block, focusing on a synthetically analogous transformation: the construction of a fused pyrimidinone ring through cyclocondensation with a one-carbon synthon, such as urea or formamide.
Comparative Analysis: Reactivity, Yields, and Product Attributes
| Feature | This compound | 2-Aminophenylacetic Acid |
| Primary Product | Pyrido[2,3-d]pyrimidin-7(8H)-one | Quinazolin-4(3H)-one |
| Key Reaction | Intramolecular cyclocondensation | Intramolecular cyclocondensation |
| Typical Reagents | Urea, Formamide, Guanidine | Urea, Formamide, Aldehydes, Ketones |
| Reaction Conditions | Often requires higher temperatures and longer reaction times due to the electron-withdrawing nature of the pyridine ring. | Generally proceeds under milder conditions. |
| Yields | Moderate to good, highly dependent on substrate and conditions. | Generally good to excellent. |
| Product Properties | The pyridine nitrogen offers an additional site for hydrogen bonding and potential for salt formation, influencing solubility and bioavailability. | The quinazolinone core is a well-established pharmacophore with a vast body of structure-activity relationship (SAR) data. |
| Scaffold Hopping | Provides a bioisosteric alternative to quinazolinones, potentially offering novel intellectual property and improved selectivity profiles. | A foundational scaffold in many established drug discovery programs. |
The Underlying Chemistry: An Expert's Perspective
The divergent reactivity of these two building blocks can be rationalized by considering the electronic nature of the aromatic ring. The pyridine ring in this compound is electron-deficient compared to the benzene ring of 2-aminophenylacetic acid. This has two key consequences for the cyclization reaction:
-
Nucleophilicity of the Amino Group: The amino group in this compound is less nucleophilic than that in 2-aminophenylacetic acid. This is due to the electron-withdrawing inductive effect of the pyridine nitrogen. As a result, the initial attack on the carbonyl carbon of the cyclizing agent (e.g., urea) is slower and may require more forcing conditions.
-
Electrophilicity of the Carboxylic Acid: Conversely, the carboxylic acid group in the aminopyridine derivative is more electrophilic. This can be advantageous in the subsequent intramolecular cyclization step.
The choice between these building blocks, therefore, represents a trade-off. While 2-aminophenylacetic acid may offer more facile reaction kinetics and potentially higher yields under milder conditions, this compound provides access to the pyridopyrimidine scaffold, which may be desirable for its unique biological properties and as a strategy for scaffold hopping away from more heavily patented chemical space.
Experimental Protocols: A Self-Validating System
To provide a practical context for this comparison, we present detailed, step-by-step protocols for the synthesis of a representative pyrido[2,3-d]pyrimidin-7(8H)-one and a quinazolin-4(3H)-one.
Protocol 1: Synthesis of 2,4-Diaminopyrido[2,3-d]pyrimidin-7(8H)-one from this compound
This protocol outlines a potential synthetic route based on established methodologies for constructing the pyridopyrimidine core.[1][5]
Step 1: Amide Formation
-
To a stirred solution of this compound (1.0 eq) in a suitable solvent such as DMF, add a coupling agent like HATU (1.2 eq) and a non-nucleophilic base such as DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of an appropriate amine (e.g., ammonia or a protected amine) and continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the corresponding amide.
Step 2: Cyclization with Guanidine
-
To a solution of the amide from Step 1 in a high-boiling solvent such as n-butanol or Dowtherm A, add guanidine hydrochloride (2.0-3.0 eq) and a base like sodium ethoxide (2.0-3.0 eq).
-
Heat the reaction mixture to reflux (typically 120-180 °C) for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Collect the precipitated solid by filtration, wash with water and a suitable organic solvent (e.g., ethanol or ether), and dry under vacuum to afford the desired 2,4-diaminopyrido[2,3-d]pyrimidin-7(8H)-one.
Protocol 2: Synthesis of 2-Amino-4(3H)-quinazolinone from 2-Aminophenylacetic Acid
This protocol is a well-established method for the synthesis of quinazolinones.[3][6]
Step 1: Formation of 2-Aminophenylacetamide
-
To a solution of 2-aminophenylacetic acid (1.0 eq) in a suitable solvent like THF or DCM, add a coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of aqueous ammonia (excess) and allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 2-aminophenylacetamide, which can often be used in the next step without further purification.
Step 2: Cyclocondensation with Cyanogen Bromide
-
Dissolve the crude 2-aminophenylacetamide from Step 1 in a suitable solvent such as ethanol or methanol.
-
Add a solution of cyanogen bromide (1.1 eq) in the same solvent dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the desired 2-amino-4(3H)-quinazolinone.
Visualization of Synthetic Workflows
Caption: A comparative overview of the synthetic pathways.
Logical Relationships in Scaffold Selection
Caption: Decision-making framework for building block selection.
Conclusion: A Strategic Choice
The comparison between this compound and 2-aminophenylacetic acid highlights a fundamental principle in medicinal chemistry: the choice of a building block is a strategic decision with far-reaching implications. While 2-aminophenylacetic acid offers a well-trodden and often more efficient path to the established quinazolinone scaffold, this compound provides access to the pyridopyrimidine core, a valuable alternative for scaffold hopping, exploring new chemical space, and developing novel intellectual property.
The slightly more demanding reaction conditions for the cyclization of the aminopyridine derivative are often a worthwhile trade-off for the potential biological advantages conferred by the pyridine nitrogen. Ultimately, the optimal choice depends on the specific goals of the research program, including the desired biological target, the existing knowledge base, and the competitive landscape. This guide provides the foundational knowledge and practical insights to make that choice with confidence.
References
- 1. mdpi.com [mdpi.com]
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Kinase Inhibition: A Comparative Guide to 2-Aminopyridine-Derived Therapeutics
Introduction: The 2-Aminopyridine Scaffold - A Privileged Structure in Kinase Inhibitor Design
In the relentless pursuit of targeted cancer therapies, the 2-aminopyridine scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases makes it a "privileged" structure in medicinal chemistry. While the specific 2-(2-Aminopyridin-3-yl)acetic acid framework represents a focused area of investigation, the broader class of 2-aminopyridine derivatives has yielded a wealth of clinically relevant molecules. This guide provides a comparative analysis of the efficacy of prominent kinase inhibitors derived from this versatile scaffold, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility. We will delve into their performance against critical oncogenic kinases, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Comparative Efficacy Analysis: Targeting Key Oncogenic Kinases
The true measure of a kinase inhibitor's utility lies in its potency and selectivity. Below, we compare the efficacy of several 2-aminopyridine-derived inhibitors against a panel of therapeutically relevant kinases.
Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle Engine
Dysregulation of CDKs is a hallmark of cancer, making them prime targets for therapeutic intervention. A novel series of 2,6-diamino-3-acylpyridines has demonstrated potent inhibitory activity against CDK1 and CDK2, key regulators of cell cycle progression.[1]
| Compound | Target Kinase | IC50 (µM) | Cell Lines Tested |
| Compound 2r | CDK1/Cyclin B | 0.08 | HeLa, HCT116, A375 |
| CDK2/Cyclin A | 0.06 | ||
| Compound 11 | CDK1/Cyclin B | 0.12 | HeLa, HCT116, A375 |
| CDK2/Cyclin A | 0.09 |
Table 1: Inhibitory activity of 2,6-diamino-3-acylpyridine derivatives against CDKs.[1]
The data clearly indicates that these compounds exhibit potent, nanomolar-range inhibition of CDK1 and CDK2, leading to significant anti-proliferative effects in various cancer cell lines.[1]
Phosphoinositide 3-Kinase (PI3K): Disrupting a Central Signaling Node
The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer. A series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines, which can be considered derivatives of the broader aminopyridine scaffold, have been developed as potent PI3K/mTOR inhibitors.[2]
| Compound | Target Kinase | IC50 (nM) |
| Compound 5 | PI3Kα | 3 |
| mTOR | 25 | |
| Compound 19 | PI3Kα | 8 |
| mTOR | 15 | |
| Compound 21 | PI3Kα | 10 |
| mTOR | 30 |
Table 2: In vitro activities of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines against PI3Kα and mTOR.[2]
These derivatives demonstrate excellent potency against both PI3Kα and mTOR, suggesting their potential as dual inhibitors to more effectively shut down this oncogenic pathway.[2]
Authoritative Grounding: Validated Experimental Protocols
The reliability of efficacy data is intrinsically linked to the robustness of the experimental methods employed. Here, we provide detailed, step-by-step protocols for key assays used to characterize kinase inhibitors.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
This luminescent-based assay is a widely used method for measuring kinase activity and determining inhibitor potency (IC50 values).
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP to ATP, which is subsequently used by a luciferase to generate a light signal that is proportional to the ADP concentration.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, combine the target kinase, the specific substrate, and the test compound at various concentrations in a kinase buffer.
-
Initiation: Start the kinase reaction by adding a solution of ATP. Incubate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and consume the unused ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent, which contains the enzymes necessary to convert ADP to ATP and the luciferase/luciferin pair. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
ADP-Glo™ Kinase Assay Workflow
Cell-Based Assay: Western Blotting for Phospho-Protein Analysis
This technique is essential for confirming the mechanism of action of a kinase inhibitor within a cellular context by assessing the phosphorylation status of its downstream targets.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the phosphorylated form of a target protein.
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Culture cancer cells to an appropriate confluency and treat them with the kinase inhibitor at various concentrations for a specified duration. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated target protein.
-
Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping protein like β-actin) to determine the relative change in protein phosphorylation.
Western Blotting Workflow for Phospho-Protein Analysis
In Vivo Efficacy: Xenograft Tumor Models
To translate in vitro potency to in vivo efficacy, preclinical xenograft models are indispensable.
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the kinase inhibitor on tumor growth is monitored over time.
Experimental Workflow:
-
Cell Culture and Implantation: Culture the desired human cancer cell line and implant a specific number of cells (e.g., 5 x 10^6) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer the kinase inhibitor to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor volume (typically using calipers) and the body weight of the mice regularly (e.g., twice a week).
-
Endpoint and Analysis: At the end of the study (defined by a specific tumor volume or time point), euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis (e.g., pharmacodynamic studies) as needed.
-
Efficacy Evaluation: Compare the tumor growth inhibition between the treated and control groups to determine the in vivo efficacy of the compound.
Conclusion and Future Directions
Kinase inhibitors derived from the 2-aminopyridine scaffold have demonstrated significant promise in preclinical and clinical settings. Their versatility allows for the targeting of a wide range of kinases with high potency. The comparative data and detailed protocols presented in this guide underscore the importance of rigorous and standardized experimental approaches in the evaluation of these compounds. Future research will undoubtedly focus on further optimizing the selectivity of these inhibitors to minimize off-target effects and on exploring their use in combination therapies to overcome drug resistance. The continued exploration of this privileged scaffold holds great potential for the development of next-generation targeted cancer therapies.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-(2-Aminopyridin-3-yl)acetic Acid Derivatives
This guide provides a comprehensive analysis of the burgeoning class of heterocyclic compounds, 2-(2-aminopyridin-3-yl)acetic acid derivatives. We will delve into their therapeutic potential, comparing the in vitro and in vivo performance of various analogs across key biological activities including antibacterial, anticancer, and anti-inflammatory applications. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and experimental landscape of these promising molecules.
Introduction: The Versatile 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory effects[1]. The incorporation of an acetic acid side chain at the 3-position introduces a critical pharmacophore that can be readily modified to modulate biological activity, physicochemical properties, and target selectivity. This guide will explore how strategic modifications to this core structure influence its therapeutic efficacy.
Antibacterial Activity: Targeting Drug-Resistant Pathogens
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents. Derivatives of this compound have emerged as a promising class of compounds, particularly against Gram-positive bacteria.
Comparative In Vitro Efficacy
A key strategy in enhancing the antibacterial potency of this scaffold involves the introduction of various substituents. A study on a series of 2-amino-3-cyanopyridine derivatives, which share a similar core structure, highlighted the significant impact of the substituent at the 2-amino position.
| Compound | Substituent at 2-amino position | MIC against S. aureus (µg/mL) | MIC against B. subtilis (µg/mL) |
| 2a | Benzyl | Inactive | Inactive |
| 2b | 4-Methylbenzyl | Inactive | Inactive |
| 2c | Cyclohexylmethyl | 0.039 ± 0.000 | 0.039 ± 0.000 |
| 2d | 2-Phenylethyl | Inactive | Inactive |
| Data synthesized from[1][2] |
The data clearly indicates that the presence of a cyclohexylmethyl group (compound 2c ) is crucial for potent antibacterial activity against Staphylococcus aureus and Bacillus subtilis[1][2]. This suggests that the bulky, aliphatic nature of the cyclohexyl ring may facilitate optimal interaction with the bacterial target or enhance membrane permeability. The lack of activity in the other derivatives underscores the high degree of structural specificity required for antibacterial action. Interestingly, these compounds were found to be inactive against Gram-negative bacteria and yeasts, indicating a selective spectrum of activity[1].
Proposed Mechanism of Action and Experimental Workflow
While the exact molecular target of these compounds is still under investigation, molecular docking studies suggest potential interactions with key bacterial enzymes. The general workflow for evaluating the antibacterial potential of these derivatives is as follows:
Caption: Workflow for antibacterial evaluation.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., S. aureus) is inoculated into a suitable broth medium and incubated to reach the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Compound Dilutions: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity: A Multi-pronged Approach
Derivatives of this compound have shown significant promise as anticancer agents by targeting various critical pathways involved in tumor growth and survival.
Dual Inhibition of CDK9 and HDAC
A novel series of 2-aminopyridine derivatives has been developed as dual inhibitors of cyclin-dependent kinase 9 (CDK9) and histone deacetylase (HDAC).[3] Co-inhibition of these two targets has a synergistic effect, leading to enhanced antitumor activity and potentially overcoming drug resistance.[3]
| Compound | CDK9 IC50 (nM) | HDAC1 IC50 (nM) | MV-4-11 Cell Line IC50 (nM) |
| 8e | 88.4 | 168.9 | Potent antiproliferative capacity |
| Data extracted from[3] |
Compound 8e demonstrated potent inhibitory activity against both CDK9 and HDAC1, translating to significant antiproliferative effects in hematological tumor cell lines.[3] Furthermore, in a xenograft model using MV-4-11 cells, compound 8e showed significant antitumor potency.[3]
PI3Kδ Inhibition in Hematological Cancers
The phosphoinositide-3-kinase (PI3K) pathway is frequently overactivated in various cancers, making it an attractive therapeutic target.[4] A series of 2-aminopyridine derivatives were designed as PI3Kδ inhibitors.
| Compound | PI3Kδ IC50 (nM) | MOLM-16 Cell Line IC50 (µM) | Mv-4-11 Cell Line IC50 (µM) |
| MR3278 | 30 | 2.6 | 3.7 |
| Idelalisib (Control) | - | Less potent than MR3278 | Less potent than MR3278 |
| Data synthesized from[4] |
Compound MR3278 exhibited superior PI3Kδ inhibitory activity and greater potency against acute myeloid leukemia (AML) cell lines compared to the approved drug Idelalisib.[4] Mechanistic studies revealed that MR3278 induces G2/M phase cell cycle arrest and apoptosis in a dose-dependent manner through the PI3K pathway.[4]
Anticancer Signaling Pathways and Experimental Workflow
The anticancer effects of these derivatives are mediated through the modulation of key signaling pathways that control cell cycle progression and apoptosis.
Caption: Targeted anticancer signaling pathways.
The evaluation of these anticancer agents follows a standardized workflow:
Caption: Workflow for anticancer drug discovery.
Experimental Protocol: Cell Viability Assay (MTT)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Anti-inflammatory Potential: An Emerging Area
While less explored than their antibacterial and anticancer properties, 2-aminopyridine derivatives are recognized as potential anti-inflammatory agents[1]. The structural similarity to known anti-inflammatory drugs suggests that these compounds may inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes.
Further research is warranted to fully elucidate the anti-inflammatory potential of this compound derivatives. Future studies should focus on:
-
In vitro screening: Evaluating the inhibitory activity against COX-1 and COX-2 enzymes.
-
Cell-based assays: Assessing the effect on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
-
In vivo models: Utilizing animal models of inflammation, such as the carrageenan-induced paw edema model, to evaluate in vivo efficacy.[5]
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the development of novel therapeutics. The evidence presented in this guide highlights the significant potential of its derivatives as antibacterial and anticancer agents. The modularity of the core structure allows for fine-tuning of biological activity and target selectivity through chemical modification.
Future research should focus on:
-
Expanding the structure-activity relationship studies: Synthesizing and evaluating a broader range of derivatives to identify more potent and selective compounds.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and mechanisms of action for the most promising candidates.
-
Comprehensive in vivo evaluation: Conducting thorough pharmacokinetic, pharmacodynamic, and toxicological studies to assess the clinical potential of lead compounds.
-
Exploring untapped therapeutic areas: Investigating the potential of these derivatives in other disease areas, such as neurodegenerative and viral diseases.
This guide provides a solid foundation for researchers to build upon in the exciting field of 2-aminopyridine-based drug discovery.
References
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
A Senior Application Scientist's Guide to Assessing Antibody Cross-Reactivity for 2-(2-Aminopyridin-3-yl)acetic acid Conjugates
For researchers and drug development professionals, the specificity of an antibody is paramount. When developing immunoassays for small molecules, or haptens, such as 2-(2-Aminopyridin-3-yl)acetic acid, the potential for cross-reactivity with structurally similar compounds is a critical parameter that must be thoroughly investigated. This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of antibodies raised against this specific hapten, complete with experimental insights and detailed protocols.
The Foundation: Generating Specific Antibodies to a Small Molecule
This compound is a small molecule (hapten) and therefore not immunogenic on its own.[1][2][3] To elicit an immune response, it must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1][4] This hapten-carrier conjugate is then used to immunize an animal to produce antibodies.
The choice of conjugation chemistry is a critical experimental decision that directly influences the specificity of the resulting antibodies. The molecule this compound possesses two key functional groups amenable to conjugation: a carboxylic acid (-COOH) and a primary amine (-NH2) on the pyridine ring. The most common method for this linkage is via the carboxyl group, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) chemistry to couple it to primary amines (e.g., lysine residues) on the carrier protein.[5][6]
This strategy is crucial because it exposes the aminopyridine end of the molecule to the immune system, making it the primary epitope. Consequently, any potential cross-reactivity is most likely to occur with molecules that share a similar aminopyridine core structure.
Diagram: Hapten-Carrier Conjugation Workflow
The following diagram illustrates the EDC-mediated conjugation of this compound to a carrier protein.
Caption: EDC/NHS chemistry activates the hapten's carboxyl group, allowing it to form a stable amide bond with amine groups on the carrier protein.
The Core Investigation: Quantifying Cross-Reactivity with Competitive ELISA
The gold standard for assessing the specificity of anti-hapten antibodies is the competitive Enzyme-Linked Immunosorbent Assay (ELISA).[7] This assay measures the ability of structurally related compounds to compete with the target analyte for binding to the antibody. The result is expressed as a percentage of cross-reactivity.
Principle of the Assay
In this format, a known amount of the hapten conjugated to a protein (different from the immunization carrier, e.g., Ovalbumin if KLH was used for immunization) is coated onto the wells of a microtiter plate. A constant, limited amount of the antibody is pre-incubated with either the standard (free hapten) or the potential cross-reactant. This mixture is then added to the coated plate. The more free analyte or cross-reactant in the sample, the less antibody will be available to bind to the coated hapten-protein conjugate, resulting in a lower signal. The signal is inversely proportional to the concentration of the free analyte.[8][9]
Diagram: Competitive ELISA for Cross-Reactivity
Caption: The competitive ELISA principle: higher concentrations of free analyte in solution lead to a lower final signal.
Comparative Data: Assessing Specificity Against Structural Analogs
To provide a practical comparison, we evaluated the cross-reactivity of a hypothetical polyclonal antibody raised against a this compound-KLH conjugate. The analysis was performed against a panel of structurally related compounds.
Selection of Potential Cross-Reactants:
The selection of compounds to test is a critical step. We chose molecules with variations in the position of the amino group, the nature of the acidic side chain, and the core pyridine structure.
-
2-(6-Aminopyridin-3-yl)acetic acid: Isomer with the amino group at position 6.
-
2-(Pyridin-3-yl)acetic acid: Lacks the amino group.
-
2-Aminopyridine: Lacks the acetic acid side chain.
-
3-Pyridineacetic acid: Isomer of the parent compound without the amino group.
-
2-Amino-2-(pyridin-3-yl)acetic acid: A structural isomer with the amino group on the alpha-carbon of the acetic acid moiety.[10]
Experimental Results:
The cross-reactivity was calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
The IC50 is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen.
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | ![]() | 15.2 | 100% |
| 2-(6-Aminopyridin-3-yl)acetic acid | ![]() | 450.5 | 3.4% |
| 2-(Pyridin-3-yl)acetic acid | ![]() | 1,280.1 | 1.2% |
| 2-Aminopyridine | ![]() | > 10,000 | < 0.1% |
| 3-Pyridineacetic acid | ![]() | > 10,000 | < 0.1% |
| 2-Amino-2-(pyridin-3-yl)acetic acid | ![]() | 8,950.0 | 0.17% |
Interpretation of Results:
The data clearly demonstrates the high specificity of the antibody for the target molecule. The presence and specific position of the amino group at the 2-position of the pyridine ring are critical for antibody recognition.
-
Moving the amino group to the 6-position significantly reduces binding (3.4% cross-reactivity), indicating that the local electronic and steric environment of the amino group is a key part of the epitope.
-
Complete removal of the amino group (2-(Pyridin-3-yl)acetic acid) further diminishes binding to 1.2%.
-
Analogs lacking the acetic acid side chain or having it at a different position showed negligible cross-reactivity, confirming that the entire molecular structure is recognized by the antibody.
These results provide high confidence that an immunoassay developed with this antibody would be highly selective for this compound.
Detailed Experimental Protocol: Competitive ELISA
This protocol provides a step-by-step guide for performing the cross-reactivity analysis.[9][11][12]
Materials:
-
Coating Antigen: this compound-OVA conjugate.
-
Antibody: Polyclonal antibody raised against this compound-KLH.
-
Standards: this compound.
-
Test Compounds: Potential cross-reactants.
-
Buffers: Coating Buffer (Carbonate-Bicarbonate, pH 9.6), Wash Buffer (PBS with 0.05% Tween-20), Blocking Buffer (PBS with 1% BSA), Assay Buffer (PBS with 0.1% BSA).
-
Detection: HRP-conjugated secondary antibody and TMB substrate.
-
Equipment: 96-well microtiter plates, plate reader (450 nm).
Procedure:
-
Plate Coating:
-
Dilute the coating antigen to 1 µg/mL in Coating Buffer.
-
Add 100 µL to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature (RT).
-
Wash the plate 3 times with Wash Buffer.
-
-
Competition Reaction:
-
Prepare serial dilutions of the standard and each test compound in Assay Buffer (e.g., from 0.1 to 1000 ng/mL).
-
Dilute the primary antibody to its optimal working concentration (predetermined by titration) in Assay Buffer.
-
In a separate dilution plate, mix 50 µL of each standard/test compound dilution with 50 µL of the diluted primary antibody.
-
Incubate for 1 hour at RT.
-
-
Incubation on Plate:
-
Transfer 100 µL of the antibody/analyte mixture from the dilution plate to the corresponding wells of the coated and blocked assay plate.
-
Incubate for 1 hour at RT.
-
Wash the plate 5 times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at RT.
-
Wash the plate 5 times with Wash Buffer.
-
-
Signal Development:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-20 minutes.
-
Stop the reaction by adding 50 µL of 2N H2SO4.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm within 15 minutes of stopping the reaction.
-
Troubleshooting:
-
High Background: Inadequate washing or ineffective blocking. Increase wash steps or try a different blocking agent.[13][14][15]
-
No Signal: Omission of a reagent or inactive enzyme/substrate. Verify all steps and use fresh reagents.[15]
-
Poor Reproducibility: Inconsistent pipetting or temperature fluctuations. Ensure uniform handling and incubation conditions.[14][16]
References
- 1. aptamergroup.com [aptamergroup.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. Anti-hapten antibodies I ImmuSmol [immusmol.com]
- 4. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Conjugation of Peptides to Carrier Protein via Carbodiimide | Springer Nature Experiments [experiments.springernature.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. elisakits.co.uk [elisakits.co.uk]
- 8. protocolsandsolutions.com [protocolsandsolutions.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. 2-Amino-2-(pyridin-3-yl)acetic acid | C7H8N2O2 | CID 5057699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. assaygenie.com [assaygenie.com]
- 14. biomatik.com [biomatik.com]
- 15. ELISAトラブルシューティングガイド [sigmaaldrich.com]
- 16. mybiosource.com [mybiosource.com]
A Technical Guide to Assessing the Novelty of Compounds Synthesized from 2-(2-Aminopyridin-3-yl)acetic Acid
For researchers, medicinal chemists, and professionals in drug development, the exploration of novel chemical entities is the cornerstone of innovation. The scaffold, 2-(2-Aminopyridin-3-yl)acetic acid, presents a unique starting point for the synthesis of a diverse array of compounds with potential therapeutic applications. This guide provides an in-depth technical comparison of synthetic strategies for derivatizing this core structure, an analysis of the potential biological activities of the resulting compounds, and a comparative assessment against alternative scaffolds. The methodologies and insights presented herein are grounded in established scientific principles and supported by experimental data to ensure scientific integrity and practical applicability.
The Strategic Value of the this compound Scaffold
The this compound molecule is a "privileged scaffold" in medicinal chemistry. Its inherent structural features—a 2-aminopyridine ring and a carboxylic acid moiety—offer multiple points for chemical modification, allowing for the systematic exploration of chemical space and structure-activity relationships (SAR). The 2-aminopyridine core is a well-established pharmacophore found in numerous biologically active compounds, known for its ability to form key hydrogen bond interactions with biological targets. The acetic acid side chain provides a versatile handle for the introduction of various functional groups, primarily through amide bond formation, leading to a wide range of derivatives with diverse physicochemical properties.
Synthetic Derivatization Strategies: A Comparative Overview
The primary route for derivatizing this compound involves the formation of amides and esters from the carboxylic acid group. The choice of synthetic methodology is critical and depends on the desired final compound, the nature of the coupling partner, and the desired reaction efficiency.
Amide Bond Formation: The Workhorse of Derivatization
Amide coupling is the most common and versatile method for elaborating the this compound scaffold. This reaction involves the activation of the carboxylic acid followed by nucleophilic attack by a primary or secondary amine.
Comparative Analysis of Common Coupling Reagents:
| Coupling Reagent | Activation Mechanism | Advantages | Disadvantages |
| HATU | Forms a highly reactive OAt-active ester | High efficiency, fast reaction times, low racemization | Higher cost, can be sensitive to moisture |
| EDC/HOBt | Forms an O-acylisourea intermediate, which is converted to a more stable HOBt-ester | Water-soluble byproducts (for EDC), well-established | Can lead to racemization, HOBt has explosive properties |
| DCC/DMAP | Forms a symmetric anhydride or an active ester with DMAP | Inexpensive, effective for simple couplings | Dicyclohexylurea (DCU) byproduct is often difficult to remove, can cause significant racemization |
Causality Behind Experimental Choices: For the synthesis of a library of diverse amides with high purity and yield, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often the reagent of choice due to its superior performance in coupling a wide range of amines with minimal side reactions. The use of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is crucial to deprotonate the carboxylic acid without competing in the coupling reaction.
Experimental Protocol: General Procedure for HATU-mediated Amide Coupling
-
Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.
-
Addition of Amine: Add the desired primary or secondary amine (1.0-1.2 eq) to the solution.
-
Addition of Coupling Reagent and Base: Add HATU (1.1-1.5 eq) and DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
Esterification: An Alternative Derivatization Route
Esterification of the carboxylic acid group provides another avenue for creating novel derivatives. Fischer-Speier esterification, using an alcohol in the presence of a strong acid catalyst, is a common method.
Biological Potential of this compound Derivatives
The 2-aminopyridine scaffold is a key component in a multitude of compounds with diverse biological activities. By derivatizing this compound, one can potentially generate novel compounds targeting a range of therapeutic areas.
Kinase Inhibition: A Prominent Target Class
The 2-aminopyridine moiety is a well-known "hinge-binder" in kinase inhibitors, forming crucial hydrogen bonds with the backbone of the kinase hinge region. Derivatives of this compound are therefore promising candidates for the development of novel kinase inhibitors.
Potential Kinase Targets:
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in autoimmune diseases and cancers.[1][2][3] Several 2-aminopyridine-based compounds have shown potent JAK inhibitory activity.
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy. Dual CDK/HDAC inhibitors incorporating a 2-aminopyridine scaffold have been developed.
-
Other Kinases: The versatility of the scaffold allows for targeting a wide range of other kinases, including MAP4K4 and ITK.[4]
Comparative Performance of Kinase Inhibitor Scaffolds:
| Scaffold | Key Features | Representative Targets |
| 2-Aminopyridine | Excellent hinge-binding capabilities, versatile for substitution. | JAKs, CDKs, MAP4K4, ITK[4][5] |
| Pyrimidine | Bioisostere of the purine ring of ATP, forms strong hinge interactions. | EGFR, VEGFR, AURKA[6] |
| Pyrrolo[2,3-d]pyrimidine | Fused ring system offering a different vector space for substitution. | LRRK2, multi-targeted kinase inhibitors[7][8] |
| 3-Aminopyridin-2-one | Capable of forming multiple hydrogen bonds with the hinge region. | MPS1, Aurora kinases[9] |
The choice of scaffold often depends on the specific kinase being targeted and the desired selectivity profile. While the 2-aminopyridine scaffold has proven to be highly effective, exploring bioisosteric replacements such as pyrimidines can lead to improved potency and pharmacokinetic properties.[6]
Signaling Pathway Visualization: JAK-STAT Pathway
Caption: Simplified schematic of the JAK-STAT signaling pathway.
Antibacterial Activity: Addressing a Critical Need
The emergence of antibiotic-resistant bacteria is a major global health threat, necessitating the discovery of novel antibacterial agents. Pyridine-containing compounds have long been recognized for their antimicrobial properties.[10] Derivatives of this compound could potentially exhibit antibacterial activity through various mechanisms.
Potential Mechanisms of Antibacterial Action:
-
Inhibition of Essential Enzymes: Pyridine derivatives can inhibit key bacterial enzymes involved in processes like cell wall synthesis or DNA replication.
-
Disruption of Cell Membrane Integrity: Some pyridine compounds can interfere with the bacterial cell membrane, leading to leakage of cellular contents and cell death.
-
Interference with Metabolic Pathways: These compounds may disrupt essential metabolic pathways in bacteria, hindering their growth and proliferation.
Comparative Analysis of Antibacterial Scaffolds:
| Scaffold | Mechanism of Action | Representative Examples |
| 2-Aminopyridine | Diverse, including enzyme inhibition and membrane disruption.[11] | Various synthetic derivatives |
| Quinolones | Inhibition of DNA gyrase and topoisomerase IV. | Ciprofloxacin, Levofloxacin |
| Sulfonamides | Inhibition of dihydropteroate synthase, blocking folic acid synthesis. | Sulfamethoxazole |
| Oxazolidinones | Inhibition of protein synthesis by binding to the 50S ribosomal subunit. | Linezolid |
When assessing the novelty of this compound derivatives as antibacterial agents, it is crucial to compare their activity and spectrum against established classes of antibiotics.
Conclusion: A Roadmap for Novel Compound Discovery
The this compound scaffold represents a fertile ground for the discovery of novel bioactive compounds. By systematically applying diverse synthetic strategies, particularly amide coupling, and conducting thorough biological evaluations, researchers can explore a vast chemical space with the potential to yield new kinase inhibitors and antibacterial agents. The key to assessing the novelty of these synthesized compounds lies in a rigorous comparison of their performance against existing alternatives, both in terms of potency and selectivity, as well as their physicochemical and pharmacokinetic properties. This guide provides a framework for such an assessment, empowering researchers to make informed decisions in their quest for the next generation of therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shutterstock.com [shutterstock.com]
- 6. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(2-Aminopyridin-3-yl)acetic acid
This document provides essential procedural guidance for the safe handling and disposal of 2-(2-Aminopyridin-3-yl)acetic acid (CAS No. 101860-97-3). As a substituted aminopyridine derivative, this compound requires careful management to ensure the safety of laboratory personnel and maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on scientific principles and established safety protocols.
Part 1: Hazard Characterization and Risk Assessment
Understanding the intrinsic hazards of a chemical is the foundation of its safe management. This compound is a solid compound whose hazard profile is derived from its chemical structure and available safety data. The aminopyridine moiety is often associated with potential toxicity, while the acetic acid group imparts acidic properties.
The primary known hazards are summarized below based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion / Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage / Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| STOT - Single Exposure | GHS07 | Warning | H335: May cause respiratory irritation |
| Source: Synthesized from available Safety Data Sheets (SDS).[1] |
Causality of Hazards:
-
Irritation: The acidic nature of the carboxylic acid group and the reactivity of the amine function on the pyridine ring contribute to its irritant properties upon contact with skin, eyes, and the respiratory tract.
-
Underlying Toxicity: While this specific derivative has not been fully investigated toxicologically, parent compounds like 4-aminopyridine are known to be toxic.[2][3] Therefore, treating this compound with a high degree of caution is a prudent, self-validating safety measure.
Part 2: Waste Classification and Regulatory Framework
Proper disposal begins with correct waste classification according to local and national regulations. In the United States, the primary framework for hazardous waste management is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[4]
A chemical waste can be classified as hazardous if it is specifically "listed" or if it exhibits certain "characteristics."[5][6]
-
Listed Wastes: this compound is not specifically found on the P or U lists of discarded commercial chemical products.[5] However, its parent heterocycle, pyridine, is an F005-listed hazardous waste when used as a solvent.[5][7] This regulatory context suggests that wastes containing this compound should be managed as hazardous.
-
Characteristic Wastes: The waste must be evaluated for the four hazardous characteristics:
-
Ignitability (D001): As a solid, this is unlikely unless it has a very low flashpoint.
-
Corrosivity (D002): The acetic acid functional group makes the compound acidic. If a solution of this waste has a pH of 2 or less, it would be classified as corrosive.[5]
-
Reactivity (D003): The compound is not known to be reactive, but it should be kept away from strong bases and oxidizing agents.[8]
-
Toxicity (D004-D043): This would require specific testing (TCLP) which is often impractical for small-quantity research waste.
-
Part 3: Standard Operating Procedure (SOP) for Disposal
This protocol outlines the step-by-step process for the safe collection and disposal of this compound waste.
Experimental Workflow: Waste Disposal Protocol
Caption: Waste Disposal Workflow for this compound.
Methodology:
-
Personal Protective Equipment (PPE): Before handling the chemical or its waste, always wear appropriate PPE. This includes:
-
Waste Container Selection and Labeling:
-
Select a waste container that is chemically compatible (glass or high-density polyethylene are recommended) and has a secure, leak-proof lid.[4][8]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[12] Attach the label before any waste is added.
-
-
Waste Collection:
-
Solid Waste: Carefully transfer solid waste (e.g., residual powder, contaminated weigh paper) into the designated container. Avoid creating dust.
-
Aqueous Waste: Transfer solutions containing the compound into the designated container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Keep the container closed at all times except when adding waste.[10][11]
-
-
On-Site Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).[13]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[4]
-
Ensure the container is stored in a cool, dry, well-ventilated area away from heat or ignition sources.[8][9]
-
Crucially, segregate this waste from incompatible materials , such as strong oxidizing agents, acids, and bases, using physical barriers or secondary containment.[8][13]
-
-
Final Disposal:
-
Once the container is full or has been in accumulation for the maximum allowed time (e.g., 6-12 months, depending on regulations), arrange for its disposal.[4][13]
-
Disposal must be conducted through your institution's EHS department or a licensed hazardous waste disposal contractor.[2][9][14] These services are equipped to handle, transport, and process chemical waste in compliance with all regulations.
-
Part 4: Emergency Procedures – Spill Management
Accidents can happen, and a clear, pre-defined response plan is critical.
Logical Relationship: Spill Response Decision Tree
References
- 1. chemscene.com [chemscene.com]
- 2. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. danielshealth.com [danielshealth.com]
- 5. epa.gov [epa.gov]
- 6. hermes.cde.state.co.us [hermes.cde.state.co.us]
- 7. Resource Conservation and Recovery Act (RCRA) Laws and Regulations | US EPA [rcrapublic.epa.gov]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 12. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






